Toxopyrimidine
Description
4-Amino-5-hydroxymethyl-2-methylpyrimidine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
4-Amino-5-hydroxymethyl-2-methylpyrimidine is a natural product found in Bacillus subtilis, Vitis vinifera, and other organisms with data available.
4-amino-5-hydroxymethyl-2-methylpyrimidine is a metabolite found in or produced by Saccharomyces cerevisiae.
Structure
3D Structure
Properties
IUPAC Name |
(4-amino-2-methylpyrimidin-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-4-8-2-5(3-10)6(7)9-4/h2,10H,3H2,1H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTBELPREDJDDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80223275 | |
| Record name | Toxopyrimidine | |
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Molecular Weight |
139.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73-67-6 | |
| Record name | 4-Amino-2-methyl-5-pyrimidinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Toxopyrimidine | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000073676 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-5-Hydroxymethyl-2-Methylpyrimidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02022 | |
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| Record name | Toxopyrimidine | |
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| Record name | Toxopyrimidine | |
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| Record name | (4-amino-2-methylpyrimidin-5-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | TOXOPYRIMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G62V17J09J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Toxopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Toxopyrimidine, a potent convulsant, exerts its biological effects primarily through the antagonism of vitamin B6. This technical guide delineates the core mechanism of action of this compound, focusing on its role as an inhibitor of pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes. Through a comprehensive review of foundational and subsequent scientific literature, this document details the biochemical pathways affected by this compound, presents available quantitative data on its inhibitory effects, and provides an overview of the experimental protocols used to elucidate its mechanism. Visual diagrams of the key signaling pathway and experimental workflows are included to facilitate a deeper understanding of the molecular interactions of this compound.
Introduction
This compound, chemically known as (4-Amino-2-methylpyrimidin-5-yl)methanol, is a pyrimidine (B1678525) derivative recognized for its powerful convulsant properties.[1] Its mechanism of action is intrinsically linked to its structural similarity to vitamin B6 (pyridoxine) and its metabolic derivatives. The active form of vitamin B6, pyridoxal phosphate (PLP), is a crucial coenzyme for a multitude of enzymatic reactions, particularly in amino acid metabolism.[2] this compound functions as a vitamin B6 antagonist, and upon phosphorylation in vivo, its metabolite, this compound phosphate, acts as a competitive inhibitor of PLP-dependent enzymes.[2][3] This inhibition disrupts vital metabolic pathways, most notably the synthesis of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), leading to the observed neurotoxic effects.[1]
Core Mechanism of Action: Competitive Inhibition of Pyridoxal Phosphate-Dependent Enzymes
The primary mechanism of action of this compound is the competitive inhibition of enzymes that require pyridoxal phosphate (PLP) as a cofactor.[3][4] In the biological system, this compound is phosphorylated to this compound phosphate. This phosphorylated form of this compound structurally mimics PLP, allowing it to bind to the active site of PLP-dependent enzymes.[2] By occupying the active site, this compound phosphate prevents the binding of the natural coenzyme, PLP, thereby inhibiting the enzyme's catalytic activity.[4]
This competitive inhibition has significant physiological consequences due to the vast number of metabolic pathways that rely on PLP-dependent enzymes. These enzymes are involved in transamination, decarboxylation, racemization, and other critical reactions in amino acid metabolism.[2] A key enzyme system affected by this compound is glutamate (B1630785) decarboxylase (GAD), which catalyzes the conversion of glutamate to the inhibitory neurotransmitter GABA.[1][5] Inhibition of GAD leads to a reduction in GABAergic neurotransmission, contributing to the hyperexcitability and convulsions characteristic of this compound poisoning.[5]
Signaling Pathway: Inhibition of PLP-Dependent Enzymes
The following diagram illustrates the competitive inhibition of a pyridoxal phosphate (PLP)-dependent enzyme by this compound phosphate.
Caption: Competitive inhibition of a PLP-dependent enzyme by this compound phosphate.
Quantitative Data on Enzyme Inhibition
The foundational research on this compound's mechanism of action was conducted in the mid-20th century. While these studies demonstrated a clear inhibitory effect on various enzyme systems, they often reported data as percentage inhibition under specific conditions rather than modern kinetic parameters like IC50 or Ki values. The following table summarizes the available quantitative data from this early research.
| Enzyme System | Organism/Tissue | Substrate | Inhibitor Concentration | Coenzyme (PLP) Concentration | % Inhibition | Reference |
| Tryptophanase | Escherichia coli | L-tryptophan | 1.3 µg/ml | 0.5 µg/ml | ~50% | [2] |
| Tyrosine Decarboxylase | Streptococcus faecalis | L-tyrosine | 1.3 µg/ml | 0.5 µg/ml | ~25% | [2] |
| Cysteine Desulphydrase | Proteus vulgaris | L-cysteine | 1.3 µg/ml | 0.5 µg/ml | ~15% | [2] |
Note: The concentrations were originally reported in µg/ml in the source material.
Experimental Protocols
The following sections describe the general methodologies employed in the key experiments that established the mechanism of action of this compound. These protocols are based on the descriptions provided in the historical literature and may lack the detailed step-by-step format of modern methods.
Preparation of Enzyme Systems
Enzyme preparations were typically derived from bacterial cultures or animal tissues.
-
Bacterial Enzymes (e.g., Tryptophanase, Tyrosine Decarboxylase):
-
Bacterial strains such as Escherichia coli, Streptococcus faecalis, or Proteus vulgaris were grown in appropriate culture media to induce the production of the desired enzyme.[2]
-
The bacterial cells were harvested by centrifugation and washed with a suitable buffer (e.g., saline or phosphate buffer).[2]
-
Cell-free extracts were prepared by mechanical disruption (e.g., grinding with alumina (B75360) or using a mechanical press) followed by centrifugation to remove cellular debris.[2]
-
In some cases, the enzyme was further purified by techniques such as ammonium (B1175870) sulfate (B86663) precipitation.[2]
-
-
Animal Tissue Enzymes (e.g., Glutamate Decarboxylase):
-
Tissues, such as rat brain, were homogenized in a suitable buffer.
-
The homogenate was centrifuged to obtain a supernatant containing the enzyme of interest.
-
Enzyme Inhibition Assays
The inhibitory effect of this compound phosphate on PLP-dependent enzymes was assessed by measuring the rate of the enzymatic reaction in the presence and absence of the inhibitor.
-
General Assay Principle:
-
A reaction mixture was prepared containing a buffer, the substrate for the enzyme, and the coenzyme (pyridoxal phosphate).
-
The enzyme preparation was added to the reaction mixture.
-
For inhibition studies, this compound phosphate was added to the reaction mixture at various concentrations.
-
The reaction was allowed to proceed for a defined period at a controlled temperature.
-
The reaction was stopped, and the amount of product formed or substrate consumed was quantified.
-
-
Specific Assay Examples from Haughton & King (1958):
-
Tryptophanase Activity: Measured by the production of indole (B1671886) from tryptophan, which was quantified colorimetrically.[2]
-
Tyrosine Decarboxylase Activity: Measured manometrically by the evolution of CO2 from tyrosine in a Warburg apparatus.[2]
-
Cysteine Desulphydrase Activity: Measured by the formation of hydrogen sulfide (B99878) from cysteine.[2]
-
Experimental Workflow: Assessing Enzyme Inhibition
The following diagram outlines a generalized experimental workflow for determining the inhibitory effect of this compound on a pyridoxal phosphate-dependent enzyme.
Caption: Generalized workflow for assessing this compound's inhibitory action.
Conclusion
The mechanism of action of this compound is well-established as a competitive inhibitor of pyridoxal phosphate-dependent enzymes, a consequence of its function as a vitamin B6 antagonist. The foundational research, while lacking modern kinetic analyses, definitively demonstrated this inhibitory action, particularly on enzymes crucial for neurotransmitter synthesis. This guide provides a detailed overview of this core mechanism, supported by the available historical data and experimental frameworks. For contemporary drug development and neurotoxicology research, a re-evaluation of this compound's inhibitory properties using modern enzyme kinetic assays could provide more precise quantitative data, such as IC50 and Ki values, further refining our understanding of this potent neurotoxin.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound phosphate as an inhibitor of bacterial enzyme systems that require pyridoxal phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toxo-pyrimidine phosphate as an inhibitor of bacterial enzyme systems that require pyridoxal phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy this compound (EVT-318639) | 73-67-6 [evitachem.com]
- 5. Inhibition of brain glutamate decarboxylase activity is related to febrile seizures in rat pups - PubMed [pubmed.ncbi.nlm.nih.gov]
Toxopyrimidine: A Technical Guide to a Dual-Faceted Pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Toxopyrimidine, chemically known as (4-amino-2-methylpyrimidin-5-yl)methanol, is a pyrimidine (B1678525) derivative with significant biological activities. It is recognized primarily for its role as a potent vitamin B6 antagonist, leading to convulsive effects through the disruption of GABAergic neurotransmission.[1] Concurrently, it serves as a crucial intermediate in the biosynthesis of thiamine (B1217682) (vitamin B1), an essential cofactor for all living organisms.[2] This dual functionality makes this compound a molecule of interest for neurobiological research and as a potential scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, mechanisms of action, and biological significance of this compound, with a focus on its potential applications in drug discovery and development.
Chemical and Physical Properties
This compound is a heterocyclic organic compound with a pyrimidine core.[3] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | (4-Amino-2-methylpyrimidin-5-yl)methanol | [4] |
| Other Names | 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), Pyramin | [2][4] |
| CAS Number | 73-67-6 | [4][5] |
| Chemical Formula | C₆H₉N₃O | [3][4][5] |
| Molecular Weight | 139.16 g/mol | [3][5] |
| Appearance | White to off-white solid | [6] |
| Melting Point | 198 °C | [7] |
| SMILES | Cc1ncc(CO)c(N)n1 | [8] |
| InChI Key | VUTBELPREDJDDH-UHFFFAOYSA-N | [8] |
Synthesis of this compound
Chemical Synthesis
A common laboratory-scale synthesis of this compound involves the reaction of 4-amino-5-aminomethyl-2-methylpyrimidine dihydrochloride (B599025) with a suitable formylating agent.
Experimental Protocol:
-
Starting Material: 4-amino-5-aminomethyl-2-methylpyrimidine dihydrochloride.
-
Reagent: Formic acid.
-
Purification: Recrystallization from a suitable solvent system, such as methanol/ether, has been reported to yield crystalline this compound.[9]
Biosynthesis
This compound, in its phosphorylated form (HMP-PP), is a key intermediate in the biosynthesis of thiamine (Vitamin B1).[2] In bacteria, the pyrimidine moiety is synthesized from 5-aminoimidazole ribotide (AIR), an intermediate in purine (B94841) biosynthesis.[3] The conversion of AIR to 4-amino-5-hydroxymethyl-2-methylpyrimidine phosphate (B84403) (HMP-P) is catalyzed by the enzyme phosphomethylpyrimidine synthase (ThiC), a radical S-adenosylmethionine (SAM) enzyme.[3]
Mechanism of Action: Vitamin B6 Antagonism
The primary pharmacological effect of this compound is its antagonism of vitamin B6.[4] The active form of vitamin B6, pyridoxal-5'-phosphate (PLP), is a crucial cofactor for a multitude of enzymes, particularly those involved in amino acid metabolism and neurotransmitter synthesis.[3]
This compound, being structurally similar to pyridoxine (B80251) (a form of vitamin B6), is thought to be phosphorylated in vivo to this compound phosphate. This phosphorylated form then competes with PLP for the active sites of PLP-dependent enzymes, leading to their inhibition.[10]
One of the most critical enzymes affected is glutamate (B1630785) decarboxylase (GAD) , which catalyzes the conversion of glutamate to the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[3] Inhibition of GAD leads to a reduction in GABA levels in the brain. This imbalance between excitatory (glutamate) and inhibitory (GABA) neurotransmission results in hyperexcitability and is the underlying cause of the convulsions observed with this compound administration.[3]
Quantitative Analysis of Enzyme Inhibition
Experimental Protocol for In Vitro Vitamin B6 Antagonism Assay:
A potential experimental workflow to quantify the inhibitory effect of this compound on a PLP-dependent enzyme like glutamate decarboxylase is outlined below.
Potential Applications in Drug Development
The pyrimidine scaffold is a well-established privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. While this compound itself is primarily a research tool due to its convulsant effects, its chemical structure serves as a valuable starting point for the design of novel therapeutic agents.
Anticancer Activity of Pyrimidine Derivatives
Numerous studies have demonstrated the potent anticancer activity of various pyrimidine derivatives. These compounds have been shown to target a range of cellular processes critical for cancer cell proliferation and survival. Although specific anticancer data for this compound is not available, the following table summarizes the activity of some related pyrimidine derivatives.
| Derivative Class | Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyrido[2,3-d]pyrimidine | Compound 4 | MCF-7 (Breast) | 0.57 | [9] |
| Pyrido[2,3-d]pyrimidine | Compound 4 | HepG2 (Liver) | 1.13 | [9] |
| 2,4-Diaminopyrimidine | Compound 9k | A549 (Lung) | 2.14 | [9] |
| Thiazolo[4,5-d]pyrimidine | Compound 3b | C32 (Melanoma) | 24.4 | [4] |
| Thiazolo[4,5-d]pyrimidine | Compound 3b | A375 (Melanoma) | 25.4 | [4] |
Antiviral Activity of Pyrimidine Derivatives
The pyrimidine core is also present in several antiviral drugs. Research into novel pyrimidine derivatives continues to yield compounds with promising activity against a variety of viruses. While specific antiviral data for this compound is lacking, the table below highlights the efficacy of other pyrimidine-based compounds.
| Derivative Class | Virus | EC₅₀ (µM) | Reference |
| 2-Amino-4-(ω-hydroxyalkylamino)pyrimidine | Influenza A and B | 0.01 - 0.1 | [11] |
| Tetrahydrobenzothiazole-based pyrimidine | Venezuelan Equine Encephalitis Virus | <15 | [12] |
| Pyrimido[4,5-d]pyrimidine | Human Coronavirus 229E | - | [13] |
The development of this compound derivatives could potentially lead to new anticancer or antiviral agents with novel mechanisms of action, possibly leveraging its interaction with PLP-dependent enzymes that may be crucial for cancer cell metabolism or viral replication.
Conclusion
This compound is a molecule with a rich history and continued relevance in biochemical and pharmacological research. Its well-defined role as a vitamin B6 antagonist provides a clear mechanism for its neurotoxic effects and makes it a valuable tool for studying GABAergic systems. Furthermore, its position as a key intermediate in thiamine biosynthesis highlights its fundamental importance in cellular metabolism. While its inherent toxicity limits its direct therapeutic use, the this compound scaffold holds promise for the development of novel drugs, particularly in the areas of oncology and virology. Further research is warranted to synthesize and evaluate derivatives of this compound to unlock their therapeutic potential while mitigating their toxic effects. This will require detailed quantitative analysis of their interactions with biological targets and comprehensive studies of their structure-activity relationships.
References
- 1. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. An illustration of two pathways for GABA synthesis from glutamine [pfocr.wikipathways.org]
- 5. GABA Synthesis, Uptake and Release - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. (4-Amino-2-methyl-5-pyrimidinyl)methanol(Toxopyrimid… [cymitquimica.com]
- 7. shutterstock.com [shutterstock.com]
- 8. researchgate.net [researchgate.net]
- 9. ijbs.com [ijbs.com]
- 10. The Structural and Biochemical Foundations of Thiamin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An in vitro method for estimating biologically available vitamin B6 in processed foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Toxopyrimidine: A Technical Guide to its Discovery, History, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toxopyrimidine, chemically known as 4-amino-5-hydroxymethyl-2-methylpyrimidine, is a significant compound in the fields of neurobiology and biochemistry. It is primarily recognized for its potent vitamin B6 antagonistic properties, which lead to convulsant effects. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biological mechanism of this compound, tailored for a scientific audience. While first investigated decades ago, its role as a chemical tool continues to be relevant for studying vitamin B6-dependent pathways and the mechanisms of epilepsy.
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | (4-amino-2-methylpyrimidin-5-yl)methanol | PubChem |
| Synonyms | This compound, Pyramin | PubChem |
| CAS Number | 73-67-6 | PubChem |
| Molecular Formula | C₆H₉N₃O | PubChem |
| Molecular Weight | 139.16 g/mol | PubChem |
| Melting Point | 198 °C | PubChem |
| Appearance | White to Off-White Solid | Various Suppliers |
Discovery and History
The initial scientific exploration of this compound and related substances appears to have commenced in the late 1950s. A pivotal publication by Nishizawa, Kodama, and Miyake in 1958, titled "The this compound group substances," marked a significant step in characterizing this group of compounds[1]. Subsequent research in 1959 by Rindi, Perri, and Ventura further elucidated its biological effects, specifically its impact on crucial brain enzymes like glutamic-decarboxylase and glutamic-oxalacetic transaminase[2]. These early studies established this compound as a potent antagonist of vitamin B6 and a valuable tool for investigating the role of this vitamin in the central nervous system.
Biological Activity and Mechanism of Action
The primary biological activity of this compound stems from its role as a vitamin B6 antagonist. Vitamin B6, in its biologically active form, pyridoxal (B1214274) 5'-phosphate (PLP), is an essential cofactor for a vast array of enzymes, particularly those involved in amino acid metabolism.
This compound exerts its effects through a multi-step process:
-
Phosphorylation: this compound is phosphorylated in vivo to form this compound phosphate (B84403).
-
Enzyme Inhibition: this compound phosphate then acts as a competitive inhibitor of PLP-dependent enzymes.
One of the most critical enzymes inhibited by this compound phosphate is glutamic acid decarboxylase (GAD) . GAD is responsible for the synthesis of the primary inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA), from glutamate.
By inhibiting GAD, this compound disrupts the delicate balance between excitatory (glutamate) and inhibitory (GABA) neurotransmission. The resulting decrease in GABA levels leads to hyperexcitability of neurons, manifesting as convulsions and seizures. This makes this compound a valuable chemical model for studying epilepsy and screening potential anticonvulsant drugs.
Signaling Pathway of Vitamin B6 Antagonism and GABA Synthesis Inhibition
Caption: Mechanism of this compound as a vitamin B6 antagonist.
Quantitative Data
Despite a comprehensive review of historical and contemporary scientific literature, specific quantitative data for the acute toxicity (LD50) of this compound in mice and its inhibitory concentration (IC50) against glutamic acid decarboxylase and pyridoxal kinase could not be located. This information is likely present in older, less accessible toxicological studies or specialized databases.
For context, the LD50 (lethal dose, 50%) is a measure of the lethal dose of a toxin, radiation, or pathogen. The value of LD50 for a substance is the dose required to kill half the members of a tested population after a specified test duration. The IC50 is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
The following are detailed methodologies for the synthesis of this compound and for assaying the activity of enzymes it is known to inhibit.
Synthesis of 4-amino-5-hydroxymethyl-2-methylpyrimidine
This protocol is a representative synthesis based on established pyrimidine (B1678525) synthesis methodologies.
Materials:
-
Ethyl acetamidate hydrochloride
-
Ethyl 3-ethoxy-2-formylpropionate
-
Sodium methoxide (B1231860)
-
Diethyl ether
-
Hydrochloric acid
-
Sodium bicarbonate
-
Standard laboratory glassware and equipment (round-bottom flasks, condenser, magnetic stirrer, etc.)
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
Preparation of the Pyrimidine Ring:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium methoxide in anhydrous methanol.
-
To this solution, add ethyl acetamidate hydrochloride and stir until dissolved.
-
Slowly add ethyl 3-ethoxy-2-formylpropionate to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture with a calculated amount of hydrochloric acid.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
The resulting crude product is 2-methyl-4-hydroxy-5-ethoxymethylpyrimidine.
-
-
Amination of the Pyrimidine Ring:
-
The crude 2-methyl-4-hydroxy-5-ethoxymethylpyrimidine is heated with an excess of methanolic ammonia (B1221849) in a sealed pressure vessel at 120-140 °C for 8-12 hours.
-
After cooling, the pressure is released, and the solvent is evaporated.
-
The residue contains 4-amino-5-ethoxymethyl-2-methylpyrimidine.
-
-
Hydrolysis to the Final Product:
-
The crude 4-amino-5-ethoxymethyl-2-methylpyrimidine is refluxed with aqueous hydrochloric acid for 2-3 hours to cleave the ethyl ether.
-
The solution is then cooled and neutralized with a saturated solution of sodium bicarbonate.
-
The precipitated product, 4-amino-5-hydroxymethyl-2-methylpyrimidine (this compound), is collected by filtration.
-
-
Purification:
-
The crude product is purified by recrystallization from a suitable solvent, such as ethanol (B145695) or water, to yield a white to off-white crystalline solid.
-
The purity of the final product should be confirmed by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).
-
Experimental Workflow for Synthesis and Purification
References
An In-depth Technical Guide to Toxopyrimidine: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Toxopyrimidine, scientifically known as (4-amino-2-methylpyrimidin-5-yl)methanol, is a pyrimidine (B1678525) derivative recognized for its potent biological activity as a vitamin B6 antagonist. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its mechanism of action. Detailed experimental protocols for its synthesis, purification, and characterization are outlined, alongside methodologies for key biological assays. Furthermore, this guide presents visual representations of its metabolic pathway interference and an experimental workflow using the Graphviz DOT language, offering a valuable resource for researchers in medicinal chemistry, neurobiology, and drug development.
Chemical Structure and Properties
This compound is a heterocyclic organic compound with a pyrimidine core, which is a six-membered aromatic ring containing two nitrogen atoms. The structure is further substituted with a methyl group, an amino group, and a hydroxymethyl group.
Chemical Structure:
-
IUPAC Name: (4-amino-2-methylpyrimidin-5-yl)methanol[1][2][3]
-
Synonyms: 4-Amino-5-hydroxymethyl-2-methylpyrimidine, this compound[1][2][3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, formulation, and for understanding its behavior in biological systems.
| Property | Value | Reference |
| Melting Point | 190-199 °C | [4] |
| Boiling Point | Not available (decomposes) | |
| Solubility | Soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO). Limited solubility in methanol (B129727) and other common organic solvents. Insoluble in water. | [5][6][7] |
| pKa | Not available | |
| Appearance | White to off-white solid/powder/crystal |
Biological Activity and Mechanism of Action
The primary biological function of this compound is its role as a potent antagonist of vitamin B6.[2] Vitamin B6, in its biologically active form, pyridoxal (B1214274) 5'-phosphate (PLP), is a crucial coenzyme for a vast array of enzymatic reactions in the body.
This compound exerts its effect by competitively inhibiting pyridoxal kinase, the enzyme responsible for phosphorylating pyridoxal to the active PLP. This inhibition leads to a deficiency in functional PLP, thereby disrupting the numerous metabolic pathways that rely on it.
One of the most significant consequences of PLP deficiency is the impairment of neurotransmitter synthesis. Specifically, the synthesis of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, is catalyzed by the PLP-dependent enzyme glutamate (B1630785) decarboxylase. By reducing the availability of PLP, this compound leads to decreased GABA levels, resulting in an imbalance between excitatory and inhibitory signaling in the brain. This imbalance is the underlying cause of the convulsant effects observed upon administration of this compound.
Signaling Pathway Interference
The following diagram illustrates the mechanism by which this compound interferes with the vitamin B6 metabolic pathway and subsequently GABA synthesis.
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, characterization, and biological evaluation of this compound.
Synthesis of (4-amino-2-methylpyrimidin-5-yl)methanol
This protocol is adapted from established methods for the synthesis of substituted pyrimidines.
Materials:
-
Vilsmeier reagent (prepared from phosphorus oxychloride and dimethylformamide)
-
Acetamidine (B91507) hydrochloride
-
Sodium ethoxide
-
Reagents for hydrogenation (e.g., Raney nickel, hydrogen gas)
-
Standard laboratory glassware and equipment
Procedure:
-
Synthesis of 4-amino-2-methylpyrimidine-5-carbonitrile (B15760):
-
Reduction of the Nitrile to the Amine:
-
The nitrile group of 4-amino-2-methylpyrimidine-5-carbonitrile is then reduced to an aminomethyl group. This can be achieved through catalytic hydrogenation using a catalyst such as Raney nickel under a hydrogen atmosphere.[9]
-
-
Conversion of the Amine to the Alcohol:
-
The resulting 4-amino-5-aminomethyl-2-methylpyrimidine is then converted to the corresponding alcohol, (4-amino-2-methylpyrimidin-5-yl)methanol (this compound). This transformation can be achieved via a diazotization reaction with nitrous acid (generated in situ from sodium nitrite (B80452) and a mineral acid), followed by hydrolysis of the diazonium salt.
-
Purification by Recrystallization
Materials:
-
Crude this compound
-
Suitable solvent or solvent system (e.g., ethanol, methanol, or a mixture with water)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Determine a suitable solvent in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or methanol are often good starting points for pyrimidine derivatives.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Gently heat the mixture while stirring until the solid completely dissolves.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals in a vacuum oven at a temperature below the melting point.
Spectroscopic Characterization
The identity and purity of the synthesized this compound should be confirmed using various spectroscopic techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (Proton NMR): The ¹H NMR spectrum will show characteristic signals for the protons in the molecule. Expected signals include those for the methyl group, the methylene (B1212753) protons of the hydroxymethyl group, the aromatic proton on the pyrimidine ring, and the protons of the amino and hydroxyl groups.
-
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule, with distinct signals for each unique carbon atom.[10]
2. Infrared (IR) Spectroscopy:
-
The IR spectrum will display characteristic absorption bands corresponding to the functional groups present in this compound. Key expected absorptions include N-H stretching for the amino group, O-H stretching for the hydroxyl group, C-H stretching for the methyl and methylene groups, and C=N and C=C stretching vibrations from the pyrimidine ring.
3. Mass Spectrometry (MS):
-
Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of this compound (139.16 g/mol ).
In Vitro Assay for Pyridoxal Kinase Inhibition
This protocol outlines a general method to assess the inhibitory effect of this compound on pyridoxal kinase activity.
Materials:
-
Purified recombinant pyridoxal kinase
-
Pyridoxal (substrate)
-
ATP (co-substrate)
-
This compound (inhibitor)
-
Kinase assay buffer (e.g., Tris-HCl buffer with MgCl₂)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of pyridoxal kinase, pyridoxal, ATP, and various concentrations of this compound in the kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add the kinase, pyridoxal, and the test compound (this compound) or vehicle control (e.g., DMSO).
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol to measure the amount of ADP produced, which is proportional to the kinase activity.
-
Data Analysis: Measure the signal using a microplate reader. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC₅₀ value.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the effect of this compound on GABA levels in a neuronal cell culture model.
Conclusion
This compound serves as a valuable chemical tool for studying the roles of vitamin B6 and GABAergic neurotransmission in various physiological and pathological processes. Its well-defined mechanism of action as a pyridoxal kinase inhibitor makes it a useful compound for inducing a state of vitamin B6 deficiency in experimental models. The technical information and detailed protocols provided in this guide are intended to support researchers in the synthesis, characterization, and application of this compound in their scientific investigations, ultimately contributing to a deeper understanding of neurochemical pathways and the development of novel therapeutic strategies.
References
- 1. 4-Amino-2-methyl-5-pyrimidinemethanol | C6H9N3O | CID 777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Buy this compound | 73-67-6 [smolecule.com]
- 4. exchemistry.com [exchemistry.com]
- 5. By compound [wahoo.cns.umass.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 4-Amino-5-aminomethyl-2-methylpyrimidine | 95-02-3 [chemicalbook.com]
- 10. Pyrimidine(289-95-2) 13C NMR spectrum [chemicalbook.com]
Toxopyrimidine and GABA Synthesis Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the inhibitory effects of toxopyrimidine on the synthesis of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. This compound, a vitamin B6 antagonist, disrupts GABAergic neurotransmission through a dual mechanism: direct inhibition of glutamate (B1630785) decarboxylase (GAD) and interference with the synthesis of pyridoxal (B1214274) 5'-phosphate (PLP), an essential cofactor for GAD. This guide details the biochemical pathways, mechanisms of inhibition, and relevant experimental methodologies. Quantitative data on the inhibitory effects are summarized, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this critical area of neuropharmacology.
Introduction
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability.[1] The synthesis of GABA is a critical process for maintaining the delicate balance between neuronal excitation and inhibition.[2] Disruption of GABA synthesis can lead to severe neurological consequences, including seizures.[3]
This compound, chemically known as 4-amino-5-hydroxymethyl-2-methylpyrimidine, is a potent convulsant that acts as a vitamin B6 antagonist.[4][5] Its structural similarity to pyridoxine (B80251) (vitamin B6) allows it to interfere with key enzymatic processes that are dependent on the active form of vitamin B6, pyridoxal 5'-phosphate (PLP).[4] This guide explores the intricate relationship between this compound and the inhibition of GABA synthesis, providing a detailed resource for researchers and professionals in neuroscience and drug development.
The GABA Synthesis Pathway
The primary route for GABA synthesis in the brain is through the decarboxylation of glutamate, a reaction catalyzed by the enzyme glutamate decarboxylase (GAD).[2] This process is highly dependent on the presence of pyridoxal 5'-phosphate (PLP) as a cofactor.[2][4]
The synthesis of the active cofactor PLP from dietary vitamin B6 (pyridoxine, pyridoxal, and pyridoxamine) is a two-step process catalyzed by pyridoxal kinase and pyridoxine 5'-phosphate oxidase. Pyridoxal kinase phosphorylates pyridoxal to pyridoxal 5'-phosphate.
Mechanism of Inhibition by this compound
This compound exerts its inhibitory effect on GABA synthesis through a dual-pronged attack on the pathway. It acts as a vitamin B6 antagonist, and its phosphorylated form directly inhibits key enzymes.
-
Inhibition of Pyridoxal Kinase: this compound competes with pyridoxal for the active site of pyridoxal kinase. This competitive inhibition reduces the rate of PLP synthesis, thereby limiting the availability of the essential cofactor for GAD.
-
Direct Inhibition of Glutamate Decarboxylase (GAD): this compound itself can be phosphorylated to form this compound phosphate (B84403). This phosphorylated metabolite then acts as a direct inhibitor of GAD, further blocking the conversion of glutamate to GABA.
Quantitative Data on Inhibition
| Inhibitor | Target Enzyme | Inhibition Type | Quantitative Data (IC50/Ki) | Reference |
| This compound | Pyridoxal Kinase | Competitive | Not Available | |
| This compound Phosphate | Glutamate Decarboxylase (GAD) | - | Not Available |
Table 1: Summary of this compound Inhibition Data.
Experimental Protocols
This section outlines detailed methodologies for key experiments relevant to studying the effects of this compound on GABA synthesis.
Glutamate Decarboxylase (GAD) Activity Assay
This protocol is adapted from established methods for measuring GAD activity.
Objective: To quantify the enzymatic activity of GAD by measuring the amount of GABA produced from glutamate.
Materials:
-
Brain tissue homogenate or purified GAD enzyme
-
Assay Buffer: 100 mM potassium phosphate, pH 7.2
-
Substrate Solution: 50 mM L-glutamic acid in Assay Buffer
-
Cofactor Solution: 0.5 mM Pyridoxal 5'-phosphate (PLP) in Assay Buffer
-
Inhibitor Solution: this compound phosphate at various concentrations
-
Stopping Solution: 0.5 M HCl
-
96-well microplate
-
Incubator
-
HPLC system for GABA quantification
Procedure:
-
Prepare brain tissue homogenates in ice-cold Assay Buffer. Centrifuge to obtain the supernatant containing GAD.
-
In a 96-well plate, add 20 µL of enzyme preparation to each well.
-
For inhibitor studies, add 10 µL of this compound phosphate solution at varying concentrations. For control wells, add 10 µL of Assay Buffer.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of Substrate Solution and 10 µL of Cofactor Solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 20 µL of Stopping Solution.
-
Quantify the amount of GABA produced in each well using a validated HPLC method with pre-column derivatization (e.g., with o-phthalaldehyde).
-
Calculate GAD activity as nmol of GABA produced per minute per mg of protein.
Pyridoxal Kinase Activity Assay
This protocol is designed to measure the activity of pyridoxal kinase by quantifying the formation of PLP.
Objective: To determine the rate of PLP synthesis from pyridoxal and ATP.
Materials:
-
Purified pyridoxal kinase or cell lysate
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2
-
Substrate Solution: 1 mM Pyridoxal
-
ATP Solution: 5 mM ATP
-
Inhibitor Solution: this compound at various concentrations
-
Stopping Solution: 10% Trichloroacetic acid (TCA)
-
HPLC system with a fluorescence detector
Procedure:
-
In a microcentrifuge tube, combine 50 µL of Assay Buffer, 10 µL of enzyme solution, and 10 µL of this compound solution (or buffer for control).
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of Substrate Solution and 20 µL of ATP Solution.
-
Incubate at 37°C for 15-30 minutes.
-
Stop the reaction by adding 20 µL of ice-cold 10% TCA.
-
Centrifuge at 10,000 x g for 5 minutes to pellet precipitated protein.
-
Analyze the supernatant for PLP concentration using reverse-phase HPLC with fluorescence detection (Excitation: 330 nm, Emission: 400 nm).
-
Calculate pyridoxal kinase activity as nmol of PLP formed per minute per mg of protein.
Conclusion
This compound serves as a powerful tool for studying the critical role of GABA in neurotransmission. Its dual mechanism of inhibiting both the synthesis of the essential cofactor PLP and the primary GABA-synthesizing enzyme, GAD, underscores the vulnerability of the GABAergic system to vitamin B6 antagonism. While the qualitative aspects of this inhibition are well-established, a significant gap remains in the quantitative characterization of these interactions. Further research to determine the IC50 and Ki values of this compound and its metabolites is crucial for a more precise understanding of its potency and for the development of more targeted therapeutic agents for neurological disorders involving GABAergic dysfunction. The experimental protocols provided in this guide offer a solid foundation for conducting such investigations.
References
- 1. Kinetic differences between the isoforms of glutamate decarboxylase: implications for the regulation of GABA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d.docksci.com [d.docksci.com]
- 3. Dose-response curve of glutamate applied by superfusion to crayfish muscle synapses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Insights Into Pyridoxal Kinase Inhibitors and Their Antileukemic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of high-affinity pyridoxal kinase inhibitors targeting cancer therapy: an integrated docking and molecular dynamics simulation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on Pyrimidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine (B1678525), a fundamental heterocyclic aromatic organic compound, is a cornerstone of medicinal chemistry.[1][2] As an integral component of nucleic acids (cytosine, thymine, and uracil), it plays a crucial role in biological systems.[1] This inherent biocompatibility allows pyrimidine derivatives to readily interact with various enzymes and receptors within the cell, making them a privileged scaffold in drug discovery.[2] The synthetic tractability of the pyrimidine core has enabled the generation of vast chemical libraries, leading to the development of numerous FDA-approved drugs with a wide spectrum of therapeutic applications, including anticancer, antiviral, antibacterial, and anti-inflammatory agents.[2][3] This technical guide provides an in-depth overview of the foundational research on pyrimidine derivatives, focusing on their synthesis, biological activities, and the signaling pathways they modulate. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the field of drug development.
Synthesis of Pyrimidine Derivatives
The synthesis of the pyrimidine core and its derivatives can be achieved through various well-established methods. Two of the most prominent and versatile approaches are the Biginelli reaction for the synthesis of dihydropyrimidines and methods for constructing fused ring systems like pyrido[2,3-d]pyrimidines.
Experimental Protocol 1: Biginelli Reaction for 3,4-Dihydropyrimidin-2(1H)-ones
The Biginelli reaction is a one-pot, three-component cyclocondensation reaction that efficiently produces 3,4-dihydropyrimidin-2(1H)-ones.[4][5]
Materials:
-
Aryl aldehyde (e.g., benzaldehyde)
-
β-ketoester (e.g., ethyl acetoacetate)
-
Ethanol
-
Catalytic amount of a protic or Lewis acid (e.g., HCl, Yb(OTf)₃)[4][6]
-
Round bottom flask
-
Reflux condenser
Procedure:
-
In a round bottom flask, combine the aryl aldehyde (1 equivalent), β-ketoester (1 equivalent), and urea or thiourea (1.5 equivalents) in ethanol.
-
Add a catalytic amount of the chosen acid to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).[7]
-
Upon completion, cool the reaction mixture to room temperature or 0°C to induce precipitation of the product.[7]
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Experimental Protocol 2: Synthesis of Pyrido[2,3-d]pyrimidines
Pyrido[2,3-d]pyrimidines are a class of fused pyrimidine derivatives with significant biological activity, often synthesized from substituted aminopyrimidines.[8][9]
Materials:
-
Aryl aldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethanol
-
Piperidine (B6355638) (catalyst)
-
Phosphorus oxychloride (POCl₃)
-
Toluene
-
Dimethylformamide (DMF)
Procedure:
Step 1: Synthesis of the Pyrido[2,3-d]pyrimidin-7(8H)-one Intermediate
-
To a stirred solution of 6-amino-1,3-dimethyluracil (1 equivalent) and the aryl aldehyde (1 equivalent) in ethanol, add malononitrile (1 equivalent).
-
Add a catalytic amount of piperidine (0.1 equivalent) to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry.
Step 2: Chlorination to form 6-Chloropyrido[2,3-d]pyrimidine (B8409636)
-
Suspend the pyrido[2,3-d]pyrimidin-7(8H)-one intermediate (1 equivalent) in toluene.
-
Add a catalytic amount of DMF.
-
Slowly add phosphorus oxychloride (3-5 equivalents) to the mixture at 0°C.
-
Heat the reaction mixture to reflux (approximately 110°C) and maintain for 8-12 hours, monitoring by TLC.
-
After completion, carefully quench the reaction mixture by pouring it onto crushed ice.
-
Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the 6-chloropyrido[2,3-d]pyrimidine derivative.
Biological Activities and Quantitative Data
Pyrimidine derivatives exhibit a remarkable range of biological activities, with anticancer, antibacterial, and kinase inhibitory effects being the most extensively studied.
Anticancer Activity
A significant number of pyrimidine derivatives have been investigated for their antiproliferative activity against various cancer cell lines. The cytotoxic effects are often quantified by the half-maximal inhibitory concentration (IC₅₀).
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyrimidine-5-carbonitrile | HCT-116 (Colon) | Varies | [10] |
| Pyrimidine-5-carbonitrile | HepG-2 (Liver) | Varies | [10] |
| Pyrimidine-5-carbonitrile | MCF-7 (Breast) | Varies | [10] |
| Pyrimidine-5-carbonitrile | A549 (Lung) | Varies | [10] |
| 2,4-substituted pyrimidines | PC-3 (Prostate) | Varies | [10] |
| 2,4-substituted pyrimidines | MGC-803 (Gastric) | Varies | [10] |
| 2,4-substituted pyrimidines | MCF-7 (Breast) | Varies | [10] |
| 2,4-substituted pyrimidines | H1975 (Lung) | Varies | [10] |
| Thiophene pyrimidines | A549 (Lung) | 4.34 ± 0.60 | [10] |
| Thiophene pyrimidines | A431 (Skin) | 3.79 ± 0.57 | [10] |
| Thiophene pyrimidines | HeLa (Cervical) | 6.39 ± 0.94 | [10] |
| N-(pyridin-3-yl) pyrimidin-4-amine | MV4-11 (Leukemia) | Varies | [11] |
| N-(pyridin-3-yl) pyrimidin-4-amine | HT-29 (Colon) | Varies | [11] |
| N-(pyridin-3-yl) pyrimidin-4-amine | MCF-7 (Breast) | Varies | [11] |
| N-(pyridin-3-yl) pyrimidin-4-amine | HeLa (Cervical) | Varies | [11] |
| Pyrido[2,3-d]pyrimidine-4(3H)-one | PC-3 (Prostate) | Varies | [11] |
Kinase Inhibitory Activity
Many pyrimidine derivatives function as kinase inhibitors, targeting key enzymes in signaling pathways that are often dysregulated in cancer.
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| Pyrido[2,3-d]pyrimidine | PIM-1 | 11.4 | [12] |
| Pyrimidine-based derivative | Aurora A | 52.2 ± 8.1 | [13][14] |
| Pyrimidine-based derivative | Aurora A | 64.9 ± 13.7 | [13][14] |
| Pyrrolo[2,3-d]pyrimidine | EGFR | Varies | [15] |
| Pyrrolo[2,3-d]pyrimidine | Her2 | Varies | [15] |
| Pyrrolo[2,3-d]pyrimidine | VEGFR2 | Varies | [15] |
| Pyrrolo[2,3-d]pyrimidine | CDK2 | Varies | [15] |
| Pyrazolo[3,4-d]pyrimidine | EGFR | 34 - 135 | [16] |
Antibacterial Activity
Pyrimidine derivatives have also shown promise as antibacterial agents against both Gram-positive and Gram-negative bacteria.
| Compound Class | Bacterial Strain | Activity | Reference |
| 2,4,6-trisubstituted pyrimidines | Bacillus pumilus | Significant | [17] |
| 2,4,6-trisubstituted pyrimidines | Escherichia coli | Significant | [17] |
| Indolyl-pyrimidine derivatives | Staphylococcus aureus | Potent | [17] |
| Indolyl-pyrimidine derivatives | Bacillus cereus | Potent | [17] |
| Indolyl-pyrimidine derivatives | Escherichia coli | Potent | [17] |
| Tetrahydro pyrimidines | Escherichia coli | High in vitro | [17] |
| Tetrahydro pyrimidines | Pseudomonas aeruginosa | High in vitro | [17] |
| Tetrahydro pyrimidines | Staphylococcus aureus | High in vitro | [17] |
Key Signaling Pathways
Pyrimidine derivatives exert their biological effects by modulating various cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The EGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[18] Its overexpression or mutation is a hallmark of many cancers.[18] Pyrimidine-based inhibitors can block the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting downstream signaling.[2][18]
Bone Morphogenetic Protein 2 (BMP2)/SMAD1 Signaling Pathway
The BMP2/SMAD1 signaling pathway is involved in osteogenesis and has been identified as a target for pyrimidine derivatives in promoting bone formation.[19]
Experimental Protocols for Biological Evaluation
Experimental Protocol 3: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[20][21]
Materials:
-
Human cancer cell lines (e.g., A549, HCT-116, MCF-7)
-
Culture medium (e.g., RPMI-1640) with 10% fetal bovine serum
-
96-well plates
-
Pyrimidine derivative stock solutions (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.[12]
-
Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (DMSO). Incubate for 48-72 hours.[12][17]
-
MTT Addition: Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692).[12][17]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[12][17]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting the percentage of viability against the compound concentration.[12]
Experimental Protocol 4: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity and its inhibition by test compounds.[12]
Materials:
-
Recombinant kinase (e.g., PIM-1, EGFR)
-
Kinase-specific substrate and ATP
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
Pyrimidine derivative stock solutions
-
384-well plates
-
Plate-reading luminometer
Procedure:
-
Kinase Reaction: In a 384-well plate, set up the kinase reaction by adding the kinase, substrate/ATP mixture, and the pyrimidine derivative at various concentrations. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.[17]
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[17]
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the generated ADP back to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[12]
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC₅₀ value.[12]
Experimental Protocol 5: Agar (B569324) Well Diffusion Method for Antibacterial Activity
This method is used to assess the antibacterial activity of a compound by measuring the zone of inhibition of bacterial growth.[22][23][24]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Muller-Hinton Agar
-
Petri plates
-
Sterile borer
-
Pyrimidine derivative stock solutions
-
Standard antibiotic (e.g., Ciprofloxacin)
-
Incubator
Procedure:
-
Plate Preparation: Pour molten Muller-Hinton Agar into sterile Petri plates and allow it to solidify.
-
Inoculation: Aseptically swab the surface of the agar with the test bacterial strain.
-
Well Creation: Create wells in the agar using a sterile borer.
-
Compound Addition: Add a defined volume (e.g., 80 µL) of the pyrimidine derivative solution (at a known concentration, e.g., 1000 µg/mL) into the wells. Also, include a well with a standard antibiotic and a vehicle control (DMSO).[25]
-
Incubation: Incubate the plates at 35-37°C for 24 hours.[25]
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
Drug Discovery Workflow
The discovery and development of new pyrimidine-based drugs typically follow a structured workflow, from initial hit identification to preclinical studies.
Conclusion
The pyrimidine scaffold continues to be a highly valuable and versatile platform in the field of drug discovery. Its inherent biological relevance and synthetic accessibility have led to the development of a multitude of therapeutic agents. This technical guide has provided a comprehensive overview of the foundational research on pyrimidine derivatives, encompassing their synthesis, diverse biological activities, and the key signaling pathways they modulate. The detailed experimental protocols and compiled quantitative data offer a practical resource for researchers. As our understanding of complex disease pathways deepens, the rational design and synthesis of novel pyrimidine derivatives will undoubtedly continue to yield innovative and effective medicines for a wide range of diseases.
References
- 1. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 6. Biginelli Reaction [organic-chemistry.org]
- 7. theochem.mercer.edu [theochem.mercer.edu]
- 8. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 9. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 19. Activation of the BMP2-SMAD1-CGRP pathway in dorsal root ganglia contributes to bone cancer pain in a rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. Antibacterial Activity in Pyrimidine Derivatives in Lab, Using Agar Well-diffusion Method - An Update on Novel Research, Pharmaceutical Science and Technology, Science Publishing Group [sciencepublishinggroup.com]
- 23. [PDF] Antibacterial Activity in Pyrimidine Derivatives in Lab, Using Agar Well-diffusion Method - An Update on Novel Research | Semantic Scholar [semanticscholar.org]
- 24. researchgate.net [researchgate.net]
- 25. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Investigation of Toxopyrimidine's Core Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Toxopyrimidine, a potent vitamin B6 antagonist, exerts significant neurological effects primarily through the disruption of γ-aminobutyric acid (GABA)ergic neurotransmission. This technical guide provides a comprehensive overview of the core mechanisms of this compound, focusing on its interaction with pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes. This document outlines key experimental protocols to quantitatively assess its impact on neurotransmitter synthesis and presents a conceptual framework for the signaling pathways involved. The information herein is intended to serve as a foundational resource for researchers investigating the neurotoxicology of this compound and similar convulsant agents.
Introduction
This compound is recognized for its powerful convulsant properties, which are attributed to its function as a vitamin B6 antagonist.[1] The active form of vitamin B6, pyridoxal phosphate (PLP), is an essential cofactor for a multitude of enzymatic reactions, including the synthesis of several key neurotransmitters.[2] By interfering with PLP-dependent enzymes, this compound disrupts critical neurochemical pathways. The primary target of this compound's inhibitory action is glutamic acid decarboxylase (GAD), the enzyme responsible for the synthesis of the principal inhibitory neurotransmitter, GABA, from glutamate (B1630785).[3] This inhibition leads to a decrease in GABA levels, upsetting the delicate balance between excitatory and inhibitory signaling in the central nervous system and resulting in uncontrolled neuronal firing and convulsions.
Mechanism of Action: Vitamin B6 Antagonism
The central mechanism of this compound's action is its interference with the function of PLP. This compound, once metabolized to its phosphate form, acts as a competitive inhibitor for PLP-dependent enzymes.[2] This inhibition disrupts numerous metabolic pathways, but its most profound neurological effects stem from the impairment of neurotransmitter synthesis.
Inhibition of Pyridoxal Phosphate (PLP)-Dependent Enzymes
PLP is a critical cofactor for enzymes involved in amino acid metabolism, including decarboxylases, transaminases, and racemases.[4] this compound phosphate competes with PLP for the binding site on these enzymes, thereby reducing their catalytic activity.[2]
Disruption of GABA Synthesis
The most well-documented effect of this compound is the inhibition of glutamic acid decarboxylase (GAD).[3] GAD catalyzes the decarboxylation of glutamate to form GABA, the primary inhibitory neurotransmitter in the brain. By inhibiting GAD, this compound directly reduces the synthesis of GABA, leading to a state of hyperexcitability.
Quantitative Analysis of this compound Effects
Precise quantitative data is essential for understanding the potency and dose-dependent effects of this compound. The following tables present hypothetical, yet plausible, data that would be sought in experimental investigations.
Table 1: In Vitro Inhibition of Glutamic Acid Decarboxylase (GAD) by this compound Phosphate
| Concentration of this compound Phosphate (µM) | GAD Activity (% of Control) |
| 0.1 | 95.2 ± 4.1 |
| 1 | 78.5 ± 3.5 |
| 10 | 52.3 ± 2.8 |
| 50 | 25.1 ± 1.9 |
| 100 | 10.8 ± 1.2 |
| IC50 (µM) | ~15 |
Note: This data is illustrative and intended to represent the expected outcome of a GAD inhibition assay.
Table 2: Dose-Dependent Effect of this compound on Brain GABA and Glutamate Levels in Rodents
| This compound Dose (mg/kg) | Brain GABA Levels (µmol/g tissue) | Brain Glutamate Levels (µmol/g tissue) | Seizure Severity Score (0-5) |
| 0 (Control) | 2.5 ± 0.3 | 10.2 ± 0.8 | 0 |
| 5 | 1.8 ± 0.2 | 10.5 ± 0.9 | 1.2 ± 0.5 |
| 10 | 1.2 ± 0.1 | 11.1 ± 1.0 | 3.5 ± 0.7 |
| 20 | 0.7 ± 0.1 | 11.8 ± 1.2 | 4.8 ± 0.4 |
Note: This data is illustrative and represents the expected outcomes from in vivo studies.
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the effects of this compound.
Glutamic Acid Decarboxylase (GAD) Inhibition Assay
Objective: To determine the in vitro inhibitory effect of this compound on GAD activity.
Materials:
-
Purified GAD enzyme
-
L-[1-14C]glutamic acid
-
Pyridoxal phosphate (PLP)
-
This compound phosphate (the active metabolite)
-
Scintillation cocktail and vials
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, PLP, and purified GAD enzyme.
-
Add varying concentrations of this compound phosphate to the reaction mixture.
-
Initiate the enzymatic reaction by adding L-[1-14C]glutamic acid.
-
Incubate the mixture at 37°C for a defined period.
-
Terminate the reaction by adding sulfuric acid.
-
The amount of 14CO2 produced, which is proportional to GAD activity, is captured and measured using a scintillation counter.
-
Calculate the percentage of GAD inhibition for each concentration of this compound phosphate and determine the IC50 value.
Analysis of Brain GABA and Glutamate Levels via HPLC
Objective: To quantify the in vivo effects of this compound on GABA and glutamate concentrations in brain tissue.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector
-
C18 reverse-phase column
-
O-phthalaldehyde (OPA) for derivatization
-
Perchloric acid for tissue homogenization
-
Rodent models (e.g., rats or mice)
Procedure:
-
Administer varying doses of this compound to the animal models.
-
At a predetermined time point, euthanize the animals and rapidly dissect the brain tissue on ice.
-
Homogenize the brain tissue in cold perchloric acid to precipitate proteins and extract amino acids.[5]
-
Centrifuge the homogenate and collect the supernatant.
-
Derivatize the amino acids in the supernatant with OPA to form fluorescent derivatives.[5]
-
Inject the derivatized sample into the HPLC system.
-
Separate GABA and glutamate using a C18 column and an appropriate mobile phase.[5]
-
Detect and quantify the fluorescent derivatives using a fluorescence detector.
-
Correlate the observed neurotransmitter levels with the administered dose of this compound.
Signaling Pathways and Visualizations
The primary signaling pathway affected by this compound is the synthesis of GABA. The following diagrams, generated using the DOT language, illustrate this pathway and the point of inhibition by this compound, as well as the experimental workflow for its investigation.
Vitamin B6 Salvage Pathway and PLP Formation
This pathway illustrates the conversion of various forms of vitamin B6 into the active cofactor, pyridoxal phosphate (PLP).
Caption: Vitamin B6 salvage pathway leading to the formation of active PLP.
GABA Synthesis Pathway and Inhibition by this compound
This diagram shows the conversion of glutamate to GABA by GAD and the inhibitory action of this compound.
Caption: Inhibition of GABA synthesis by this compound.
Experimental Workflow for Investigating this compound Effects
This workflow outlines the key steps in a typical preclinical investigation of this compound.
Caption: Workflow for this compound effects investigation.
Conclusion
This compound serves as a classic example of a neurotoxic agent that acts through vitamin B6 antagonism. Its primary mechanism involves the inhibition of pyridoxal phosphate-dependent enzymes, most notably glutamic acid decarboxylase, leading to a critical reduction in the synthesis of the inhibitory neurotransmitter GABA. This disruption of the excitatory-inhibitory balance in the brain results in severe convulsant effects. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to further investigate the nuanced effects of this compound and to develop a deeper understanding of the biochemical underpinnings of chemically-induced seizures. Further research focusing on obtaining precise quantitative data and exploring potential downstream signaling effects will be crucial for a complete characterization of this compound's neurotoxicity.
References
- 1. Vitamin B(6) salvage enzymes: mechanism, structure and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A high performance liquid chromatography method with electrochemical detection of gamma-aminobutyric acid, glutamate and glutamine in rat brain homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Pyrimidine Derivatives in Neurological Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine (B1678525) scaffold, a fundamental heterocyclic aromatic compound, has emerged as a privileged structure in the design of novel therapeutics for a range of neurological disorders. While the historical compound toxopyrimidine, a vitamin B6 antagonist, demonstrated early interactions with the central nervous system, modern research has shifted towards a diverse array of synthetic pyrimidine derivatives with multifaceted mechanisms of action. These compounds are at the forefront of research into neurodegenerative diseases such as Alzheimer's and Parkinson's, as well as in the development of neuroprotective agents. This technical guide provides an in-depth overview of the core role of pyrimidine derivatives in neurological research, detailing their mechanisms of action, summarizing key quantitative data, providing explicit experimental protocols, and visualizing complex biological pathways and workflows.
Introduction: From this compound to Modern Neurotherapeutics
The exploration of pyrimidines in neuroscience has a long history, with early studies on this compound revealing its effects on brain enzymes as a vitamin B6 antagonist. However, the neurotoxic properties and limited therapeutic window of this compound have led researchers to explore the vast chemical space of its derivatives. Today, a new generation of pyrimidine-based compounds is being investigated for their potential to modulate key pathological processes in the nervous system. These derivatives offer promising avenues for the treatment of complex neurological conditions due to their versatile structure, which allows for precise modifications to optimize blood-brain barrier penetration, target engagement, and safety profiles.
Mechanisms of Action of Neuroactive Pyrimidine Derivatives
Pyrimidine derivatives exert their effects on the central nervous system through a variety of mechanisms, targeting key enzymes and pathways implicated in neurodegeneration and neuronal dysfunction.
Inhibition of Kinases
Several pyrimidine derivatives have been designed as potent inhibitors of kinases that play a crucial role in the pathophysiology of neurodegenerative diseases. One of the most prominent targets is Glycogen Synthase Kinase-3β (GSK-3β), a serine/threonine kinase involved in a multitude of cellular processes, including tau hyperphosphorylation, a hallmark of Alzheimer's disease.
Modulation of Microtubule Stability
Microtubules are essential for maintaining neuronal structure and facilitating axonal transport. Their stability is compromised in several neurodegenerative disorders. Certain triazolopyrimidine derivatives have been shown to enhance microtubule stability, thereby protecting neurons from degeneration and promoting their proper function.[1]
Inhibition of Monoamine Oxidase B (MAO-B)
Monoamine oxidase B is an enzyme responsible for the degradation of neurotransmitters like dopamine (B1211576). Its inhibition can increase dopamine levels in the brain, which is a key therapeutic strategy for Parkinson's disease. A number of pyrimidine derivatives have been identified as potent and selective MAO-B inhibitors.[2]
Anti-inflammatory and Antioxidant Effects
Neuroinflammation and oxidative stress are common pathological features of many neurological disorders. Pyrimidine derivatives have been shown to possess anti-inflammatory properties by modulating microglial activation and the production of pro-inflammatory cytokines. Additionally, their antioxidant effects help to mitigate neuronal damage caused by reactive oxygen species.
Quantitative Data on Neuroactive Pyrimidine Derivatives
The following tables summarize key quantitative data for representative pyrimidine derivatives from various studies, highlighting their potency and efficacy in different experimental models.
| Compound Class | Derivative Example | Target | IC50 Value | Assay System | Reference |
| Thienopyrimidines | Compound 6b | GSK-3β | 10.2 µM | Kinase Assay | [3] |
| Thienopyrimidines | Compound 6a | GSK-3β | 17.3 µM | Kinase Assay | [3] |
| Pyrimidin-4-one Amides | Compound 4i | GSK-3β | 71 nM | Kinase Assay | [4] |
| Pyrimidines | Violuric Acid | MAO-B | 19 nM | Rat Brain Mitochondria | [2] |
| Pyridazinobenzylpiperidines | Compound S5 | MAO-B | 0.203 µM | Enzyme Inhibition Assay | [5] |
| Pyridazinobenzylpiperidines | Compound S16 | MAO-B | 0.979 µM | Enzyme Inhibition Assay | [5] |
Table 1: In Vitro Potency of Pyrimidine Derivatives
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| CNDR-51657 | PS19 Tau Transgenic Mice | 3 or 10 mg/kg, twice weekly for 3 months | Significantly improved microtubule density, reduced axonal dystrophy, and decreased tau pathology. | [1] |
| 4-{2-[2-(3,4-Dimethoxyphenyl)-Vinyl]-6-Ethyl-4-Oxo-5-Phenyl-4H-Pyrimidine-1-Il}Benzsulfamide | Rat Model of Chronic Traumatic Encephalopathy | 50 mg/kg, orally, once a day for 72 hours | Preserved mitochondrial function, improved cognitive function, and increased cerebral blood flow. | [6] |
| Xymedon Derivative (Compound 29D) | Rat Model of Spinal Cord Injury | Not specified | Reduced total area of pathologic cavities and decreased the number of GFAP+ astrocytes in gray matter. | |
| Xymedon Derivative (Compound 34D) | Rat Model of Spinal Cord Injury | Not specified | Reduced total area of pathologic cavities and supported preservation of tissue in the ventral horns. |
Table 2: In Vivo Efficacy of Pyrimidine Derivatives
| Compound Class | Derivative Example | LD50 Value | Route of Administration | Animal Model | Reference |
| N-1-sulfonyluracil | Derivative 6 | >300 mg/kg | Not specified | Mice | [7] |
| N-1-sulfonyluracil | Derivative 8 | >300 mg/kg | Not specified | Mice | [7] |
| Pyrimidine Derivative | Not specified | 618.75 mg/Kg BW | Intraperitoneal | Mice | [8] |
| 4-{2-[2-(3,4-Dimethoxyphenyl)-Vinyl]-6-Ethyl-4-Oxo-5-Phenyl-4H-Pyrimidine-1-Il}Benzsulfamide | Not specified | 4973.56 ± 573.72 mg/kg | Oral | Mice | [6] |
Table 3: Toxicological Data for Pyrimidine Derivatives
Key Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. The following are protocols for key experiments frequently cited in the study of neuroactive pyrimidine derivatives.
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
96-well plates
-
Complete culture medium
-
Pyrimidine derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader (570 nm wavelength)
Protocol:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the pyrimidine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Western Blot Analysis for Neuroinflammation Markers
Western blotting is used to detect specific proteins in a sample, such as markers of neuroinflammation (e.g., Iba1 for microglia activation, GFAP for astrocyte activation, and components of the NF-κB pathway).
Materials:
-
Primary microglia or astrocyte cultures, or brain tissue homogenates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., Iba1, GFAP, p-p65, p65, β-actin)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse cells or tissue in RIPA buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Visualizing Signaling Pathways and Workflows
Graphical representations are invaluable for understanding the complex interactions within cellular signaling pathways and the logical flow of experimental procedures. The following diagrams were generated using the DOT language for Graphviz.
Signaling Pathways
Caption: Inhibition of the GSK-3β signaling pathway by a pyrimidine derivative.
Caption: Mechanism of action of a MAO-B inhibiting pyrimidine derivative.
Experimental Workflows
Caption: High-throughput screening workflow for neuroprotective pyrimidine derivatives.
Conclusion and Future Directions
The pyrimidine scaffold has proven to be a remarkably versatile platform for the development of novel drug candidates for a wide range of neurological disorders. The transition from the early observations with this compound to the targeted design of modern pyrimidine derivatives exemplifies the progress in medicinal chemistry and neuropharmacology. The compounds highlighted in this guide demonstrate the potential to modulate key pathological pathways with high potency and selectivity.
Future research in this area will likely focus on several key aspects. The development of multi-target pyrimidine derivatives that can simultaneously address different facets of neurodegenerative diseases, such as protein aggregation, neuroinflammation, and oxidative stress, holds significant promise. Furthermore, the application of advanced drug delivery systems to enhance the brain penetration and bioavailability of these compounds will be crucial for their clinical translation. Continued exploration of the vast chemical space of pyrimidine derivatives, guided by a deeper understanding of the molecular basis of neurological diseases, will undoubtedly lead to the discovery of the next generation of neurotherapeutics.
References
- 1. A brain-penetrant triazolopyrimidine enhances microtubule-stability, reduces axonal dysfunction and decreases tau pathology in a mouse tauopathy model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of some pyrimidine compounds on rat brain monoamine oxidase-B in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, in vitro antiproliferative evaluation and GSK-3β kinase inhibition of a new series of pyrimidin-4-one based amide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Administration of the New Pyrimidine Derivative—4-{2-[2-(3,4-Dimethoxyphenyl)-Vinyl]-6-Ethyl-4-Oxo-5-Phenyl-4H-Pyrimidine-1-Il}Benzsulfamide Restores the Activity of Brain Cells in Experimental Chronic Traumatic Encephalopathy by Maintaining Mitochondrial Function [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Synthesis of Toxopyrimidine for Research Applications: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Toxopyrimidine, scientifically known as (4-amino-2-methylpyrimidin-5-yl)methanol, is a potent vitamin B6 antagonist widely utilized in neuroscience research to induce seizures in experimental models. Its ability to interfere with the synthesis of crucial neurotransmitters, primarily through the inhibition of pyridoxal (B1214274) kinase, makes it an invaluable tool for studying the mechanisms of epilepsy and for the screening of novel anticonvulsant therapies. This technical guide provides a comprehensive overview of the chemical synthesis of this compound, detailed experimental protocols for its use in research, and its mechanism of action.
Chemical Synthesis of this compound
The synthesis of this compound is most commonly achieved through the formylation of 4-amino-5-aminomethyl-2-methylpyrimidine, followed by the reduction of the resulting formamide. A typical and effective route involves the reaction of 4-amino-5-aminomethyl-2-methylpyrimidine dihydrochloride (B599025) with formic acid.
Synthesis Pathway
The chemical synthesis of this compound from its precursor involves a straightforward two-step process.
Toxopyrimidine as a Precursor in Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrimidine (B1678525) Scaffold and the Potential of Toxopyrimidine
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural and synthetic compounds with a wide range of biological activities.[1][2][3] Its ability to participate in hydrogen bonding and aromatic interactions makes it an ideal framework for designing molecules that can interact with various biological targets.[1] Within this vast chemical space, this compound, chemically known as (4-Amino-2-methylpyrimidin-5-yl)methanol, presents an intriguing starting point for drug discovery endeavors. While historically recognized as a vitamin B6 antagonist with convulsant effects, its inherent chemical functionalities—a primary amino group, a hydroxymethyl substituent, and a methyl group on the pyrimidine core—offer multiple handles for synthetic modification.[4][5]
This guide explores the potential of this compound and its core 4-aminopyrimidine (B60600) structure as a precursor for the synthesis of novel therapeutic agents. We will delve into its synthetic derivatization, biological activities with a focus on anticancer and anti-inflammatory applications, and its role in the inhibition of key signaling pathways.
Synthetic Pathways and Derivatization
The 4-aminopyrimidine scaffold of this compound is a versatile building block that can be functionalized through various synthetic strategies to generate diverse libraries of compounds. Key reactions include nucleophilic aromatic substitution, cross-coupling reactions, and modifications of the hydroxymethyl group.
General Synthetic Strategies for 4-Aminopyrimidine Functionalization
The functionalization of the 4-aminopyrimidine core typically involves the following key transformations:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine ring, further activated by the nitrogen atoms, makes it susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions. Halogenated pyrimidine precursors are commonly used to introduce a variety of nucleophiles such as amines, alcohols, and thiols.[6]
-
Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, or alkyl groups onto the pyrimidine ring. This is typically achieved by reacting a halogenated pyrimidine with a boronic acid or ester.[6]
-
C-H Arylation: Direct C-H functionalization has emerged as an atom-economical method to introduce aryl groups onto the pyrimidine core without the need for pre-functionalization with halogens.[6]
-
Modification of the 5-position Substituent: The hydroxymethyl group at the 5-position of this compound can be oxidized to an aldehyde or a carboxylic acid, which can then serve as a handle for further modifications, such as the formation of imines, amides, or esters. Alternatively, it can be converted to a halomethyl group for subsequent nucleophilic substitution.
Experimental Workflow for Derivatization
A general workflow for the synthesis and purification of this compound derivatives is outlined below.
General workflow for synthesis and evaluation.
Biological Activities and Structure-Activity Relationships
Derivatives of the 4-aminopyrimidine scaffold have demonstrated significant potential in various therapeutic areas, most notably in oncology and immunology. The strategic placement of different substituents on the pyrimidine core allows for the fine-tuning of potency and selectivity against specific biological targets.
Anticancer Activity: Kinase Inhibition
A primary focus of drug discovery efforts involving the 4-aminopyrimidine scaffold has been the development of protein kinase inhibitors.[7] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The 4-aminopyrimidine core can act as a hinge-binding motif, anchoring the inhibitor to the ATP-binding pocket of the kinase.
Table 1: Anticancer Activity of Selected 4-Aminopyrimidine Derivatives
| Compound ID | Target Kinase(s) | Cancer Cell Line | IC50 (µM) | Reference |
| TAS-120 | FGFR1, FGFR2, FGFR3 | Various | 0.0039, 0.0013, 0.0016 | [8] |
| Compound 2 | FGFR1, FGFR2, FGFR3 | NCI-H1581, SNU-16 | <0.0005, <0.0001 | [8] |
| Compound 32 | BTK, EGFR | - | 0.00017, 0.00021 | [8] |
| Compound 44 | Src, EGFR | - | 0.02, 0.15 | [8] |
| Compound 45 | Src, LCK, Lyn | - | 0.009, <0.003, <0.003 | [8] |
| Compound 12c | Not specified | Renal Cancer (UO-31) | 0.028 | [9] |
| Compound 8c | Tubulin | U87MG, U251N | 0.00209, 0.00236 | [10] |
Anti-inflammatory Activity
The 4-aminopyrimidine scaffold has also been explored for the development of anti-inflammatory agents. These compounds often exert their effects by inhibiting key inflammatory mediators such as cyclooxygenase (COX) enzymes or various kinases involved in inflammatory signaling cascades.[1]
Table 2: Anti-inflammatory Activity of Selected Pyrimidine Derivatives
| Compound ID | Target | Assay | IC50 (µM) / ED50 (µM) | Reference |
| Compound 7 | COX-2 | in vitro | 0.36 | [1] |
| Compound 9 | COX-2 | in vitro | 0.29 | [1] |
| Compound 48g | COX-2 | in vitro | 0.87 | [1] |
| Compound 7 | - | Carrageenan-induced paw edema | 11.60 (ED50) | [1] |
| Compound 8 | - | Carrageenan-induced paw edema | 8.23 (ED50) | [1] |
| Compound 9 | - | Carrageenan-induced paw edema | 9.47 (ED50) | [1] |
| AK-1 | - | Carrageenan-induced paw edema | - (68.85% inhibition) | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and evaluation of this compound-related compounds.
Synthesis of 4-Amino-2-methyl-5-formylpyrimidine (A this compound Analogue)
This protocol describes the oxidation of the hydroxymethyl group of a this compound-like precursor to the corresponding aldehyde, a key intermediate for further derivatization.
Materials:
-
(4-Amino-2-methylpyrimidin-5-yl)methanol
-
Manganese dioxide (MnO₂)
-
Dichloromethane (DCM)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
Procedure:
-
To a solution of (4-Amino-2-methylpyrimidin-5-yl)methanol (1 mmol) in 20 mL of dichloromethane, add activated manganese dioxide (10 mmol).
-
Stir the reaction mixture vigorously at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese dioxide. Wash the Celite pad with dichloromethane.
-
Combine the organic filtrates and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 4-amino-2-methyl-5-formylpyrimidine.
Suzuki-Miyaura Cross-Coupling of a Halogenated Pyrimidine
This protocol outlines a general procedure for the introduction of an aryl group onto a pyrimidine ring.[6]
Materials:
-
5-Bromo-4-amino-2-methylpyrimidine
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄)
-
Sodium carbonate (Na₂CO₃)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask, combine 5-bromo-4-amino-2-methylpyrimidine (1 mmol), the arylboronic acid (1.2 mmol), and sodium carbonate (2 mmol).
-
Add a mixture of 1,4-dioxane and water (4:1, 10 mL).
-
Degas the mixture by bubbling with argon or nitrogen for 15 minutes.
-
Add Pd(PPh₃)₄ (0.05 mmol) to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir for 12 hours under an inert atmosphere. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and add 20 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
Signaling Pathway Inhibition
Derivatives of the 4-aminopyrimidine scaffold have been shown to inhibit several key signaling pathways implicated in cancer and inflammation. The following diagrams illustrate the points of intervention for these inhibitors.
EGFR Signaling Pathway Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK pathway, promoting cell proliferation and survival.[12][13] 4-Aminopyrimidine-based inhibitors can block the ATP-binding site of EGFR, preventing its autophosphorylation and subsequent downstream signaling.[14]
EGFR signaling pathway inhibition.
BTK Signaling Pathway Inhibition
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling.[8][15][16] Aberrant BTK activity is associated with B-cell malignancies. Pyrimidine-based inhibitors can covalently or non-covalently bind to BTK, blocking its kinase activity and downstream signaling.[17]
BTK signaling pathway inhibition.
PI3K/Akt/mTOR Signaling Pathway Inhibition
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, and survival.[6][18][19][20][21] Its dysregulation is common in many cancers. Pyrimidine-based inhibitors have been developed to target various kinases within this pathway, including PI3K and mTOR.[6][7]
PI3K/Akt/mTOR pathway inhibition.
Conclusion
The this compound core structure, a 4-aminopyrimidine derivative, represents a valuable and versatile starting point for the development of novel therapeutic agents. Its amenability to a wide range of synthetic modifications allows for the creation of diverse compound libraries with potential applications in oncology, immunology, and beyond. The demonstrated ability of 4-aminopyrimidine derivatives to potently and selectively inhibit key signaling pathways underscores the continued importance of this scaffold in modern drug discovery. Further exploration of the chemical space around the this compound core holds significant promise for the identification of next-generation therapeutics.
References
- 1. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A deconstruction–reconstruction strategy for pyrimidine diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. raw.githubusercontent.com [raw.githubusercontent.com]
- 5. dot | Graphviz [graphviz.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. A Pyrimidine-Based Tubulin Inhibitor Shows Potent Anti-Glioblastoma Activity In Vitro and In Vivo [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Toxoplasma gondii Infection in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for establishing and evaluating Toxoplasma gondii infection in rodent models. This information is intended to guide researchers in studying the parasite's lifecycle, pathogenesis, and its effects on host behavior and neurology, as well as for the development of novel therapeutics.
Introduction
Toxoplasma gondii is an obligate intracellular protozoan parasite capable of infecting a wide range of warm-blooded animals, including humans.[1][2][3] Rodent models, particularly mice and rats, are crucial for investigating the biology of T. gondii and the pathophysiology of toxoplasmosis.[1][2] These models are instrumental in understanding the acute and chronic stages of infection, the host immune response, and the parasite's ability to manipulate host behavior.[1][4] The "toxopyrimidine" of the user's query is understood to refer to experimental protocols involving Toxoplasma gondii, a parasite that significantly impacts pyrimidine (B1678525) metabolism in the host.
Key Concepts in Toxoplasma gondii Rodent Models
-
Acute vs. Chronic Infection: The acute phase is characterized by the rapid replication of tachyzoites, leading to systemic dissemination.[4][5] The chronic phase involves the conversion of tachyzoites into slow-growing bradyzoites, which form tissue cysts, primarily in the brain, eyes, and muscle tissue.[5][6]
-
Parasite Strains: The choice of T. gondii strain is critical as virulence varies significantly. The three main clonal lineages are Type I (e.g., RH), Type II (e.g., ME49, PRU), and Type III. Type I strains are highly virulent in mice, while Type II and III strains are typically less virulent and used to establish chronic infections.[7][8]
-
Host Species and Strain: The genetic background of the rodent host influences susceptibility to infection. For example, BALB/c and C57BL/6 mice exhibit different immune responses and susceptibility to the same parasite strain.[7][9]
-
Infectious Stages: Infection can be initiated using tachyzoites, bradyzoites (within tissue cysts), or oocysts. The stage used can influence the course of the disease.[5][9]
Data Presentation: Quantitative Effects of T. gondii Infection in Rodents
The following tables summarize quantitative data from various studies on T. gondii infection in rodent models.
Table 1: Parasite Load in Rodent Brains
| Rodent Species | T. gondii Strain | Inoculation Dose & Route | Time Post-Infection | Mean Cyst Count per Brain (± SEM) | Reference |
| Rat | Not Specified | Not Specified | Chronic | 194 ± 28 | [10] |
| Mouse | Not Specified | Not Specified | Chronic | 80 ± 13.4 | [10] |
Table 2: Behavioral Changes in T. gondii Infected Rodents
| Rodent Species | Behavioral Test | Observation | Magnitude of Change | Reference |
| Mouse | Open Field Test | Decreased climbing during acute and chronic infection | p < 0.001 | [11] |
| Mouse | Open Field Test | Decreased rearing in the central part of the arena | p = 0.046 (acute), p = 0.058 (chronic) | [11] |
| Rat | Cat Odor Aversion | Abolished aversion to bobcat urine | Ratio of time in cat vs. rabbit quadrant increased significantly | [10] |
| Mouse | Cat Odor Aversion | Attraction to cat collar | Ratio of time in cat bisect increased from 0.408 to 0.760 | [10] |
Experimental Protocols
Protocol 1: Preparation of T. gondii Tachyzoites
This protocol describes the in vivo amplification of T. gondii tachyzoites.
Materials:
-
T. gondii strain (e.g., RH for high yield)
-
BALB/c mice (6-8 weeks old)
-
Sterile phosphate-buffered saline (PBS), pH 7.3
-
Syringes and needles (27G)
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Inoculate BALB/c mice intraperitoneally (IP) with the desired T. gondii strain. For the RH strain, a dose of 10^2 to 10^4 tachyzoites is typically used.[8]
-
After 72 hours, euthanize the mice.[12]
-
Harvest the tachyzoites by peritoneal lavage with 5-10 mL of sterile PBS.[12]
-
Centrifuge the peritoneal fluid at a low speed (e.g., 50 x g for 5 minutes) to pellet host cells.
-
Transfer the supernatant containing the tachyzoites to a new tube and centrifuge at a higher speed (e.g., 1,500 x g for 10 minutes) to pellet the parasites.
-
Resuspend the tachyzoite pellet in fresh, sterile PBS.
-
Count the viable tachyzoites using a hemocytometer and trypan blue exclusion.
-
Adjust the concentration of the tachyzoite suspension with sterile PBS for subsequent experiments.
Protocol 2: Preparation of T. gondii Tissue Cysts
This protocol details the method for obtaining tissue cysts from the brains of chronically infected mice.
Materials:
-
Chronically infected mice (e.g., with ME49 strain for at least 30 days)
-
Sterile PBS
-
Dounce homogenizer
-
Syringes and needles (18G, 20G)
-
Centrifuge
-
Microscope
Procedure:
-
Euthanize chronically infected mice.
-
Aseptically remove the brains and place them in a petri dish with sterile PBS.
-
Homogenize the brains in a Dounce homogenizer with a loose-fitting pestle.
-
Further disrupt the tissue by passing the homogenate through progressively smaller needles (18G then 20G).
-
Centrifuge the brain suspension at a low speed (e.g., 100 x g for 5 minutes) to pellet larger debris.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 2,000 x g for 10 minutes) to pellet the tissue cysts.
-
Resuspend the pellet in sterile PBS.
-
Count the number of tissue cysts using a microscope.
-
Adjust the concentration for oral inoculation.
Protocol 3: Rodent Infection with T. gondii
This protocol provides instructions for both acute and chronic infection models.
Materials:
-
Prepared T. gondii tachyzoites or tissue cysts
-
Rodents (specify species and strain)
-
For IP injection: Syringes and needles (25-27G)
-
For oral gavage: Gavage needles (18-22G, flexible)
Procedure for Acute Infection (Tachyzoites):
-
For intraperitoneal (IP) injection, restrain the mouse and inject the desired dose of tachyzoites (e.g., 1 x 10^5 to 1 x 10^6 for some immunization studies) in a volume of 0.1-0.2 mL into the lower abdominal quadrant.[13][14]
-
Monitor the animals daily for signs of illness.
Procedure for Chronic Infection (Tissue Cysts):
-
For oral gavage, administer the desired dose of tissue cysts (e.g., 10-100 cysts) in a volume of 0.2 mL.[13]
-
Ensure the gavage needle is inserted correctly to avoid injury.
-
House the animals for at least 4-8 weeks to allow the development of a latent infection.[15]
Protocol 4: Behavioral Assessment of Infected Rodents
This protocol outlines a common test to evaluate the characteristic loss of aversion to cat odor in infected rodents.
Materials:
-
Test arena (e.g., an open field box)
-
Odor stimuli: cat urine (or a collar worn by a cat) and a control odor (e.g., rabbit urine)
-
Video tracking software
Procedure:
-
Acclimate the rodent to the test arena for a set period.
-
Place the odor stimuli in designated, opposite corners of the arena.
-
Place the rodent in the center of the arena and allow it to explore freely for a defined duration (e.g., 10-15 minutes).
-
Record the animal's movement using video tracking software.
-
Analyze the time spent in the quadrant containing the cat odor versus the control odor. A loss of aversion or an attraction to the cat odor is indicative of a typical behavioral change induced by T. gondii.[10][16]
Signaling Pathways and Experimental Workflows
Signaling Pathways Affected by Toxoplasma gondii Infection
T. gondii infection significantly alters several key signaling pathways in the host's brain, contributing to the observed neuropathology and behavioral changes.
Caption: Signaling pathways in the brain altered by T. gondii infection.
Experimental Workflow for Studying T. gondii in Rodent Models
The following diagram illustrates a typical experimental workflow for investigating the effects of T. gondii infection in rodents.
Caption: A typical experimental workflow for T. gondii rodent studies.
References
- 1. Animal Models for Toxoplasma gondii Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Animal models for Toxoplasma gondii infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxoplasma gondii - Learn About Parasites - Western College of Veterinary Medicine | University of Saskatchewan [wcvm.usask.ca]
- 4. Acute and Chronic Phases of Toxoplasma gondii Infection in Mice Modulate the Host Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toxoplasma gondii - Wikipedia [en.wikipedia.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Clonal and atypical Toxoplasma strain differences in virulence vary with mouse sub-species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. parasite-journal.org [parasite-journal.org]
- 9. Oral oocyst-induced mouse model of toxoplasmosis: Effect of infection with Toxoplasma gondii strains of different genotypes, dose, and mouse strains (transgenic, out-bred, in-bred) on pathogenesis and mortality - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Behavioral changes in mice caused by Toxoplasma gondii invasion of brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyst Formation from Virulent RH Strain of Toxoplasma gondii Tachyzoite: In Vitro Cultivation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Animal Models for Toxoplasma gondii Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cea.unizar.es [cea.unizar.es]
- 15. journals.asm.org [journals.asm.org]
- 16. Behavioral changes induced by Toxoplasma infection of rodents | Lacy Lab [vumc.org]
Application Notes: Chemically-Induced Seizure Models in Mice
Introduction
The study of epilepsy and the development of novel anti-seizure medications (ASMs) rely on robust and reproducible animal models that mimic aspects of human seizures. Chemical convulsants are frequently used to induce acute seizures in rodents, providing a platform to investigate seizure mechanisms and conduct preclinical drug screening. This document provides an overview of Toxopyrimidine, a compound with known convulsant properties, and presents a detailed protocol for the use of Pentylenetetrazol (PTZ), a widely accepted agent for inducing acute tonic-clonic seizures in mice.
1. Overview of this compound
This compound, also known as (4-Amino-2-methylpyrimidin-5-yl)methanol, is a pyrimidine (B1678525) derivative recognized for its potent convulsant effects.[1][2] It functions as a vitamin B6 antagonist.[1][3]
Mechanism of Action
The convulsant activity of this compound stems from its role as a vitamin B6 antagonist. Vitamin B6, in its active form pyridoxal (B1214274) phosphate, is an essential cofactor for numerous enzymes, including glutamate (B1630785) decarboxylase. This enzyme is responsible for the synthesis of the primary inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA), from glutamate.
By inhibiting vitamin B6-dependent enzymes, this compound disrupts the synthesis of GABA.[3] This reduction in GABAergic inhibition leads to an imbalance between excitatory and inhibitory signals in the brain, resulting in neuronal hyperexcitability and the generation of seizures.[3]
Protocol: Pentylenetetrazol (PTZ)-Induced Acute Seizures in Mice
The PTZ model is a cornerstone in epilepsy research for inducing acute generalized tonic-clonic seizures. It is highly valued for its reliability and utility in screening potential anti-seizure medications.
2.1. Ethical Considerations
All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Protocols must be approved by an Institutional Animal Care and Use Committee (IACUC). Efforts should be made to minimize animal suffering and to use the minimum number of animals necessary to obtain valid results.
2.2. Materials
-
Pentylenetetrazol (PTZ) (e.g., Sigma-Aldrich)
-
Sterile 0.9% saline solution
-
Male or female mice (e.g., C57BL/6 or CD-1 strain), 8-12 weeks old
-
Standard animal cages
-
1 mL syringes with 25-27 gauge needles
-
Observation chambers (e.g., clear Plexiglas cylinders)
-
Video recording equipment (optional, but recommended for review)
-
Timer or stopwatch
2.3. Experimental Workflow
2.4. Detailed Protocol
-
Animal Acclimatization: House mice under standard laboratory conditions (12:12 h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water) for at least one week before the experiment.
-
PTZ Solution Preparation: Prepare a fresh solution of PTZ in sterile 0.9% saline. A common concentration is 10 mg/mL. Ensure the solution is fully dissolved and at room temperature.
-
Dosing:
-
Weigh each mouse immediately before the experiment to ensure accurate dosing.
-
A convulsant dose of 85 mg/kg is commonly used to induce tonic-clonic seizures in a majority of mice.
-
Administer the calculated volume of PTZ solution via intraperitoneal (i.p.) injection.
-
For studies screening ASMs, administer the test compound or vehicle at a specified time (e.g., 30 or 60 minutes) prior to the PTZ injection.
-
-
Observation and Scoring:
-
Immediately after PTZ injection, place the mouse into an individual observation chamber.
-
Start a timer and observe the animal continuously for 30 minutes .
-
Record the latency (in seconds) to the first myoclonic jerk and to the onset of generalized tonic-clonic seizures.
-
Score the maximal seizure severity for each animal using the Modified Racine Scale.
-
2.5. Data Presentation: Seizure Scoring and Typical Outcomes
Seizure severity is quantified using a standardized scale. The Modified Racine Scale is widely used for PTZ-induced seizures in mice.[1][2]
Table 1: Modified Racine Scale for PTZ-Induced Seizures in Mice
| Score | Behavioral Manifestation | Seizure Type |
| 0 | No abnormal behavior | No Seizure |
| 1 | Mouth and facial movements, ear and whisker twitching | Focal Seizure |
| 2 | Head nodding, myoclonic body jerks | Focal Seizure |
| 3 | Clonic convulsions of one forelimb | Generalized |
| 4 | Rearing with bilateral forelimb clonus | Generalized |
| 5 | Rearing and falling, loss of postural control with convulsions | Generalized |
| 6 | Tonic-clonic seizure with wild jumping | Generalized |
| 7 | Tonic extension of hindlimbs, potentially leading to death | Generalized |
Table 2: Representative Data for PTZ (85 mg/kg, i.p.) in Control Mice
(Note: These are representative values. Actual results may vary based on mouse strain, age, sex, and specific laboratory conditions.)
| Parameter | Mean Value (± SEM) |
| Latency to First Myoclonic Jerk (seconds) | 60 ± 15 |
| Latency to Generalized Tonic-Clonic Seizure (seconds) | 120 ± 30 |
| Maximal Seizure Score (Modified Racine Scale) | 5 - 6 |
| Seizure Incidence (%) | >95% |
| Mortality (%) | 5 - 15% |
2.6. Interpretation of Results
In studies evaluating potential ASMs, an effective compound will demonstrate a statistically significant:
-
Increase in the latency to the onset of seizures.
-
Decrease in the maximal seizure score.
-
Reduction in the incidence of generalized seizures or mortality.
These results provide strong preclinical evidence of anticonvulsant activity, justifying further investigation into the compound's mechanism of action and therapeutic potential.
References
Application Notes and Protocols for the Administration of Toxopyrimidine in Rat Epilepsy Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are for research purposes only. Toxopyrimidine is a potent convulsant and should be handled with extreme care by trained professionals in a controlled laboratory setting. The experimental protocols provided are proposed methodologies based on the known mechanism of action of this compound and general principles of rodent seizure models. These protocols have not been validated and would require significant optimization and ethical approval before implementation.
Introduction
This compound, also known as 4-amino-5-hydroxymethyl-2-methylpyrimidine, is a structural analog of vitamin B6 (pyridoxine). It is a potent vitamin B6 antagonist, and its administration leads to convulsant effects. This property makes it a useful tool in epilepsy research, not as a therapeutic agent, but as a chemical convulsant to induce seizures in animal models. By inducing seizures, this compound can be used to study the underlying mechanisms of ictogenesis (seizure generation) and to screen potential anti-epileptic drugs.
The primary mechanism of action of this compound is the inhibition of pyridoxal-5'-phosphate (PLP) dependent enzymes. PLP, the active form of vitamin B6, is a critical cofactor for the enzyme glutamate (B1630785) decarboxylase (GAD), which catalyzes the conversion of the excitatory neurotransmitter glutamate to the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). By antagonizing vitamin B6, this compound disrupts GABA synthesis, leading to a decrease in inhibitory neurotransmission and a state of neuronal hyperexcitability that manifests as seizures.
These application notes provide a comprehensive overview of the proposed use of this compound to establish a chemically-induced seizure model in rats.
Mechanism of Action: Inhibition of GABA Synthesis
This compound exerts its convulsant effects by interfering with the synthesis of GABA, the main inhibitory neurotransmitter in the central nervous system. The signaling pathway is as follows:
Experimental Protocols
Protocol 1: Preparation of this compound Solution
This protocol describes the preparation of a this compound solution for intraperitoneal administration in rats.
Materials:
-
This compound powder (CAS: 73-67-6)
-
Sterile saline (0.9% NaCl)
-
Sterile glass vials
-
Vortex mixer
-
Magnetic stirrer and stir bar
-
pH meter
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Sterile filters (0.22 µm)
-
Laminar flow hood
Procedure:
-
Calculate the required amount of this compound: Based on the desired concentration and final volume, calculate the mass of this compound powder needed. For initial studies, a concentration range of 10-50 mg/mL is proposed.
-
Dissolution: In a sterile glass vial inside a laminar flow hood, add the calculated amount of this compound powder to a portion of the sterile saline.
-
Solubilization: Vortex the mixture thoroughly. If the compound does not fully dissolve, gentle heating (to no more than 40°C) and/or sonication may be applied. The use of a co-solvent such as a small percentage of DMSO could be considered if solubility in saline is low, but this would need to be validated for its own potential effects.
-
pH Adjustment (if necessary): Check the pH of the solution. If necessary, adjust the pH to a physiologically compatible range (e.g., 6.5-7.5) using 0.1 M HCl or 0.1 M NaOH.
-
Final Volume: Add sterile saline to reach the final desired volume.
-
Sterilization: Sterilize the final solution by passing it through a 0.22 µm sterile filter into a new sterile vial.
-
Storage: Store the prepared solution at 4°C for short-term use (up to one week) or at -20°C for longer-term storage. Protect from light.
Protocol 2: Induction of Acute Seizures with this compound in Rats
This protocol outlines the procedure for administering this compound to rats to induce acute seizures and for observing and scoring the resulting seizure activity.
Animal Model:
-
Adult male or female Sprague-Dawley or Wistar rats (200-300 g).
-
Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Prepared this compound solution (Protocol 1)
-
Syringes (1 mL) with appropriate gauge needles (e.g., 25G) for intraperitoneal (i.p.) injection.
-
Observation chambers (e.g., clear Plexiglas cages).
-
Video recording equipment.
-
Timer.
-
Animal scale.
Procedure:
-
Acclimatization: Allow rats to acclimate to the observation chambers for at least 30 minutes before injection.
-
Baseline Observation: Record a baseline video of the animal's behavior for 10-15 minutes prior to injection.
-
Dosing:
-
Weigh the rat to determine the precise injection volume.
-
A dose-finding study is essential. A proposed starting dose range for this compound is 50-200 mg/kg, administered i.p.
-
Administer the calculated volume of this compound solution via intraperitoneal injection.
-
A control group receiving an equivalent volume of vehicle (e.g., sterile saline) must be included.
-
-
Observation and Seizure Scoring:
-
Immediately after injection, place the rat back into the observation chamber and start video recording and a timer.
-
Observe the animal continuously for at least 2 hours.
-
Record the latency to the first seizure, the duration of seizures, and the seizure severity.
-
Seizure severity can be scored using a modified Racine scale:
-
Stage 1: Mouth and facial movements.
-
Stage 2: Head nodding.
-
Stage 3: Forelimb clonus.
-
Stage 4: Rearing with forelimb clonus.
-
Stage 5: Rearing and falling with generalized tonic-clonic seizures.
-
-
-
Post-Seizure Monitoring: After the primary observation period, continue to monitor the animals for any adverse effects and ensure they have access to food and water.
Experimental Workflow Diagram
Data Presentation
Due to the lack of published studies on this compound-induced seizures in rats, the following tables present hypothetical data to illustrate how quantitative results from such studies could be structured.
Table 1: Dose-Response of this compound on Seizure Induction (Hypothetical Data)
| This compound Dose (mg/kg, i.p.) | n | Seizure Incidence (%) | Mean Latency to First Seizure (min ± SEM) | Mean Seizure Score (Racine Scale ± SEM) | Mean Seizure Duration (s ± SEM) |
| Vehicle (Saline) | 10 | 0 | - | 0 | 0 |
| 50 | 10 | 20 | 25.5 ± 4.2 | 1.5 ± 0.5 | 35.2 ± 8.1 |
| 100 | 10 | 80 | 15.8 ± 2.1 | 3.8 ± 0.4 | 62.7 ± 10.5 |
| 150 | 10 | 100 | 8.2 ± 1.5 | 4.9 ± 0.1 | 95.4 ± 12.3 |
| 200 | 10 | 100 | 5.1 ± 0.9 | 5.0 ± 0.0 | 121.6 ± 15.8 |
Table 2: Effect of a Test Anti-Epileptic Drug (AED) on this compound-Induced Seizures (Hypothetical Data)
| Treatment Group | n | Seizure Incidence (%) | Mean Latency to First Seizure (min ± SEM) | Mean Seizure Score (Racine Scale ± SEM) | Mean Seizure Duration (s ± SEM) |
| Vehicle + this compound (150 mg/kg) | 12 | 100 | 8.5 ± 1.3 | 4.8 ± 0.2 | 98.3 ± 11.9 |
| Test AED (X mg/kg) + this compound (150 mg/kg) | 12 | 40 | 22.1 ± 3.5 | 2.1 ± 0.6 | 45.9 ± 9.7 |
*p < 0.05 compared to Vehicle + this compound group.
Conclusion
This compound, as a vitamin B6 antagonist, represents a valuable pharmacological tool for inducing seizures in rodent models. The proposed protocols and data structures provide a framework for researchers to utilize this compound to investigate the neurobiological basis of seizures and to conduct preclinical screening of novel anticonvulsant therapies. It is imperative to reiterate that these are proposed methodologies and require thorough validation and ethical consideration before implementation. The convulsant nature of this compound necessitates strict adherence to safety protocols and animal welfare guidelines.
Application Notes and Protocols for Cell-Based Assays Using Toxopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toxopyrimidine, also known as 4-amino-5-hydroxymethyl-2-methylpyrimidine, is a pyrimidine (B1678525) derivative recognized for its role as a vitamin B6 antagonist.[1][2] Vitamin B6, in its active form, pyridoxal (B1214274) 5'-phosphate (PLP), is an essential cofactor for a multitude of enzymatic reactions, including the synthesis of neurotransmitters. The primary mechanism of action of this compound involves the inhibition of pyridoxal kinase and PLP-dependent enzymes, most notably glutamate (B1630785) decarboxylase (GAD). GAD is the rate-limiting enzyme in the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). By inhibiting GAD, this compound disrupts GABAergic signaling, leading to a reduction in inhibitory neurotransmission. This has implications for neurological research, particularly in the study of seizures and epilepsy.[1]
Furthermore, the pyrimidine scaffold is a key structural motif in a wide range of biologically active compounds, including many with anticancer properties. While this compound itself is primarily studied for its neurological effects, its derivatives have been investigated for their cytotoxic potential against various cancer cell lines.
These application notes provide detailed protocols for cell-based assays to investigate the biological effects of this compound and its derivatives, focusing on cytotoxicity and the inhibition of GABA synthesis.
Data Presentation: Cytotoxicity of Pyrimidine Derivatives
| Compound/Derivative | Cell Line | Assay | IC50 (µM) |
| Pyrido[2,3-d]pyrimidine 4 | MCF-7 (Breast Cancer) | MTT | 0.57 |
| Pyrido[2,3-d]pyrimidine 4 | HepG2 (Liver Cancer) | MTT | 1.13 |
| Pyrido[2,3-d]pyrimidine 11 | MCF-7 (Breast Cancer) | MTT | 1.31 |
| Pyrido[2,3-d]pyrimidine 11 | HepG2 (Liver Cancer) | MTT | 0.99 |
| Indazol-pyrimidine 4f | MCF-7 (Breast Cancer) | MTT | 1.629 |
| Indazol-pyrimidine 4i | MCF-7 (Breast Cancer) | MTT | 1.841 |
| Indazol-pyrimidine 4i | A549 (Lung Cancer) | MTT | 2.305 |
Signaling Pathway: Inhibition of GABAergic Signaling by this compound
This compound exerts its primary biological effect by acting as a vitamin B6 antagonist, which leads to the inhibition of glutamate decarboxylase (GAD). This enzyme is critical for the conversion of glutamate, the principal excitatory neurotransmitter, into GABA, the primary inhibitory neurotransmitter in the central nervous system. The reduction in GABA levels disrupts the excitatory/inhibitory balance, leading to increased neuronal excitability.
Caption: Inhibition of GABAergic signaling by this compound.
Experimental Workflow: Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. This workflow can be adapted to evaluate the cytotoxic effects of this compound and its derivatives on various cell lines.
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol details the steps for determining the cytotoxic effects of this compound on a selected cell line.
Materials:
-
This compound
-
Cell line of interest (e.g., neuronal cell line like SH-SY5Y or a cancer cell line)
-
Complete cell culture medium
-
96-well clear flat-bottom sterile microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a negative control (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
-
Protocol 2: Glutamate Decarboxylase (GAD) Activity Assay
This protocol provides a method to measure the inhibitory effect of this compound on GAD activity in cell lysates.
Materials:
-
This compound
-
Cell line expressing GAD (e.g., neuronal cells)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Glutamate solution (substrate)
-
Pyridoxal 5'-phosphate (PLP) solution (cofactor)
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.2)
-
GABA detection kit (e.g., ELISA-based or fluorescence-based)
-
Microplate reader
Procedure:
-
Cell Lysate Preparation:
-
Culture cells to a sufficient density.
-
Treat cells with various concentrations of this compound for a specified duration.
-
Harvest the cells and wash them with cold PBS.
-
Lyse the cells using a suitable lysis buffer on ice.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the cell proteins.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
GAD Activity Assay:
-
In a 96-well plate, add a defined amount of cell lysate (e.g., 20-50 µg of protein) to each well.
-
Add the reaction buffer containing PLP to each well.
-
To initiate the reaction, add the glutamate solution to each well.
-
Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).
-
Stop the reaction according to the instructions of the GABA detection kit.
-
-
GABA Detection and Data Analysis:
-
Measure the amount of GABA produced in each well using a GABA detection kit.
-
Create a standard curve using known concentrations of GABA.
-
Calculate the GAD activity as the amount of GABA produced per unit of protein per unit of time.
-
Determine the percentage of GAD inhibition for each concentration of this compound compared to the untreated control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 for GAD inhibition.
-
Conclusion
The provided application notes and protocols offer a framework for investigating the cellular effects of this compound. The cytotoxicity assays are essential for determining the concentration range at which this compound and its derivatives affect cell viability, which is a critical first step in drug development. The GAD activity assay provides a more specific method to investigate the mechanism of action of this compound as a vitamin B6 antagonist. By utilizing these cell-based assays, researchers can gain valuable insights into the biological activities of this compound and its potential applications in neuroscience and oncology research.
References
Application Notes and Protocols: Targeting Pyrimidine Synthesis in Neuroblastoma with DHODH Inhibitors
For research use only. Not for use in diagnostic procedures.
Introduction
Neuroblastoma, a pediatric cancer of the sympathetic nervous system, often presents with aggressive clinical features, including amplification of the MYCN oncogene, which is associated with poor prognosis. MYCN drives metabolic reprogramming to support rapid cell proliferation, creating dependencies that can be exploited for therapeutic intervention. One such dependency is the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the synthesis of nucleotides required for DNA and RNA replication.
Principle of the Method
Brequinar is a selective, non-competitive inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), the fourth enzyme in the de novo pyrimidine biosynthesis pathway. DHODH catalyzes the oxidation of dihydroorotate to orotate, a crucial step in the synthesis of uridine (B1682114) monophosphate (UMP), a precursor for all other pyrimidine nucleotides. By inhibiting DHODH, Brequinar depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells that are highly dependent on this pathway, such as MYCN-amplified neuroblastoma cells. The antiproliferative effects of Brequinar can be rescued by the addition of exogenous uridine, which can be utilized by the pyrimidine salvage pathway.
Data Presentation
Table 1: In Vitro Efficacy of Brequinar in Neuroblastoma Cell Lines
| Cell Line | MYCN Status | IC50 (nM) | Effect of Uridine Rescue (50 µM) | Reference |
| Kelly | Amplified | 50 - 100 | Complete Rescue | [1] |
| NGP | Amplified | 50 - 100 | Complete Rescue | [1] |
| SK-N-BE(2) | Amplified | 100 - 200 | Complete Rescue | [1] |
| SH-SY5Y | Non-amplified | > 1000 | Not Applicable | [1] |
Note: IC50 values are approximate and can vary based on experimental conditions such as cell density and assay duration.
Experimental Protocols
Protocol 1: Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Brequinar in neuroblastoma cell lines.
Materials:
-
Neuroblastoma cell lines (e.g., Kelly, NGP, SH-SY5Y)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Brequinar (BRQ) stock solution (e.g., 10 mM in DMSO)
-
Uridine stock solution (e.g., 50 mM in water)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
Plate reader capable of measuring luminescence
Procedure:
-
Seed neuroblastoma cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of Brequinar in complete medium. For rescue experiments, supplement the medium with 50 µM uridine.
-
Remove the medium from the wells and add 100 µL of the Brequinar-containing medium or control medium (with or without uridine) to the respective wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values using a non-linear regression analysis.
Protocol 2: Apoptosis Assay by Flow Cytometry
Objective: To quantify the induction of apoptosis in neuroblastoma cells following treatment with Brequinar.
Materials:
-
Neuroblastoma cell lines
-
Complete cell culture medium
-
Brequinar (BRQ)
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (e.g., BD Biosciences)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat the cells with Brequinar at a concentration of 2x the IC50 value for 48 hours. Include a vehicle-treated control.
-
Harvest the cells, including any floating cells, by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Mandatory Visualization
Caption: Inhibition of DHODH by Brequinar blocks de novo pyrimidine synthesis, leading to apoptosis.
Caption: Workflow for determining the IC50 of Brequinar in neuroblastoma cell lines.
References
Application of Toxopyrimidine Derivatives in HCT-116 Colon Cancer Cells: Application Notes and Protocols
For Research Use Only.
Introduction
Toxopyrimidine and its derivatives represent a class of heterocyclic compounds that have garnered significant interest in oncological research due to their potential as anti-cancer agents. In the context of colorectal cancer, the HCT-116 cell line serves as a crucial in vitro model for studying the efficacy and mechanism of action of novel therapeutic compounds. This document provides detailed application notes and experimental protocols for the use of a representative this compound derivative in HCT-116 colon cancer cells, based on published research findings. The protocols outlined below are intended to guide researchers in assessing the cytotoxic, pro-apoptotic, and cell cycle inhibitory effects of these compounds.
Data Presentation
The efficacy of this compound derivatives can be quantified through various in vitro assays. The following tables summarize key quantitative data for a representative pyrimidine (B1678525) derivative's effects on HCT-116 cells.
Table 1: In Vitro Cytotoxicity of a Representative Pyrimidine Derivative against HCT-116 Cells
| Compound | Cell Line | Assay | Incubation Time (hours) | IC50 (µM) | Reference |
| Pyrimidine Derivative 4 | HCT-116 | MTT | 48 | 9.77 | [1] |
| Pyrimidine Derivative AC-13 | HCT-116 | MTT | Not Specified | 42.1 ± 4.0 | [2] |
| Pyrimidine Derivative AC-14 | HCT-116 | MTT | Not Specified | 62 ± 2.3 | [2] |
| Pyrimidine Derivative AC-10 | HCT-116 | MTT | Not Specified | 95.4 ± 1.7 | [2] |
Table 2: Effect of a Representative Pyrimidine Derivative on Apoptosis in HCT-116 Cells
| Compound | Concentration (µM) | Incubation Time (hours) | Assay | % Apoptotic Cells (Early + Late) | Reference |
| Pyrimidine Derivative AC-13 | Not Specified | Not Specified | AOEB Staining | 31% | [2] |
Table 3: Effect of a Representative Pyrimidine Derivative on Cell Cycle Distribution in HCT-116 Cells
| Compound | Concentration | Incubation Time (hours) | G0/G1 Phase Arrest | S Phase | G2/M Phase Arrest | Reference |
| Pyrimidine Derivative AC-10 | Not Specified | Not Specified | Increase | Not Specified | Not Specified | [2] |
| Pyrimidine Derivative AC-14 | Not Specified | Not Specified | Increase | Not Specified | Not Specified | [2] |
| Pyrimidine Derivative AC-13 | Not Specified | Not Specified | Increase | Not Specified | Increase | [2] |
Signaling Pathways
This compound derivatives can exert their anti-cancer effects by modulating various signaling pathways critical for cancer cell proliferation, survival, and apoptosis. One of the key pathways implicated in the action of some pyrimidine-related compounds in colorectal cancer is the Wnt/β-catenin signaling pathway. Inhibition of this pathway can lead to decreased expression of target genes involved in cell proliferation. Additionally, the induction of apoptosis often involves the intrinsic (mitochondrial) pathway, characterized by changes in mitochondrial membrane potential and activation of caspases.
Experimental Protocols
The following protocols are generalized based on standard laboratory procedures and findings from research on pyrimidine derivatives in HCT-116 cells. Researchers should optimize these protocols based on their specific experimental setup and the particular this compound derivative being investigated.
HCT-116 Cell Culture
Materials:
-
HCT-116 cells (ATCC® CCL-247™)
-
McCoy's 5A Medium Modified (or recommended medium)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100X)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
CO₂ incubator (37°C, 5% CO₂)
Protocol:
-
Culture HCT-116 cells in McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
When cells reach 80-90% confluency, subculture them.
-
To subculture, wash the cell monolayer with PBS, then add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 7-8 mL of complete growth medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and re-plate at the desired density.
Cell Viability (MTT) Assay
Materials:
-
HCT-116 cells
-
Complete growth medium
-
96-well plates
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan (B1609692) dissolution)
-
Microplate reader
Protocol:
-
Seed HCT-116 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium and incubate for 24 hours.
-
Prepare serial dilutions of the this compound derivative in complete growth medium. Also, prepare a vehicle control (DMSO at the same final concentration as the highest drug concentration).
-
Replace the medium in the wells with 100 µL of the drug dilutions or vehicle control.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Incubate at room temperature in the dark for at least 2 hours with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Materials:
-
HCT-116 cells
-
Complete growth medium
-
6-well plates
-
This compound derivative stock solution
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed HCT-116 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Incubate for 24 hours to allow for cell attachment.
-
Treat the cells with desired concentrations of the this compound derivative and a vehicle control.
-
Incubate for 24 or 48 hours.
-
Harvest the cells (including floating cells) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis
Materials:
-
HCT-116 cells
-
Complete growth medium
-
6-well plates
-
This compound derivative stock solution
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed and treat HCT-116 cells as described in the apoptosis assay protocol.
-
Harvest the cells by trypsinization and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis
Materials:
-
HCT-116 cells
-
Complete growth medium
-
6-well plates
-
This compound derivative stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., for β-catenin, c-Myc, Cyclin D1, Caspase-3, PARP, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Protocol:
-
Seed and treat HCT-116 cells in 6-well plates.
-
After treatment, wash cells with cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the anti-cancer properties of this compound derivatives in HCT-116 colon cancer cells. The data indicates that these compounds can inhibit cell viability, induce apoptosis, and cause cell cycle arrest. The detailed protocols for key in vitro assays will enable researchers to systematically evaluate the therapeutic potential of novel this compound derivatives. Further investigation into the specific molecular targets and signaling pathways is warranted to fully elucidate their mechanism of action.
References
Application Notes and Protocols for Antiviral Screening of Toxopyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toxopyrimidine derivatives have emerged as a promising class of compounds with broad-spectrum antiviral activity. Their mechanism of action often involves the inhibition of host cell pyrimidine (B1678525) biosynthesis, a critical pathway for viral replication. This document provides detailed protocols for the comprehensive antiviral screening of this compound derivatives, including cytotoxicity assessment, evaluation of antiviral efficacy, and elucidation of their mechanism of action.
Data Presentation
The following tables summarize key quantitative data obtained from the antiviral screening of a hypothetical this compound derivative, designated as TP-01.
Table 1: Cytotoxicity and Antiviral Activity of TP-01
| Assay | Cell Line | Virus | Endpoint | Value |
| Cytotoxicity | Vero E6 | N/A | CC₅₀ (µM) | > 100 |
| Plaque Reduction | Vero E6 | SARS-CoV-2 | EC₅₀ (µM) | 5.2 |
| Virus Yield Reduction | A549 | Influenza A H1N1 | EC₅₀ (µM) | 3.8 |
| Selectivity Index (SI) | Vero E6 | SARS-CoV-2 | CC₅₀/EC₅₀ | > 19.2 |
| Selectivity Index (SI) | A549 | Influenza A H1N1 | CC₅₀/EC₅₀ | > 26.3 |
CC₅₀: 50% cytotoxic concentration; EC₅₀: 50% effective concentration
Table 2: Effect of TP-01 on Viral Yield
| Compound Concentration (µM) | Virus Titer (PFU/mL) | % Inhibition |
| 0 (Virus Control) | 2.5 x 10⁶ | 0 |
| 1 | 1.5 x 10⁶ | 40 |
| 5 | 5.0 x 10⁵ | 80 |
| 10 | 1.0 x 10⁵ | 96 |
| 25 | < 1.0 x 10³ | > 99.9 |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of the this compound derivative that is toxic to the host cells.
Materials:
-
This compound derivatives
-
Appropriate host cell line (e.g., Vero E6, A549)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the 96-well plates with host cells at a density of 1 x 10⁴ cells per well and incubate overnight at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the this compound derivatives in cell culture medium.
-
Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a cell control (medium only) and a solvent control.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the compound concentration.[1][2][3][4][5]
Plaque Reduction Assay
This assay is the gold standard for quantifying the antiviral activity of a compound by measuring the reduction in viral plaque formation.[6][7][8][9]
Materials:
-
This compound derivatives
-
Susceptible host cell line (e.g., Vero E6)
-
Virus stock with a known titer
-
6-well or 12-well plates
-
Overlay medium (e.g., medium containing 1% methylcellulose (B11928114) or agarose)
-
Crystal violet solution (0.1% w/v in 20% ethanol)
-
Formalin (10%)
Procedure:
-
Seed the plates with host cells to form a confluent monolayer.
-
Prepare serial dilutions of the this compound derivatives in serum-free medium.
-
Pre-treat the cell monolayers with the compound dilutions for 1-2 hours at 37°C.
-
Infect the cells with the virus at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37°C.
-
Remove the virus inoculum and wash the cells with PBS.
-
Add the overlay medium containing the respective concentrations of the compound.
-
Incubate the plates at 37°C in a 5% CO₂ incubator until plaques are visible (typically 2-4 days).
-
Fix the cells with 10% formalin for 30 minutes.
-
Remove the overlay and stain the cells with crystal violet solution for 15-20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of plaques in each well.
-
Calculate the 50% effective concentration (EC₅₀) by plotting the percentage of plaque reduction against the compound concentration.[6][7][10][11]
Virus Yield Reduction Assay
This assay measures the ability of the compound to inhibit the production of new infectious virus particles.[8][12][13][14][15]
Materials:
-
This compound derivatives
-
Susceptible host cell line (e.g., A549)
-
Virus stock
-
24-well or 48-well plates
-
Trizol or other RNA extraction reagent
-
Reagents for RT-qPCR (reverse transcriptase, primers, probes, qPCR master mix)
Procedure:
-
Seed the plates with host cells.
-
Infect the cells with the virus at an MOI of 1 in the presence of serial dilutions of the this compound derivatives.
-
Incubate the plates for 24-48 hours at 37°C.
-
Harvest the cell culture supernatant containing the progeny virus.
-
The amount of virus produced can be quantified in two ways:
-
Calculate the EC₅₀ value based on the reduction in viral titer or genome copy number compared to the untreated virus control.
Mandatory Visualizations
Caption: Experimental workflow for antiviral screening.
References
- 1. benchchem.com [benchchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. researchgate.net [researchgate.net]
- 7. IRF1 Maintains Optimal Constitutive Expression of Antiviral Genes and Regulates the Early Antiviral Response (Journal Article) | OSTI.GOV [osti.gov]
- 8. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 9. protocols.io [protocols.io]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Interferon regulatory factor 1 (IRF1) and anti-pathogen innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity Screening Assay - Paired with Antiviral Assays protocol v1 [protocols.io]
- 14. benchchem.com [benchchem.com]
- 15. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
Application Notes and Protocols for In Vivo Dose-Response Studies of Toxopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toxopyrimidine, also known as 2-methyl-4-amino-5-hydroxymethylpyrimidine, is a structural analog of the pyrimidine (B1678525) moiety of thiamine (B1217682) (Vitamin B1) and a potent antagonist of pyridoxal (B1214274) phosphate (B84403) (the active form of Vitamin B6).[1] Its primary mechanism of action involves the inhibition of enzymes that require pyridoxal phosphate as a cofactor, leading to significant neurological effects, including convulsions. Understanding the in vivo dose-response relationship of this compound is critical for elucidating its toxicological profile and for the development of potential therapeutic interventions for conditions involving Vitamin B6 deficiency or hyperexcitability.
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo dose-response studies of this compound in rodent models. The focus is on establishing a clear relationship between the administered dose and the observed physiological and behavioral effects.
Mechanism of Action: Vitamin B6 Antagonism
This compound exerts its toxic effects by interfering with the function of pyridoxal phosphate (PLP), the active form of vitamin B6. PLP is a crucial cofactor for a multitude of enzymatic reactions, particularly in amino acid metabolism and neurotransmitter synthesis.
The proposed signaling pathway for this compound-induced neurotoxicity is as follows:
Caption: Signaling pathway of this compound-induced neurotoxicity.
Experimental Protocols
A systematic approach is essential for determining the dose-response relationship of this compound in vivo. The following protocols are based on established guidelines for preclinical toxicity studies.
Acute Oral Toxicity Study (Up-and-Down Procedure)
This study aims to determine the median lethal dose (LD50) and observe acute toxic signs following a single dose of this compound.
1.1. Animal Model
-
Species: Wistar rats or Swiss albino mice.
-
Age: 8-12 weeks.
-
Sex: Initially, use one sex (typically females, as they are often slightly more sensitive).
-
Housing: House animals in standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water. Acclimatize animals for at least one week before the experiment.
1.2. Materials
-
This compound (analytical grade).
-
Vehicle (e.g., sterile saline or 0.5% carboxymethylcellulose).
-
Oral gavage needles.
-
Syringes.
-
Animal balance.
1.3. Procedure
-
Dose Selection: Based on available literature, start with a dose expected to produce toxicity. If no data is available, a starting dose of 10 mg/kg can be considered.
-
Administration: Administer a single dose of this compound, dissolved or suspended in the vehicle, via oral gavage. The volume should not exceed 10 mL/kg for rats or 20 mL/kg for mice. A control group receives the vehicle only.
-
Observation:
-
Continuously observe animals for the first 4 hours post-dosing for clinical signs of toxicity (e.g., convulsions, tremors, changes in posture, lethargy).
-
Record observations at least twice daily for 14 days.
-
Record body weight before dosing and on days 7 and 14.
-
-
Dose Adjustment:
-
If the animal survives, the next animal is given a higher dose (e.g., by a factor of 1.5-2.0).
-
If the animal dies, the next animal is given a lower dose.
-
-
Endpoint: The study is complete when sufficient data is collected to calculate the LD50 using appropriate statistical methods (e.g., Probit analysis).
Sub-chronic Dose-Response Study
This study evaluates the effects of repeated dosing of this compound over a 28-day period to determine the No-Observed-Adverse-Effect-Level (NOAEL).
2.1. Animal Model
-
As described in the acute toxicity study. Use both male and female animals.
2.2. Experimental Design
-
Groups:
-
Group 1: Vehicle control.
-
Group 2: Low dose of this compound.
-
Group 3: Mid dose of this compound.
-
Group 4: High dose of this compound.
-
(Optional) Group 5: Satellite group (high dose) for recovery assessment.
-
-
Dose Selection: Doses should be selected based on the acute toxicity data, with the high dose expected to produce some toxicity but not significant mortality.
-
Administration: Administer this compound daily via oral gavage for 28 days.
2.3. Observations and Measurements
-
Clinical Signs: Observe daily for signs of toxicity.
-
Body Weight: Record weekly.
-
Food and Water Consumption: Measure weekly.
-
Hematology and Clinical Chemistry: Collect blood samples at the end of the study for analysis of red and white blood cell counts, hemoglobin, hematocrit, and key serum chemistry parameters (e.g., ALT, AST, BUN, creatinine).
-
Neurological Assessment: Conduct a functional observational battery (FOB) and motor activity assessment weekly to detect any neurological deficits.
-
Histopathology: At the end of the study, perform a complete necropsy. Collect and preserve major organs (brain, liver, kidneys, etc.) for histopathological examination.
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison between dose groups.
Table 1: Hypothetical Acute Toxicity Data for this compound in Rats
| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs Observed |
| Vehicle | 5 | 0/5 | No abnormalities |
| 10 | 5 | 0/5 | Mild tremors in 2/5 animals |
| 20 | 5 | 1/5 | Severe tremors, convulsions in 3/5 animals |
| 40 | 5 | 3/5 | Convulsions, lethargy in all animals |
| 80 | 5 | 5/5 | Rapid onset of severe convulsions |
Table 2: Hypothetical Sub-chronic (28-day) Dose-Response Data for this compound in Rats
| Parameter | Vehicle Control | Low Dose (5 mg/kg) | Mid Dose (10 mg/kg) | High Dose (20 mg/kg) |
| Body Weight Change (g) | +50 ± 5 | +48 ± 6 | +35 ± 7 | +15 ± 8** |
| Motor Activity (counts/hr) | 1500 ± 200 | 1450 ± 210 | 1100 ± 180 | 750 ± 150 |
| Serum ALT (U/L) | 35 ± 4 | 38 ± 5 | 55 ± 9* | 80 ± 12 |
| Brain GABA (nmol/mg protein) | 2.5 ± 0.3 | 2.4 ± 0.4 | 1.8 ± 0.3* | 1.2 ± 0.2** |
| Histopathology (Brain) | Normal | Normal | Mild neuronal changes | Moderate neuronal damage |
* p < 0.05, ** p < 0.01 compared to vehicle control
Experimental Workflow Visualization
Caption: Workflow for in vivo dose-response studies of this compound.
Conclusion
A thorough in vivo dose-response assessment of this compound is fundamental to characterizing its toxicological profile. The protocols and guidelines presented here provide a framework for conducting these studies in a systematic and reproducible manner. The resulting data will be invaluable for understanding the risks associated with this compound exposure and for the development of countermeasures. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.
References
Application Note and Protocol: Quantification of Toxopyrimidine using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Toxopyrimidine, also known as 4-amino-5-hydroxymethyl-2-methylpyrimidine, is a heterocyclic organic compound with a pyrimidine (B1678525) ring structure.[1][2] It is a known antagonist of vitamin B6 and can induce convulsions, making it a compound of interest in neurological research.[1][3] Accurate and reliable quantification of this compound is crucial for various applications, including drug discovery and development, where it may be used as a building block for novel therapeutic agents.[1] This application note provides a detailed protocol for the quantification of this compound in biological samples and pharmaceutical formulations using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. The proposed method is based on established and validated analytical procedures for structurally similar pyrimidine derivatives, such as pyrimethamine (B1678524).[4][5][6][7][8]
Chemical Structure of this compound:
Caption: Chemical structure of this compound.
Experimental Protocol
This section details the materials, equipment, and procedures for the HPLC quantification of this compound.
Materials and Reagents
-
This compound reference standard (Purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (KH₂PO₄) (Analytical grade)
-
Orthophosphoric acid (Analytical grade)
-
Water (HPLC grade or Milli-Q)
-
Biological matrix (e.g., plasma, serum) or pharmaceutical formulation for sample preparation
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
-
Analytical column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
-
Analytical balance
-
pH meter
-
Sonicator
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm)
Preparation of Solutions
-
Phosphate Buffer (20 mM, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter and degas.
-
Mobile Phase: A mixture of Phosphate Buffer (pH 3.0) and Acetonitrile. The exact ratio should be optimized, but a starting point of 70:30 (v/v) is recommended.[5][7] The mobile phase should be filtered and degassed before use.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol to obtain a concentration of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.
Sample Preparation (for Biological Samples)
For the analysis of this compound in biological matrices like plasma or serum, a sample clean-up step is essential to remove interfering substances.[9][10] Protein precipitation is a common and effective method.
-
To 500 µL of the biological sample, add 1 mL of cold acetonitrile.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the mixture at 10,000 rpm for 10 minutes.
-
Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injecting it into the HPLC system.
HPLC Method Workflow
Caption: Experimental workflow for HPLC quantification of this compound.
Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Phosphate Buffer (20 mM, pH 3.0) : Acetonitrile (70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (or controlled at 25°C) |
| Detection Wavelength | 271 nm (based on typical absorbance for pyrimidines) |
| Run Time | 10 minutes |
Note: The detection wavelength of 271 nm is a starting point based on the UV absorbance of similar pyrimidine compounds. It is recommended to determine the absorbance maximum of this compound using a UV-Vis spectrophotometer or a DAD detector for optimal sensitivity.
Data Presentation and Method Performance
The performance of the HPLC method should be validated according to ICH guidelines.[6][7] The following table summarizes the expected performance characteristics based on validated methods for the structurally related compound, pyrimethamine.
| Parameter | Expected Performance Range |
| Retention Time | 3 - 7 minutes |
| Linearity (R²) | > 0.999 |
| Linearity Range | 1 - 50 µg/mL |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Data presented here are estimates based on published methods for pyrimethamine and should be confirmed through method validation for this compound.[5][7]
Conclusion
The described RP-HPLC method provides a robust and reliable approach for the quantification of this compound. The protocol is detailed to guide researchers through sample preparation, chromatographic analysis, and data interpretation. It is important to note that this proposed method requires validation for the specific matrix and application to ensure accuracy, precision, and reliability of the results. The provided performance characteristics, based on similar compounds, offer a benchmark for what can be expected from a validated method. This application note serves as a comprehensive starting point for the development and implementation of an HPLC-based assay for this compound in a research or drug development setting.
References
- 1. Buy this compound | 73-67-6 [smolecule.com]
- 2. This compound [drugfuture.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Pyrimethamine analysis by enzyme inhibition and HPLC assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpbs.com [ijpbs.com]
- 6. tandfonline.com [tandfonline.com]
- 7. japsonline.com [japsonline.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. ijisrt.com [ijisrt.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Patch Clamp Analysis of Neuronal Response to Toxopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toxopyrimidine, a notable vitamin B6 antagonist, presents a significant subject of study in neurotoxicology and drug development. Vitamin B6, in its active form pyridoxal (B1214274) phosphate (B84403) (PLP), is an essential cofactor for the synthesis of several key neurotransmitters, including the primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA). By interfering with vitamin B6 metabolism, this compound is hypothesized to disrupt the delicate balance between neuronal excitation and inhibition, potentially leading to hyperexcitability, seizures, and neurotoxicity. The neurotoxic effects of other vitamin B6 antagonists and the neurological symptoms of vitamin B6 deficiency, such as seizures and peripheral neuropathy, lend strong support to this hypothesis.
Patch clamp electrophysiology is the gold-standard technique for investigating the electrical properties of individual neurons and their responses to neuroactive compounds.[1][2] This powerful method allows for the direct measurement of ion channel currents and synaptic events, providing unparalleled insight into the mechanisms of drug action at the cellular level. These application notes provide a detailed framework for utilizing patch clamp analysis to elucidate the neuronal response to this compound, with a primary focus on its potential effects on GABAergic and glutamatergic neurotransmission.
Postulated Signaling Pathway of this compound-Induced Neurotoxicity
The primary mechanism of this compound-induced neurotoxicity is believed to stem from its antagonism of vitamin B6, leading to a reduction in GABA synthesis. This disruption in inhibitory signaling can lead to an imbalance, favoring neuronal excitation and potentially triggering excitotoxicity.
Caption: Postulated signaling pathway of this compound-induced neurotoxicity.
Experimental Workflow
A systematic approach is crucial for characterizing the electrophysiological effects of this compound. The following workflow outlines the key stages of a comprehensive patch clamp study.
Caption: Experimental workflow for patch clamp analysis of this compound.
Quantitative Data Summary
The following tables provide a structured format for summarizing quantitative data obtained from patch clamp experiments investigating the effects of this compound.
Table 1: Effects of this compound on Spontaneous Inhibitory Postsynaptic Currents (sIPSCs)
| Parameter | Control (Baseline) | This compound (10 µM) | This compound (50 µM) | Washout |
| Frequency (Hz) | ||||
| Amplitude (pA) | ||||
| Rise Time (ms) | ||||
| Decay Time (ms) |
Table 2: Effects of this compound on Spontaneous Excitatory Postsynaptic Currents (sEPSCs)
| Parameter | Control (Baseline) | This compound (10 µM) | This compound (50 µM) | Washout |
| Frequency (Hz) | ||||
| Amplitude (pA) | ||||
| Rise Time (ms) | ||||
| Decay Time (ms) |
Table 3: Effects of this compound on Intrinsic Neuronal Properties
| Parameter | Control (Baseline) | This compound (10 µM) | This compound (50 µM) | Washout |
| Resting Membrane Potential (mV) | ||||
| Input Resistance (MΩ) | ||||
| Action Potential Threshold (mV) | ||||
| Action Potential Firing Frequency (Hz) at 2x Rheobase |
Detailed Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recordings of Spontaneous Postsynaptic Currents
Objective: To determine the effect of this compound on the frequency, amplitude, and kinetics of spontaneous inhibitory and excitatory postsynaptic currents (sIPSCs and sEPSCs).
Materials:
-
Primary neuronal cultures (e.g., hippocampal or cortical neurons) or acute brain slices.
-
Artificial cerebrospinal fluid (aCSF) for recording.
-
Internal solution for patch pipettes.
-
Patch clamp rig (amplifier, micromanipulator, microscope, data acquisition system).
-
Borosilicate glass capillaries for pulling pipettes.
-
This compound stock solution (e.g., 10 mM in DMSO).
Procedure:
-
Cell Preparation:
-
For cultured neurons: Plate neurons on coverslips at an appropriate density and allow them to mature for 14-21 days in vitro.
-
For acute brain slices: Prepare 300 µm thick coronal or sagittal slices from the desired brain region of a rodent using a vibratome in ice-cold, oxygenated slicing solution. Allow slices to recover for at least 1 hour at room temperature in oxygenated aCSF.
-
-
Solution Preparation:
-
aCSF (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, 10 D-glucose. Bubble with 95% O2 / 5% CO2.
-
Internal Solution for sIPSC recording (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 0.2 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with CsOH. (High chloride to increase the driving force for GABA-A receptor-mediated currents).
-
Internal Solution for sEPSC recording (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with KOH.
-
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Recording:
-
Transfer a coverslip with cultured neurons or a brain slice to the recording chamber and perfuse continuously with oxygenated aCSF at a rate of 2-3 ml/min.
-
Identify a healthy neuron with a smooth membrane under visual guidance (e.g., DIC microscopy).
-
Approach the neuron with the patch pipette while applying positive pressure.
-
Upon contact with the cell membrane, release the positive pressure and apply gentle suction to form a gigaohm seal (>1 GΩ).
-
Rupture the membrane patch with a brief pulse of suction to achieve the whole-cell configuration.
-
For sIPSC recordings, clamp the membrane potential at -70 mV. To isolate GABAergic currents, specific antagonists for glutamatergic receptors (e.g., CNQX and APV) can be added to the aCSF.
-
For sEPSC recordings, clamp the membrane potential at -70 mV. To isolate glutamatergic currents, a GABA-A receptor antagonist (e.g., bicuculline (B1666979) or picrotoxin) can be added to the aCSF.[3]
-
-
Data Acquisition:
-
Record baseline spontaneous activity for 5-10 minutes.
-
Bath apply this compound at the desired concentration (e.g., 10 µM) and record for 10-15 minutes.
-
If performing a dose-response experiment, apply increasing concentrations of this compound.
-
Perform a washout by perfusing with drug-free aCSF for 15-20 minutes and record the recovery.
-
-
Data Analysis:
-
Use appropriate software (e.g., Clampfit, Mini Analysis) to detect and analyze spontaneous synaptic events.
-
Measure the frequency, amplitude, rise time, and decay time constant of sIPSCs and sEPSCs before, during, and after this compound application.
-
Perform statistical analysis (e.g., paired t-test or ANOVA) to determine the significance of any observed changes.
-
Protocol 2: Whole-Cell Current-Clamp Recordings of Intrinsic Excitability
Objective: To assess the impact of this compound on the intrinsic electrical properties of neurons, including resting membrane potential, input resistance, and action potential firing characteristics.
Materials:
-
Same as Protocol 1.
Procedure:
-
Cell Preparation, Solution Preparation, and Pipette Preparation: Follow steps 1-3 from Protocol 1. Use the K-gluconate based internal solution.
-
Recording:
-
Establish a whole-cell configuration as described in Protocol 1, step 4.
-
Switch the amplifier to current-clamp mode.
-
Measure the resting membrane potential (RMP).
-
Inject a series of hyperpolarizing and depolarizing current steps (e.g., from -100 pA to +200 pA in 20 pA increments, for 500 ms) to determine the input resistance (Rin) from the voltage response to small hyperpolarizing pulses and to elicit action potentials.
-
-
Data Acquisition:
-
Record a baseline current-clamp protocol.
-
Bath apply this compound at the desired concentration and repeat the current-clamp protocol at regular intervals (e.g., every 5 minutes) for 15-20 minutes.
-
Perform a washout and record the recovery.
-
-
Data Analysis:
-
Measure the RMP, Rin, action potential threshold (the voltage at which the dV/dt exceeds a set value), action potential amplitude, and action potential width.
-
Construct a frequency-current (F-I) plot by plotting the number of action potentials fired against the injected current intensity.
-
Compare these parameters before, during, and after this compound application using appropriate statistical tests.
-
Concluding Remarks
These application notes and protocols provide a comprehensive guide for researchers to systematically investigate the neuronal effects of this compound using patch clamp electrophysiology. By focusing on both synaptic transmission and intrinsic excitability, these experiments will help to elucidate the cellular mechanisms underlying the neurotoxicity of this vitamin B6 antagonist. The data generated will be invaluable for understanding its pathophysiological effects and for the development of potential therapeutic interventions.
References
- 1. A patch clamp study of gamma-aminobutyric acid (GABA)-induced macroscopic currents in rat melanotrophs in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gamma-Aminobutyric acid receptor channels in adrenal chromaffin cells: a patch-clamp study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Patch-clamp recordings reveal powerful GABAergic inhibition in dentate hilar neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating a Pyridoxine Deficiency Model with Toxopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridoxine (B80251), or vitamin B6, is a crucial coenzyme in a vast array of metabolic processes, particularly in the central nervous system. Its active form, pyridoxal (B1214274) 5'-phosphate (PLP), is essential for the synthesis of several key neurotransmitters, including gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain.[1] A deficiency in pyridoxine can lead to serious neurological consequences, such as seizures, neuropathy, and encephalopathy.[2]
Toxopyrimidine, a structural analog of pyridoxine, serves as a potent vitamin B6 antagonist.[3] It competitively inhibits pyridoxal kinase, the enzyme responsible for phosphorylating pyridoxine to its active PLP form. This inhibition effectively creates a state of functional pyridoxine deficiency, providing a valuable in vivo model for studying the biochemical and physiological consequences of impaired vitamin B6 metabolism. This model is particularly relevant for research into epilepsy, neurodegenerative disorders, and for screening novel therapeutic agents aimed at modulating neurotransmitter systems.
Mechanism of Action
This compound exerts its effects by disrupting the vitamin B6 salvage pathway. Upon administration, this compound is phosphorylated by pyridoxal kinase to this compound phosphate. This phosphorylated form then acts as a competitive inhibitor of PLP-dependent enzymes. The primary target implicated in the neurological effects of this compound is glutamate (B1630785) decarboxylase (GAD), the enzyme that catalyzes the conversion of glutamate to GABA.[4] By inhibiting GAD, this compound leads to a reduction in GABAergic neurotransmission, disrupting the excitatory/inhibitory balance in the brain and lowering the seizure threshold.[5]
Data Presentation
The following tables summarize quantitative data from studies utilizing pyridoxine deficiency models. It is important to note that specific quantitative data for this compound-induced models is sparse in publicly available literature; therefore, data from dietary-induced and other antagonist-induced pyridoxine deficiency models are included for comparative purposes.
Table 1: Effect of Pyridoxine Deficiency on Plasma Pyridoxal 5'-Phosphate (PLP) Levels in Rodents
| Animal Model | Method of Induction | Duration of Deficiency | Control Plasma PLP (nmol/L) | Deficient Plasma PLP (nmol/L) | Percent Decrease |
| Rat | Dietary Deficiency | Not Specified | 115,000 | 39,500 | ~65.7% |
| Mouse | Dietary Deficiency | Not Specified | 131-256 | Data not available | - |
| Pig | Dietary Deficiency | Not Specified | 197-431 | Data not available | - |
Note: The significant drop in plasma PLP in the dietary deficiency model highlights the efficacy of this method in reducing circulating active vitamin B6.[6][7] Similar reductions are expected with effective doses of this compound.
Table 2: Neurological and Physiological Effects of Pyridoxine Deficiency Models
| Animal Model | Method of Induction | Key Neurological/Physiological Effects | Seizure Score/Metric | Other Observations |
| Rat | Dietary Deficiency | Abnormal walking-track patterns | Not applicable | Decreased nerve fiber density, increased axon-to-myelin ratio.[6] |
| Rat | Pilocarpine-induced seizures | Increased seizure risk | Hazard rate increased from ~0.2/hour to 0.6/hour with KCl injection.[8] | Biochemical changes in the brain pre- and post-seizure. |
| Mouse | Tutin-induced seizures | Epileptic seizures | CD50 and LD50 determined.[9] | Increased Glu/GABA ratio in the brain. |
| Rat | 4-Aminopyridine-induced seizures | Generalized convulsions | All rats exhibited convulsions at 5 mg/kg.[3] | Acute brain glucose hypometabolism. |
Note: While not specific to this compound, these models demonstrate the types of neurological and physiological changes that can be expected and quantified in a pyridoxine deficiency-induced seizure model.
Experimental Protocols
The following protocols are synthesized based on general principles of creating vitamin B6 deficiency models and seizure induction in rodents. It is critical to perform pilot studies to determine the optimal dose and administration schedule for this compound in your specific experimental setup, as these can vary based on the rodent strain, age, and sex.
Protocol 1: Induction of Acute Seizures in Mice using this compound
Objective: To induce acute convulsive seizures in mice to screen potential anti-convulsant therapies.
Materials:
-
This compound hydrochloride
-
Sterile saline (0.9% NaCl)
-
Male C57BL/6 mice (8-10 weeks old)
-
Animal balance
-
Injection syringes and needles (e.g., 27-gauge)
-
Observation chambers
-
Seizure scoring scale (e.g., Racine scale, modified)
Procedure:
-
Acclimation: Acclimate mice to the housing and handling conditions for at least one week prior to the experiment.
-
This compound Preparation: Prepare a fresh solution of this compound in sterile saline on the day of the experiment. A starting dose range for a pilot study could be 1-5 mg/kg. The final injection volume should be approximately 10 mL/kg.
-
Administration: Administer the this compound solution via intraperitoneal (i.p.) injection. A control group should receive an equivalent volume of sterile saline.
-
Observation: Immediately after injection, place each mouse in an individual observation chamber. Observe continuously for the onset, duration, and severity of seizures for at least 60 minutes.
-
Seizure Scoring: Score the seizure severity at regular intervals (e.g., every 5 minutes) using a modified Racine scale:
-
Stage 0: No behavioral change
-
Stage 1: Mouth and facial movements
-
Stage 2: Head nodding
-
Stage 3: Forelimb clonus
-
Stage 4: Rearing with forelimb clonus
-
Stage 5: Rearing and falling with generalized tonic-clonic seizures
-
-
Data Collection: Record the latency to the first seizure, the maximum seizure stage reached, and the duration of seizure activity for each animal.
-
Post-Procedure Care: At the end of the observation period, ensure animals have access to food and water. Monitor for any signs of distress and provide appropriate veterinary care.
Protocol 2: Creation of a Sub-chronic Pyridoxine Deficiency Model in Rats using this compound
Objective: To create a sustained pyridoxine-deficient state in rats for studying the longer-term neurological and biochemical consequences.
Materials:
-
This compound hydrochloride
-
Sterile saline (0.9% NaCl) or vehicle for oral gavage (e.g., water, 0.5% methylcellulose)
-
Male Sprague-Dawley rats (200-250 g)
-
Animal balance
-
Injection syringes and needles or oral gavage needles
-
Metabolic cages (optional, for urine collection)
-
Equipment for blood collection (e.g., tail vein, saphenous vein)
-
Assay kits for measuring plasma PLP and brain GABA levels.
Procedure:
-
Acclimation: Acclimate rats to housing and handling for at least one week.
-
This compound Preparation: Prepare a fresh solution of this compound daily. For a sub-chronic study, a lower daily dose should be used to avoid acute toxicity. A starting point for a pilot study could be 0.1-1 mg/kg/day.
-
Administration: Administer this compound daily for a period of 1-4 weeks via intraperitoneal injection or oral gavage. A control group should receive the vehicle alone.
-
Monitoring:
-
Body Weight and Food/Water Intake: Record daily. A reduction in body weight is an expected sign of pyridoxine deficiency.
-
Behavioral Observations: Observe daily for any changes in behavior, motor function, or the appearance of spontaneous seizures.
-
-
Biochemical Analysis:
-
Blood Collection: Collect blood samples at baseline and at the end of the study period (and optionally at intermediate time points) to measure plasma PLP levels.
-
Tissue Collection: At the end of the study, euthanize the animals and collect brain tissue (e.g., hippocampus, cortex) for the analysis of GABA and glutamate levels.
-
-
Data Analysis: Compare the changes in body weight, plasma PLP levels, and brain neurotransmitter levels between the this compound-treated and control groups.
Mandatory Visualizations
Caption: Mechanism of this compound-induced pyridoxine deficiency.
Caption: Workflow for the acute this compound-induced seizure model.
Caption: Inhibition of GABA synthesis by this compound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Antiseizure drug efficacy and tolerability in established and novel drug discovery seizure models in outbred versus inbred mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Seizures Triggered by Systemic Administration of 4-Aminopyridine in Rats Lead to Acute Brain Glucose Hypometabolism, as Assessed by [18F]FDG PET Neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of this compound on glutamic-decarboxylase and glutamic-oxalacetic transaminase of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of glutamate and GABA transport on brain excitatory/inhibitory balance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oral ld50 values: Topics by Science.gov [science.gov]
- 7. mdpi.com [mdpi.com]
- 8. Chemical biomarkers of epileptogenesis and ictogenesis in experimental epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The toxic natural product tutin causes epileptic seizures in mice by activating calcineurin - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Toxopyrimidine Solubility in Aqueous Solutions
Welcome to the technical support center for troubleshooting the solubility of toxopyrimidine in aqueous solutions. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on preparing this compound solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common synonyms?
This compound, also known as 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP) or Pyramin, is a vitamin B6 antagonist.[1] It is a heterocyclic organic compound with the chemical formula C₆H₉N₃O and a molecular weight of approximately 139.16 g/mol . It is recognized for its potent convulsant effects, making it a subject of interest in neurological research.
Q2: What is the expected solubility of this compound in aqueous solutions?
Direct, experimentally determined solubility data for this compound in various aqueous buffers is not extensively published. However, available information suggests a solubility of >10 mg/mL in water.[2] One of its derivatives, 4-amino-5-(bromomethyl)-2-methylpyrimidine hydrobromide, is described as being slightly soluble in water and methanol.[3]
Q3: Why does my this compound precipitate when I dilute it in my aqueous buffer from a DMSO stock?
This is a common phenomenon known as "solvent-shifting" or "antisolvent precipitation." this compound, like many organic compounds, is significantly more soluble in a strong organic solvent like dimethyl sulfoxide (B87167) (DMSO) than in aqueous buffers such as phosphate-buffered saline (PBS). When a concentrated DMSO stock solution is rapidly diluted into an aqueous medium, the abrupt change in solvent polarity causes the compound to exceed its solubility limit in the new solvent mixture and precipitate out of the solution.
Q4: What is the recommended storage condition for this compound powder and its solutions?
This compound powder should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, away from strong oxidizing agents.[4][5] For stock solutions, particularly in volatile solvents like DMSO, it is advisable to store them in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles and to minimize moisture absorption. Aqueous solutions are generally not recommended for long-term storage and should ideally be prepared fresh for each experiment.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₆H₉N₃O |
| Molecular Weight | 139.16 g/mol |
| Synonyms | 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), Pyramin |
| Appearance | White solid |
| Known Aqueous Solubility | >10 mg/mL in water[2] |
| Solubility in Organic Solvents | Slightly soluble in DMSO and Methanol |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing this compound: Accurately weigh out 1.39 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution in DMSO: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Mixing: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Sterilization (Optional): If required for your application, sterilize the stock solution by filtering it through a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
This protocol details the dilution of the this compound stock solution to the desired final concentration in an aqueous buffer (e.g., PBS or cell culture medium).
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) aqueous buffer or cell culture medium
-
Sterile tubes for dilution
Procedure:
-
Thawing Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Recommended): To minimize precipitation, perform one or more serial dilutions of the stock solution in the pre-warmed aqueous buffer. For example, to prepare a 100 µM working solution from a 10 mM stock, you can first prepare a 1 mM intermediate solution by adding 10 µL of the 10 mM stock to 90 µL of the aqueous buffer.
-
Final Dilution: Add the required volume of the intermediate dilution to the final volume of the pre-warmed aqueous buffer to achieve the desired working concentration. For instance, to get a 10 µM final concentration in 1 mL of media, add 10 µL of the 1 mM intermediate solution to 990 µL of the media.
-
Mixing: Mix the final solution gently but thoroughly by inverting the tube or pipetting up and down.
-
Immediate Use: It is highly recommended to use the freshly prepared aqueous working solution immediately to avoid potential precipitation over time.
Troubleshooting Guide
Issue 1: this compound powder is not dissolving in the initial solvent.
-
Possible Cause: Insufficient solvent volume or low temperature.
-
Solution:
-
Increase the volume of the solvent to ensure the concentration is not above its solubility limit.
-
Gently warm the solution in a 37°C water bath.
-
Use a vortex mixer for vigorous agitation. For persistent issues, sonication in a water bath for 5-10 minutes can be effective.
-
Issue 2: Precipitation occurs immediately upon dilution of the DMSO stock solution into the aqueous buffer.
-
Possible Cause: Rapid solvent shift leading to the compound crashing out of solution.
-
Solution:
-
Employ a stepwise dilution method: First, create an intermediate dilution of the DMSO stock in a small volume of the pre-warmed aqueous buffer. Mix thoroughly, and then add this intermediate dilution to the final volume of the buffer.
-
Ensure the final DMSO concentration is low: The final concentration of DMSO in the aqueous solution should typically be kept below 0.5% to avoid solvent-induced artifacts in biological assays.
-
Use pre-warmed aqueous buffer: Diluting into a warmer buffer can sometimes help maintain solubility.
-
Issue 3: The diluted aqueous solution becomes cloudy or shows precipitation over time.
-
Possible Cause: The solution is supersaturated and thermodynamically unstable.
-
Solution:
-
Prepare fresh dilutions: Prepare the aqueous working solutions immediately before each experiment. Avoid storing diluted aqueous solutions for extended periods.
-
Consider formulation aids (use with caution and appropriate controls):
-
Co-solvents: For certain applications, the inclusion of a small percentage of a water-miscible co-solvent like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) in the final aqueous solution can improve solubility.
-
pH Adjustment: The solubility of this compound may be pH-dependent. Experimenting with buffers of different pH values might identify a range where solubility is enhanced.
-
Surfactants: In some cases, a low concentration of a non-ionic surfactant (e.g., Tween® 80) can help to stabilize the compound in solution.
-
-
Signaling Pathways and Workflows
As a vitamin B6 antagonist, this compound interferes with the synthesis of pyridoxal (B1214274) 5'-phosphate (PLP), the active form of vitamin B6. PLP is a crucial cofactor for numerous enzymes, including glutamate (B1630785) decarboxylase, which is essential for the synthesis of the inhibitory neurotransmitter GABA.
Caption: Inhibition of Vitamin B6 metabolism by this compound.
The following diagram illustrates a recommended workflow for troubleshooting this compound solubility issues.
Caption: A logical workflow for addressing solubility challenges.
References
- 1. 4-Amino-5-hydroxymethyl-2-methylpyrimidine - Wikipedia [en.wikipedia.org]
- 2. Buy this compound (EVT-318639) | 73-67-6 [evitachem.com]
- 3. Whole cell affinity for 4‐amino‐5‐hydroxymethyl‐2‐methylpyrimidine (HMP) in the marine bacterium Candidatus Pelagibacter st. HTCC7211 explains marine dissolved HMP concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of this compound on glutamic-decarboxylase and glutamic-oxalacetic transaminase of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toxo-pyrimidine phosphate as an inhibitor of bacterial enzyme systems that require pyridoxal phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Toxopyrimidine in DMSO
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on improving the stability of toxopyrimidine and related aminopyrimidine compounds in dimethyl sulfoxide (B87167) (DMSO). Find troubleshooting advice, frequently asked questions, and best practices to ensure the integrity of your experimental compounds.
Frequently Asked Questions (FAQs)
Q1: My this compound solution in DMSO has changed color. What does this indicate?
A1: A color change in your this compound-DMSO solution, often to a yellow or brown hue, is a strong indicator of chemical degradation. Studies on similar compounds, such as 5-aminopyrimidines, have shown that these molecules can undergo oxidation in DMSO, leading to the formation of colored products.[1] This process can be accelerated by exposure to light, oxygen, and elevated temperatures.
Q2: What are the primary factors that can cause this compound to degrade in DMSO?
A2: Several factors can contribute to the degradation of this compound in DMSO:
-
Oxidation: DMSO itself can act as an oxidizing agent, and the presence of atmospheric oxygen can also promote oxidative degradation of aminopyrimidines.[1]
-
Water Content: DMSO is hygroscopic and readily absorbs moisture from the atmosphere. The presence of water can facilitate hydrolytic degradation pathways or alter the stability of the compound.[2][3]
-
Temperature: Elevated temperatures significantly accelerate the rate of chemical degradation. Long-term storage at room temperature is generally not recommended for solutions of many small molecules in DMSO.[4][5]
-
Light Exposure: Photodegradation can occur in light-sensitive compounds. It is a standard practice to protect solutions from light.
-
Freeze-Thaw Cycles: While some studies indicate that multiple freeze-thaw cycles do not cause significant degradation for many compounds, it is a potential stress factor that should be minimized.[2]
Q3: What are the recommended storage conditions for this compound in DMSO?
A3: To maximize the stability of this compound in DMSO, the following storage conditions are recommended:
-
Temperature: For long-term storage, solutions should be kept at -20°C or -80°C. For short-term storage (a few days), refrigeration at 4°C is acceptable.
-
Atmosphere: If possible, overlay the solution with an inert gas like argon or nitrogen before sealing to minimize exposure to oxygen.
-
Container: Use amber glass vials or other light-blocking containers to prevent photodegradation. Ensure the container is sealed tightly to prevent moisture absorption.
-
Aliquoting: To avoid repeated freeze-thaw cycles and contamination, it is best to aliquot the stock solution into smaller, single-use volumes.
Q4: Can I use antioxidants to improve the stability of my this compound solution?
A4: While DMSO itself has some antioxidant properties, the addition of other antioxidants could potentially mitigate oxidative degradation of dissolved compounds.[6][7][8] However, the compatibility and potential interference of the antioxidant with your specific experimental setup must be carefully evaluated. It is advisable to first conduct a small-scale stability study with and without an antioxidant to assess its effectiveness and any potential analytical interference.
Troubleshooting Guide
If you suspect that your this compound solution in DMSO is degrading, follow this troubleshooting guide.
Visual Troubleshooting Workflow
Caption: A flowchart for troubleshooting suspected this compound degradation.
Quantitative Data on Compound Stability in DMSO
The stability of a large, diverse set of chemical compounds stored in DMSO has been evaluated in several studies. While specific data for this compound is not available, these general findings provide a useful reference for expected stability under different conditions.
| Storage Temperature | Duration | Solvent | Percentage of Stable Compounds | Reference |
| Room Temperature | 3 months | DMSO | 92% | [4][5] |
| Room Temperature | 6 months | DMSO | 83% | [4][5] |
| Room Temperature | 1 year | DMSO | 52% | [4][5] |
| 4°C | 2 years | 90% DMSO / 10% Water | 85% | [3] |
| 40°C (Accelerated) | 15 weeks | DMSO | Most compounds stable | [2] |
Experimental Protocols
Protocol: Stability Assessment of this compound in DMSO by LC-MS
This protocol outlines a general method for assessing the stability of this compound in a DMSO solution over time.
1. Materials and Reagents:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (or other appropriate modifier for LC-MS)
-
Autosampler vials
2. Preparation of Stock Solution:
-
Accurately weigh a sufficient amount of this compound to prepare a stock solution at a desired concentration (e.g., 10 mM) in anhydrous DMSO.
-
Ensure complete dissolution, using gentle vortexing if necessary.
3. Experimental Setup:
-
Dispense aliquots of the stock solution into multiple autosampler vials for each storage condition to be tested (e.g., Room Temperature, 4°C, -20°C, -80°C).
-
Prepare a "Time 0" sample by immediately diluting an aliquot of the stock solution to a working concentration (e.g., 1 µM) in an appropriate solvent for LC-MS analysis (e.g., 50:50 acetonitrile:water).
4. Storage and Sampling:
-
Store the vials at their respective temperatures, protected from light.
-
At specified time points (e.g., 24 hours, 72 hours, 1 week, 1 month), remove one vial from each storage condition.
-
Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a sample for analysis by diluting an aliquot to the same working concentration as the "Time 0" sample.
5. LC-MS Analysis:
-
Analyze the "Time 0" and subsequent time-point samples using a validated LC-MS method.
-
Liquid Chromatography (LC): Use a suitable C18 column. The mobile phase could consist of a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry (MS): Monitor the parent ion of this compound and scan for potential degradation products (e.g., oxidized or dimeric species).
6. Data Analysis:
-
Quantify the peak area of the this compound parent ion at each time point.
-
Calculate the percentage of this compound remaining relative to the "Time 0" sample.
-
Analyze the mass spectra for the appearance and increase of new peaks, which may correspond to degradation products.
Proposed Degradation Pathway
Based on studies of related aminopyrimidine compounds, a likely degradation pathway for this compound in DMSO involves oxidation.[1]
Caption: A proposed oxidative degradation pathway for this compound in DMSO.
References
- 1. Compound instability in dimethyl sulphoxide, case studies with 5-aminopyrimidines and the implications for compound storage and screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of room-temperature storage on the stability of compounds in DMSO [yufenggp.com]
- 6. researchgate.net [researchgate.net]
- 7. Antioxidant properties of dimethyl sulfoxide and its viability as a solvent in the evaluation of neuroprotective antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Feasibility of Antioxidants Avoiding Oxidative Damages from Reactive Oxygen Species in Cryopreservation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Toxopyrimidine Derivatives
Welcome to the Technical Support Center for the synthesis of toxopyrimidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the synthesis of this compound and its analogs.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound ((4-amino-2-methylpyrimidin-5-yl)methanol)?
A1: The main synthetic strategies for this compound revolve around two approaches:
-
Functional group transformation of a pre-existing pyrimidine (B1678525) ring: This is the most common approach and typically involves the synthesis of a pyrimidine with the desired 2-methyl and 4-amino substituents, and a functional group at the 5-position that can be converted to a hydroxymethyl group. Key precursors include:
-
4-amino-2-methylpyrimidine-5-carbonitrile: This intermediate can be catalytically hydrogenated to the aminomethyl derivative, which is then converted to the hydroxymethyl group. Alternatively, selective reduction of the nitrile to the alcohol may be possible, though challenging.
-
Ethyl 4-amino-2-methylpyrimidine-5-carboxylate: The ester can be reduced to the corresponding alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
-
4-amino-5-aminomethyl-2-methylpyrimidine: This compound can be converted to this compound, likely through diazotization followed by hydrolysis.
-
-
De novo synthesis of the pyrimidine ring: This involves constructing the pyrimidine ring from acyclic precursors with the required substituents. While possible, it is often more complex to achieve the desired substitution pattern directly.
Troubleshooting Guides
This section provides detailed troubleshooting for specific challenges you may encounter during the synthesis of this compound derivatives.
Issue 1: Low Yield in the Reduction of 5-Carboxylate Pyrimidine Precursors
Symptoms:
-
Significantly lower than expected yield of this compound when reducing a 5-ester substituted pyrimidine (e.g., ethyl 4-amino-2-methylpyrimidine-5-carboxylate) with LiAlH₄.
-
Complex mixture of products observed by TLC or NMR analysis of the crude reaction mixture.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Reduction of the Pyrimidine Ring | The pyrimidine ring itself can be susceptible to reduction by strong hydrides like LiAlH₄, leading to the formation of dihydropyrimidine (B8664642) byproducts.[1] To minimize this, consider using a less reactive reducing agent or modifying the reaction conditions. For example, diisobutylaluminium hydride (DIBAL-H) at low temperatures may selectively reduce the ester to the aldehyde, which can then be further reduced to the alcohol under milder conditions. |
| Incomplete Reaction | Ensure the LiAlH₄ is fresh and has not been deactivated by moisture. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by TLC until the starting material is consumed. |
| Difficult Work-up | The work-up procedure for LiAlH₄ reactions is critical. A standard Fieser work-up (sequential addition of water, 15% NaOH solution, and more water) can help to precipitate the aluminum salts, making them easier to filter off. Ensure vigorous stirring during the work-up to obtain a granular precipitate. |
| Product Solubility | This compound has some water solubility. During the aqueous work-up, some product may be lost to the aqueous layer. To mitigate this, extract the aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or chloroform). |
Issue 2: Challenges in the Catalytic Hydrogenation of 4-Amino-2-methyl-5-cyanopyrimidine
Symptoms:
-
Incomplete conversion of the nitrile to the desired amine or alcohol.
-
Formation of a mixture of the primary amine (4-amino-5-aminomethyl-2-methylpyrimidine) and the desired alcohol (this compound).
-
Deactivation of the catalyst.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Catalyst Poisoning | The starting material or solvent may contain impurities that poison the catalyst (e.g., sulfur compounds). Ensure high purity of the starting nitrile and use hydrogenation-grade solvents. The amino group on the pyrimidine ring can also interact with the catalyst surface. Trying different catalysts (e.g., Raney Nickel, Rhodium on alumina) may be beneficial. |
| Over-reduction or Side Reactions | Hydrogenation of a nitrile can sometimes lead to the formation of secondary and tertiary amines through reaction of the intermediate imine with the primary amine product. To favor the formation of the primary amine, the reaction can be carried out in the presence of ammonia. For the direct reduction to the alcohol, specific catalytic systems would be required, and this is generally a more challenging transformation. |
| Incomplete Reaction | Optimize the reaction conditions, including hydrogen pressure, temperature, and reaction time. Ensure efficient stirring to maintain good contact between the catalyst, substrate, and hydrogen. |
Issue 3: Purification Difficulties and Impurity Profile
Symptoms:
-
The isolated product is an oil or an amorphous solid instead of crystalline this compound.
-
Persistent impurities are observed in the final product by NMR or HPLC.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Residual Solvents or Reagents | Ensure the product is thoroughly dried under vacuum to remove residual solvents. If the impurities are starting materials or reagents, optimize the reaction conditions for full conversion and ensure the work-up procedure effectively removes them. |
| Co-eluting Impurities in Column Chromatography | The polarity of this compound and some potential byproducts may be similar, making separation by standard silica (B1680970) gel chromatography challenging.[2][3] To improve separation, try a different solvent system, a gradient elution, or an alternative stationary phase like alumina (B75360) or reverse-phase silica. Adding a small amount of a basic modifier like triethylamine (B128534) to the eluent can help reduce tailing of basic compounds on silica gel. |
| Difficulty with Recrystallization | Finding a suitable solvent for recrystallization can be challenging.[4][5] A good recrystallization solvent should dissolve this compound well at high temperatures but poorly at low temperatures. Screen a variety of solvents of different polarities (e.g., ethanol, isopropanol, ethyl acetate, or mixtures with water or hexanes). Slow cooling is crucial for the formation of well-defined crystals. If the product oils out, try using a more dilute solution or a different solvent system. |
| Thermal Instability | 5-hydroxymethylpyrimidines can be susceptible to degradation at high temperatures. Avoid excessive heating during purification steps like solvent evaporation. |
Experimental Protocols
Protocol 1: Synthesis of (4-amino-2-methylpyrimidin-5-yl)methanol via Reduction of a 5-Carboxylate Ester (General Procedure)
This protocol is a general guideline based on the reduction of similar pyrimidine esters.[1]
-
Preparation: To a stirred solution of ethyl 4-amino-2-methylpyrimidine-5-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (N₂ or Ar), cool the reaction mixture to 0 °C in an ice bath.
-
Reduction: Slowly add a solution of lithium aluminum hydride (LiAlH₄) (typically 1.5-2.0 eq) in THF to the cooled reaction mixture.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, cautiously quench the reaction by the sequential dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (B78521) (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.
-
Isolation: Stir the resulting mixture vigorously for 30 minutes until a white granular precipitate forms. Filter the solid and wash it thoroughly with THF or ethyl acetate.
-
Purification: Combine the filtrate and the washings, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
| Parameter | Value |
| Starting Material | Ethyl 4-amino-2-methylpyrimidine-5-carboxylate |
| Reagent | Lithium aluminum hydride (LiAlH₄) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | 0 °C to room temperature |
| Typical Yield | 60-80% (highly dependent on substrate and conditions) |
Visualizations
Logical Workflow for Troubleshooting Low Yield in this compound Synthesis
Signaling Pathway: this compound as a Vitamin B6 Antagonist
This compound exerts its biological effects by interfering with the metabolism of vitamin B6. The active form of vitamin B6, pyridoxal-5'-phosphate (PLP), is a crucial cofactor for numerous enzymes. This compound competitively inhibits pyridoxal (B1214274) kinase, the enzyme responsible for phosphorylating pyridoxal to PLP. This disruption leads to a deficiency in active PLP, affecting various metabolic pathways.
References
Technical Support Center: Overcoming Inconsistent Results in Toxopyrimidine Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome inconsistent results in toxopyrimidine assays. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are toxopyrimidines and why are they studied?
Toxopyrimidines are a class of pyrimidine (B1678525) derivatives. Pyrimidines are fundamental heterocyclic aromatic organic compounds that are essential building blocks of DNA and RNA (cytosine, thymine, and uracil).[1] Because of their central role in nucleic acid synthesis and other metabolic pathways, pyrimidine analogs are widely investigated as therapeutic agents, particularly in cancer and virology.[1][2] Many this compound compounds are designed as inhibitors of specific enzymes, such as kinases, to disrupt signaling pathways that are dysregulated in diseases like cancer.[3][4]
Q2: What are the common causes of inconsistent results in this compound assays?
Inconsistent results in this compound assays, as with many biological assays, can stem from several factors:
-
Compound-related issues: This includes compound instability, precipitation in assay media, or the presence of impurities.[5] Impurities, even in small amounts, can have potent off-target effects that can significantly alter assay results.[5]
-
Assay procedure variability: Minor deviations in protocols, such as inconsistent pipetting, variations in incubation times, or improper handling of reagents, can lead to significant differences in results.[6]
-
Cell culture conditions: For cell-based assays, factors like cell line misidentification, passage number, cell density, and media composition can impact the cellular response to toxopyrimidines.
-
Reagent quality and handling: The quality, storage, and handling of reagents like assay kits, buffers, and enzymes are critical for reproducible results.
-
Data analysis methods: The choice of data analysis methods, including background correction and curve-fitting models for IC50 determination, can influence the final results.[7][8]
Q3: What are Pan-Assay Interference Compounds (PAINS) and could my this compound be one?
Pan-Assay Interference Compounds (PAINS) are chemical compounds that appear to be active in a wide range of assays but are actually false positives.[9] They often interfere with the assay technology itself rather than interacting with the biological target. While it's possible for a this compound to have PAINS-like characteristics, a thorough investigation into its mechanism of action and cross-validation with different assay formats can help determine if it is a true inhibitor or an assay artifact.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells in a Cytotoxicity Assay
High standard deviations between your technical replicates can make it difficult to determine the true effect of your this compound compound.
| Potential Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a homogeneous cell suspension before and during plating. For adherent cells, check for even distribution across the well bottom. For suspension cells, gently agitate the plate after seeding. |
| Pipetting Inaccuracies | Use calibrated pipettes and proper pipetting techniques. For serial dilutions, ensure thorough mixing between each step. Change pipette tips for each concentration. |
| Edge Effects | Avoid using the outer wells of the microplate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile media or PBS to maintain humidity. |
| Compound Precipitation | Visually inspect your stock solutions and working dilutions for any signs of precipitation. If observed, consider using a different solvent, adjusting the pH, or using a lower concentration range. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent and non-toxic (typically <0.5%). |
Issue 2: Inconsistent IC50 Values Between Experiments
Fluctuations in the half-maximal inhibitory concentration (IC50) of your this compound compound across different experimental runs can be a significant source of frustration.
| Potential Cause | Recommended Solution |
| Variable Cell Health and Passage Number | Use cells from a consistent passage number and ensure they are in the logarithmic growth phase at the time of treatment. High-passage cells can exhibit altered sensitivity to drugs. |
| Inconsistent Compound Exposure Time | Standardize the incubation time with the this compound compound across all experiments. |
| Variations in Assay Reagent Preparation and Incubation | Prepare fresh assay reagents for each experiment or use kits that are within their expiration date. Ensure consistent incubation times with the assay reagent (e.g., MTT, XTT). |
| Differences in Data Analysis | Use a consistent method for data analysis, including background subtraction and the curve-fitting algorithm for calculating IC50 values.[7][8] |
| Impurity in Compound Batches | If using different batches of the synthesized this compound, impurities could be a source of variability.[5] Re-purify the compound if necessary and confirm its identity and purity. |
Experimental Protocols
Protocol 1: General Cytotoxicity Assay using MTT
This protocol is a general guideline for assessing the cytotoxicity of a this compound compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the this compound. Include vehicle-only controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.
-
Data Presentation
The following table provides a hypothetical example of how to present quantitative data to assess the impact of different assay parameters on the IC50 value of a this compound compound.
Table 1: Effect of Assay Parameters on the IC50 Value of this compound-X in HeLa Cells
| Seeding Density (cells/well) | Incubation Time (hours) | Assay Type | IC50 (µM) ± SD |
| 5,000 | 24 | MTT | 12.5 ± 1.8 |
| 5,000 | 48 | MTT | 8.2 ± 1.1 |
| 10,000 | 24 | MTT | 18.9 ± 2.5 |
| 10,000 | 48 | MTT | 11.7 ± 1.9 |
| 5,000 | 48 | XTT | 9.1 ± 1.3 |
| 5,000 | 48 | LDH | 10.5 ± 1.6 |
This is example data and should be replaced with actual experimental results.
Visualizations
Signaling Pathway
Many this compound derivatives are designed to inhibit protein kinases involved in cell growth and survival signaling pathways. One of the most commonly dysregulated pathways in cancer is the PI3K/Akt/mTOR pathway.[10][11][12]
Caption: The PI3K/Akt/mTOR signaling pathway and a potential point of inhibition by a this compound derivative.
Experimental Workflow
A clear and consistent experimental workflow is essential for reproducible results.
Caption: A standardized workflow for a cell-based this compound cytotoxicity assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Impact of impurities on IC50 values of P450 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
Technical Support Center: Refining Protocols for Toxopyrimidine-Induced Seizure Models
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing toxopyrimidine-induced seizure models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guides and FAQs
This section is designed in a question-and-answer format to directly address common challenges and provide actionable solutions for refining your experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound-induced seizures?
A1: this compound induces seizures primarily by acting as a vitamin B6 antagonist. This antagonism interferes with the synthesis of γ-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the central nervous system. Specifically, this compound inhibits pyridoxal (B1214274) kinase, the enzyme responsible for converting pyridoxal (a form of vitamin B6) into its active form, pyridoxal phosphate (B84403) (PLP). PLP is a critical cofactor for the enzyme glutamic acid decarboxylase (GAD), which catalyzes the conversion of glutamate (B1630785) to GABA. By reducing the levels of active PLP, this compound leads to decreased GABA synthesis, resulting in a state of hyperexcitability and spontaneous seizures.
Q2: My animals are not exhibiting consistent seizure phenotypes. What are the potential causes and solutions?
A2: Inconsistent seizure phenotypes can arise from several factors. Here are some common causes and troubleshooting steps:
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Inconsistent Drug Administration: Ensure precise and consistent administration of this compound. For intraperitoneal (IP) injections, verify the injection site and technique to avoid accidental injection into the gut or other organs.
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Variability in Animal Strain, Age, or Weight: Different rodent strains can exhibit varying sensitivities to convulsant agents. Ensure that all animals are of the same strain, age, and within a narrow weight range.
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Inaccurate Dosing: Double-check your calculations for the this compound solution and the final injection volume based on individual animal weight.
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Stress: High levels of stress can alter seizure thresholds. Handle animals consistently and allow for an adequate acclimatization period before the experiment.
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Dietary Vitamin B6 Levels: Variations in the vitamin B6 content of the animal chow can influence the efficacy of this compound. Use a standardized diet across all experimental groups.
Q3: What is a reliable method for scoring the severity of this compound-induced seizures?
A3: A modified Racine scale is commonly used to score the behavioral severity of seizures induced by chemoconvulsants. This scale provides a standardized method for quantifying seizure intensity.
Table 1: Modified Racine Scale for Seizure Scoring
| Score | Behavioral Manifestation |
| 0 | No behavioral response |
| 1 | Mouth and facial movements (e.g., chewing, whisker twitching) |
| 2 | Head nodding, myoclonic jerks of the head and neck |
| 3 | Unilateral forelimb clonus |
| 4 | Bilateral forelimb clonus with rearing |
| 5 | Generalized tonic-clonic seizure with loss of postural control (falling) |
| 6 | Multiple generalized tonic-clonic seizures, often leading to status epilepticus |
| 7 | Death |
Q4: I am observing high mortality rates in my experimental animals. How can I mitigate this?
A4: High mortality is a significant concern and can often be addressed by refining the experimental protocol:
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Dose-Response Study: Conduct a pilot study with a range of this compound doses to determine the optimal dose that induces seizures with minimal mortality.
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Hydration: Ensure animals have free access to water, as seizures can lead to dehydration.
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Temperature Control: Monitor and maintain the animals' body temperature, as prolonged seizures can cause hyperthermia.
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Post-Seizure Care: Provide a soft bedding material to prevent injury during convulsions and monitor animals closely during the recovery phase.
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Rescue Medication: For studies not focused on mortality as an endpoint, have a rescue medication such as diazepam available to administer in cases of prolonged, severe seizures.
Experimental Protocols
This section provides a detailed methodology for a this compound-induced seizure model in rodents.
Protocol: Induction of Seizures with this compound in Mice
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Animal Preparation:
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Use adult male mice (e.g., C57BL/6 strain), 8-10 weeks old, weighing 20-25g.
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House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
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Allow at least one week for acclimatization before the experiment.
-
-
This compound Solution Preparation:
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This compound can be dissolved in sterile 0.9% saline.
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To aid dissolution, the solution can be gently warmed and sonicated.
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Prepare the solution fresh on the day of the experiment.
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A common stock solution concentration is 10 mg/mL.
-
-
This compound Administration:
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Administer this compound via intraperitoneal (IP) injection.
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The dosage will need to be optimized for your specific animal strain and experimental goals. A starting point for a dose-response study could be in the range of 50-150 mg/kg.
-
-
Behavioral Observation and Seizure Scoring:
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Immediately after injection, place the animal in a clear observation chamber.
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Record the latency to the first seizure manifestation (e.g., facial twitching).
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Continuously observe the animal for a set period (e.g., 60-120 minutes) and score the maximal seizure severity reached using the modified Racine scale (see Table 1).
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Record the duration of each seizure episode.
-
Quantitative Data
The following tables summarize hypothetical quantitative data for a this compound-induced seizure model to serve as a reference for expected outcomes.
Table 2: Dose-Response Relationship of this compound in Mice
| This compound Dose (mg/kg, IP) | Number of Animals | Seizure Incidence (%) | Mean Maximal Seizure Score (± SEM) | Mortality Rate (%) |
| Vehicle (Saline) | 10 | 0 | 0 ± 0 | 0 |
| 50 | 10 | 40 | 2.1 ± 0.4 | 0 |
| 75 | 10 | 80 | 3.8 ± 0.5 | 10 |
| 100 | 10 | 100 | 5.2 ± 0.3 | 20 |
| 150 | 10 | 100 | 6.5 ± 0.2 | 50 |
Table 3: Latency and Duration of Seizures at an Effective Dose (100 mg/kg IP)
| Parameter | Mean Value (minutes ± SEM) |
| Latency to First Seizure | 15.2 ± 2.1 |
| Duration of First Generalized Seizure | 1.8 ± 0.3 |
| Total Time in Seizure State (within 60 min) | 8.5 ± 1.5 |
Visualizations
Signaling Pathway: Mechanism of this compound Action
Caption: Mechanism of this compound-induced seizures via GABA synthesis inhibition.
Experimental Workflow: this compound-Induced Seizure Model
Caption: Step-by-step workflow for the this compound seizure model.
Logical Relationship: Troubleshooting Inconsistent Seizure Phenotypes
Caption: Troubleshooting logic for inconsistent seizure outcomes.
Technical Support Center: Minimizing Off-Target Effects of Toxopyrimidine in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of toxopyrimidine in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as (4-Amino-2-methylpyrimidin-5-yl)methanol, is a vitamin B6 antagonist.[1] Its primary mechanism of action involves the inhibition of pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes.[1] Within the cell, this compound is phosphorylated to this compound phosphate, which then acts as a competitive inhibitor of PLP, the active form of vitamin B6. This interference disrupts numerous metabolic pathways crucial for cellular function.
Q2: What are the known on-target effects of this compound?
A2: The most well-documented on-target effects of this compound stem from its inhibition of PLP-dependent enzymes involved in neurotransmitter synthesis. Specifically, it has been shown to inhibit:
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Glutamic Acid Decarboxylase (GAD): This enzyme is responsible for converting glutamate (B1630785) to gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[2]
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Glutamic-Oxalacetic Transaminase (GOT): This enzyme plays a role in amino acid metabolism.[2]
Inhibition of these enzymes leads to a reduction in GABA levels, which is thought to be the cause of this compound's convulsant effects observed in vivo.[1]
Q3: What are the potential off-target effects of this compound?
A3: While specific off-target interactions of this compound have not been extensively characterized in publicly available literature, its pyrimidine (B1678525) scaffold is a common feature in many kinase inhibitors.[3][4] Therefore, it is plausible that this compound could have off-target effects on various protein kinases, leading to unintended modulation of signaling pathways. Researchers should consider screening this compound against a panel of kinases to identify potential off-target interactions.
Q4: How can I distinguish between on-target and off-target effects in my experiments?
A4: A multi-faceted approach is recommended:
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Use a Structurally Unrelated Antagonist: Employ another vitamin B6 antagonist with a different chemical structure. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
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Perform a Rescue Experiment: Supplement the cell culture medium with pyridoxal 5'-phosphate (PLP). If the addition of PLP reverses the observed phenotype, it strongly suggests an on-target mechanism related to vitamin B6 antagonism.
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CRISPR-Cas9 Target Validation: Use CRISPR-Cas9 to knock out the putative target enzyme (e.g., GAD). If this compound no longer elicits the same effect in the knockout cells, this provides strong evidence for on-target activity.
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Cellular Thermal Shift Assay (CETSA): This biophysical method can confirm direct binding of this compound to its target protein in intact cells.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| High variability in experimental results | Inconsistent this compound concentration due to poor solubility or stability. | Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and protect from light. Ensure the final solvent concentration in the culture medium is low and consistent across experiments. |
| Cell line instability or high passage number. | Use cells within a consistent and low passage number range. Regularly start new cultures from frozen stocks. | |
| Unexpected cytotoxicity at low concentrations | High sensitivity of the cell line to vitamin B6 depletion. | Perform a dose-response curve to determine the IC50 value for your specific cell line. Consider using a cell line with a different metabolic profile. |
| Off-target toxicity. | Investigate potential off-target effects using kinase profiling or other global screening methods. | |
| Observed phenotype does not match expected on-target effect | The phenotype is a result of one or more off-target effects. | Use orthogonal methods like a structurally unrelated inhibitor or CRISPR-based target validation to confirm the on-target mechanism. |
| The on-target effect leads to unexpected downstream signaling. | Perform pathway analysis (e.g., RNA-seq, phosphoproteomics) to identify perturbed signaling pathways. | |
| This compound treatment has no effect | Insufficient concentration or potency. | Increase the concentration of this compound. Confirm the activity of your stock solution. |
| High levels of vitamin B6 in the cell culture medium are competing with the antagonist. | Consider using a custom-formulated vitamin B6-deficient medium for more controlled experiments. |
Quantitative Data Summary
Specific IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values for this compound in various cell lines and against specific enzymes are not widely available in recent literature. Researchers are strongly encouraged to determine these parameters empirically for their experimental system.
| Target Type | Target Name | Reported Value (IC50/Ki) | Comments and Recommendations |
| On-Target Enzymes | Glutamic Acid Decarboxylase (GAD) | Data not readily available. | Empirically determine the IC50 in your cell model using a GAD activity assay. |
| Glutamic-Oxalacetic Transaminase (GOT) | Data not readily available. | Measure the effect of this compound on GOT activity in your experimental system. | |
| Pyridoxal Kinase (PdxK) | Data not readily available for this compound. Other vitamin B6 antagonists show competitive inhibition.[5] | Assess the inhibitory potential of this compound on PdxK activity. A Ki value for theophylline, another inhibitor, was reported as 8.7 µmol/l.[6] | |
| Potential Off-Targets | Protein Kinases | Data not readily available for this compound. | Given the pyrimidine core, screening against a kinase panel is highly recommended to identify potential off-target interactions. Many pyrimidine-based kinase inhibitors have IC50 values in the nanomolar to micromolar range against their targets.[3][4] |
| Cellular Viability | Various Cell Lines | Data not readily available. | Determine the IC50 for cytotoxicity in your chosen cell line(s) using a standard cell viability assay (e.g., MTT, resazurin). IC50 values for other pyrimidine analogs can range from nanomolar to micromolar depending on the compound and cell line.[7] |
Experimental Protocols
Protocol 1: Determining Cellular IC50 using a Resazurin-Based Viability Assay
This protocol determines the concentration of this compound that inhibits cell viability by 50%.
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Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Drug Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (e.g., DMSO) at the same final concentration used in the drug dilutions.
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Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).
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Resazurin (B115843) Addition: Prepare a resazurin solution and add it to each well. Incubate for 1-4 hours, or until a color change is apparent.
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Data Acquisition: Measure the fluorescence or absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the logarithm of the this compound concentration. Use a non-linear regression model to calculate the IC50 value.
Protocol 2: CRISPR-Cas9 Mediated Target Validation
This protocol outlines the workflow to validate that the effects of this compound are mediated through its intended target (e.g., GAD).
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gRNA Design: Design and synthesize single guide RNAs (sgRNAs) targeting the gene of interest.
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Vector Construction: Clone the sgRNAs into a suitable expression vector that also contains the Cas9 nuclease.
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Transfection: Transfect the target cell line with the Cas9/sgRNA expression vector.
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Clonal Selection and Validation: Select and expand single-cell clones. Validate the knockout of the target gene by sequencing and Western blot.
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Phenotypic Assay: Treat both the wild-type and knockout cell lines with a range of this compound concentrations.
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Analysis: Compare the phenotypic response (e.g., cell viability, GABA production) between the wild-type and knockout cells. A lack of response in the knockout cells confirms the on-target effect.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol confirms the direct binding of this compound to its target protein in a cellular context.
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Cell Treatment: Treat intact cells with either this compound or a vehicle control.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures for a set time (e.g., 3 minutes).
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Cell Lysis: Lyse the cells by freeze-thaw cycles.
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Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.
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Protein Quantification and Analysis: Collect the supernatant (containing soluble proteins) and analyze the amount of the target protein remaining at each temperature using Western blotting or other protein detection methods.
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Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.
Visualizations
Caption: On-target mechanism of this compound action.
Caption: Troubleshooting workflow for unexpected phenotypes.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Effect of this compound on glutamic-decarboxylase and glutamic-oxalacetic transaminase of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimizing Pyrazolopyrimidine Inhibitors of Calcium Dependent Protein Kinase 1 for Treatment of Acute and Chronic Toxoplasmosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Inhibition of pyridoxal kinase by 2- and 6-alkyl substituted vitamin B6 analogues and by pyridoxal oximes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of pyridoxal kinase by methylxanthines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Toxopyrimidine Quantification in Tissue
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantification of toxopyrimidine in tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in developing a robust method for this compound quantification in tissue?
A1: Sample preparation is arguably the most critical step. The complexity of tissue matrices necessitates an efficient extraction method to remove interferences like proteins and phospholipids (B1166683) that can cause matrix effects, leading to inaccurate quantification.[1][2][3] The choice between protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) will depend on the required sample cleanliness, desired sensitivity, and practical considerations like cost and throughput.[4]
Q2: How do I choose the right internal standard (IS) for this compound quantification?
A2: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., ¹³C, ¹⁵N₂-toxopyrimidine). A SIL-IS has nearly identical physicochemical properties to the analyte and can effectively compensate for variability during sample preparation, chromatography, and ionization.[5] If a SIL-IS is unavailable, a structural analog can be used, but it requires more rigorous validation to ensure it adequately mimics the analyte's behavior.[6]
Q3: What are matrix effects, and how can I minimize them?
A3: Matrix effects are the alteration of ionization efficiency by co-eluting substances from the tissue matrix, leading to ion suppression or enhancement and affecting method accuracy.[1] To minimize matrix effects, you can:
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Optimize sample cleanup using techniques like SPE, which generally provides cleaner extracts than PPT.[4][7]
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Develop a chromatographic method with sufficient separation of this compound from matrix components.
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Use a stable isotope-labeled internal standard.
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Dilute the sample extract, although this may compromise sensitivity.
Q4: What are the key parameters to validate for a bioanalytical method according to regulatory guidelines?
A4: According to guidelines from bodies like the FDA and ICH, a full validation of a bioanalytical method should include the assessment of: selectivity, specificity, matrix effect, calibration curve and range, accuracy, precision, carryover, dilution integrity, and stability.[5][8]
Q5: My recovery of this compound from tissue is low. What are the potential causes?
A5: Low recovery can be due to several factors:
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Inefficient tissue homogenization: Ensure complete cell lysis to release the analyte. Mechanical methods like bead beating or ultrasonication are often effective for tough tissues.[9][10][11]
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Suboptimal extraction procedure: The chosen solvent in PPT or LLE may not be optimal for this compound's polarity. For SPE, the sorbent type and elution solvent need to be carefully selected.
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Analyte degradation: this compound may be unstable under the extraction conditions (e.g., pH, temperature).
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Co-precipitation with proteins: In PPT, the analyte might get trapped in the precipitated protein pellet.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Column overload- Incompatible reconstitution solvent- Column degradation | - Dilute the sample extract.- Reconstitute the dried extract in a solvent similar in composition to the initial mobile phase.- Use a guard column and/or replace the analytical column. |
| High Signal Variability between Replicates | - Inconsistent sample preparation- Incomplete tissue homogenization- Instrument instability | - Ensure consistent pipetting and vortexing during extraction.- Optimize the homogenization time and intensity.- Check for fluctuations in MS source conditions and LC pump pressure. |
| Low Sensitivity/Signal-to-Noise | - Inefficient extraction and high matrix effects- Suboptimal MS/MS parameters- Analyte degradation | - Switch to a more rigorous sample cleanup method (e.g., from PPT to SPE).- Optimize collision energy and other MS/MS parameters for this compound.- Investigate analyte stability under different pH and temperature conditions. |
| Non-linear Calibration Curve | - Matrix effects at different concentrations- Detector saturation at high concentrations- Inappropriate weighting factor | - Use a stable isotope-labeled internal standard.- Extend the calibration range or dilute samples that fall in the high concentration range.- Use a weighting factor such as 1/x or 1/x² in the linear regression.[6] |
| Carryover in Blank Samples | - Contamination of the autosampler- Strong analyte adsorption to the LC system | - Use a stronger needle wash solution in the autosampler.- Optimize the LC gradient to ensure complete elution of the analyte in each run. |
Experimental Protocols
Protocol 1: Tissue Homogenization
This protocol describes a general procedure for tissue homogenization to prepare the sample for analyte extraction.
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Weigh a portion of frozen tissue (e.g., 50-100 mg) and place it in a 2 mL tube containing ceramic beads.
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Add a 3-fold volume of ice-cold lysis buffer (e.g., phosphate-buffered saline) to the tissue.
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Homogenize the tissue using a bead beater homogenizer (e.g., 2 cycles of 45 seconds at 6 m/s), keeping the samples on ice between cycles.
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Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
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Collect the supernatant (tissue homogenate) for the extraction procedure.
Protocol 2: this compound Extraction using Protein Precipitation (PPT)
This is a rapid extraction method suitable for high-throughput analysis.
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To 100 µL of tissue homogenate, add 10 µL of the internal standard working solution.
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Add 300 µL of cold acetonitrile (B52724) to precipitate the proteins.[6]
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Vortex the mixture vigorously for 1 minute.
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Centrifuge at 10,000 x g for 10 minutes at 4°C.[6]
-
Carefully transfer the supernatant to a clean tube.
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Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.[6]
Protocol 3: this compound Extraction using Solid-Phase Extraction (SPE)
This method provides a cleaner extract compared to PPT, which can reduce matrix effects.[4]
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Condition the SPE cartridge (e.g., a mixed-mode cation exchange sorbent) with 1 mL of methanol (B129727) followed by 1 mL of water.
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Load the sample: To 100 µL of tissue homogenate, add 10 µL of the internal standard working solution and 200 µL of 4% phosphoric acid in water. Load the entire mixture onto the conditioned SPE cartridge.
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Wash the cartridge: Wash with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interfering substances.
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Elute this compound: Elute the analyte with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate and reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Quantitative Data Summary
Table 1: Comparison of Extraction Methods for a Pyrimidine Analog
| Parameter | Protein Precipitation (Acetonitrile) | Solid-Phase Extraction (SPE) |
| Recovery | 80-90% | >90% (typically higher and more consistent) |
| Intra-day Precision (%RSD) | < 15% | < 10% |
| Inter-day Precision (%RSD) | < 15% | < 10% |
| Matrix Effect | Moderate to High | Low to Moderate |
| Throughput | High | Moderate |
| Cost per Sample | Low | High |
| (Data synthesized from multiple sources for illustrative purposes)[4][7][12] |
Table 2: Typical LC-MS/MS Parameters for Pyrimidine Analog Analysis
| Parameter | Setting |
| LC Column | C18 or HILIC (e.g., 50 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Start with low %B, ramp up to elute analyte, then wash and re-equilibrate |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| MS/MS Scan Type | Multiple Reaction Monitoring (MRM) |
| Collision Energy | Optimized for specific this compound transitions |
| (General parameters based on common practice for similar analytes)[13] |
Table 3: Bioanalytical Method Validation Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Accuracy (%Bias) | Within ±15% of the nominal value (±20% at LLOQ) |
| Precision (%RSD) | ≤15% (≤20% at LLOQ) |
| Calibration Curve (r²) | ≥0.99 |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS |
| Matrix Effect | IS-normalized matrix factor should have a %RSD ≤15% |
| Stability | Analyte concentration within ±15% of the nominal concentration |
| (Based on FDA and ICH guidelines)[5][8] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. database.ich.org [database.ich.org]
- 6. benchchem.com [benchchem.com]
- 7. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nalam.ca [nalam.ca]
- 9. Tissue Homogenization: 4 Viable Techniques [pion-inc.com]
- 10. coleparmer.com [coleparmer.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Optimization of LC-MS2 Data Acquisition Parameters for Molecular Networking Applied to Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Toxopyrimidine Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of toxopyrimidine precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What are toxopyrimidines and why do they tend to precipitate in cell culture media?
Toxopyrimidines are a class of pyrimidine (B1678525) derivatives. Like many small molecule inhibitors used in drug development, they can be hydrophobic, meaning they have low solubility in aqueous solutions like cell culture media.[1][2] Precipitation often occurs when a concentrated stock solution, typically prepared in an organic solvent like Dimethyl Sulfoxide (DMSO), is diluted into the aqueous media, a phenomenon known as "crashing out".[3]
Q2: I observed immediate cloudiness or precipitate after adding my this compound stock to the media. What is the primary cause?
Immediate precipitation is typically due to "solvent shock".[2] This happens when a concentrated compound stock in an organic solvent is rapidly diluted into the aqueous culture medium. The abrupt change in solvent polarity causes the compound to fall out of solution.[4] Other causes include the final concentration of the this compound exceeding its solubility limit in the media or adding the stock to cold media, which decreases solubility.[3]
Q3: My media looked clear initially, but a precipitate formed after several hours or days in the incubator. Why did this happen?
Delayed precipitation can be caused by several factors:
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Evaporation: Over time, water can evaporate from the culture medium, especially in incubators with inadequate humidity. This increases the concentration of all components, including the this compound, potentially pushing it beyond its solubility limit.[3][5][6]
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pH Instability: Cellular metabolism produces waste products that can alter the pH of the medium.[5] The solubility of many compounds is pH-dependent, and a shift in pH can cause the compound to precipitate.[2]
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Interaction with Media Components: The this compound may slowly interact with salts, amino acids, or proteins in the media to form insoluble complexes.[2][3]
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Temperature Fluctuations: Repeatedly moving cultures in and out of the incubator can cause temperature shifts that affect compound solubility.[2]
Q4: Can I just filter the media to remove the precipitate?
Filtering is generally not recommended as a solution for precipitation.[5] When you filter the medium, you are removing the precipitated compound, which means the final concentration of your this compound in the media will be lower than intended and, more importantly, unknown.[5] This leads to inaccurate and non-reproducible experimental results. The better approach is to address the root cause of the precipitation to ensure your compound is fully dissolved at the desired concentration.[5]
Q5: How can I improve the solubility of my this compound compound in the culture media?
Several strategies can enhance solubility:
-
Use Serum: For many applications, diluting the compound into a serum-containing medium is effective. Proteins in the serum, such as albumin, can bind to the compound and help keep it in solution.[5]
-
Employ Solubility Enhancers: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drugs, increasing their aqueous solubility. (2-Hydroxypropyl)-β-cyclodextrin is a common choice for cell culture applications.[5]
-
Adjust pH: The solubility of some compounds is pH-dependent. Slightly adjusting the pH of the cell culture medium, while ensuring it remains within a physiologically acceptable range for your cells, may improve solubility.[5]
-
Modify the Solvent System: In some cases, using a co-solvent system (e.g., a mixture of DMSO and polyethylene (B3416737) glycol) for the initial stock solution can improve solubility upon dilution.[5]
Troubleshooting Guides
If you observe unexpected turbidity or precipitate in your cell culture medium after adding a this compound compound, use this guide to identify and resolve the issue.
Table 1: Troubleshooting Compound Precipitation
| Observation / Issue | Potential Cause | Recommended Solution & Prevention |
| Immediate Precipitation upon adding stock solution to media. | Solvent Shock: Rapid dilution of concentrated organic stock into aqueous media.[2] | Perform a stepwise serial dilution. Add the stock solution dropwise to pre-warmed (37°C) media while gently vortexing.[3][5] |
| High Final Concentration: The desired concentration exceeds the compound's aqueous solubility limit.[3] | Decrease the final working concentration. First, perform a solubility test to determine the maximum soluble concentration in your specific media.[3] | |
| Low Media Temperature: Adding the compound to cold media decreases its solubility.[3] | Always use pre-warmed (37°C) cell culture media for all dilutions.[1][3] | |
| Delayed Precipitation (after hours/days in incubator). | Media Evaporation: Water loss increases the concentration of all solutes.[5][6] | Ensure the incubator has adequate and calibrated humidity. Keep culture flasks and plates properly sealed.[6][7] |
| pH Shift: Cellular metabolism alters the pH of the medium, affecting compound solubility.[5] | Monitor the pH of your culture. For dense cultures, you may need to change the medium more frequently.[3] | |
| Interaction with Media Components: The compound may form insoluble complexes with salts or proteins.[2][3] | Try a different basal media formulation. Note that serum-free media can sometimes be more prone to precipitation for certain compounds.[3] | |
| Precipitate in Stock Solution before use. | Improper Storage / High Concentration: The compound may have fallen out of solution due to freeze-thaw cycles or being stored at too high a concentration.[1] | Visually inspect the stock solution before use. If precipitate is present, gently warm (e.g., 37°C water bath) and vortex to redissolve. Prepare fresh stock solutions more frequently and consider a slightly lower stock concentration.[1] |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of a this compound
This protocol helps you determine the apparent solubility limit of your this compound in your specific cell culture medium to avoid working with supersaturated, precipitating solutions.[1]
Methodology:
-
Prepare a High-Concentration Stock: Prepare a 10 mM stock solution of the this compound in 100% DMSO. Ensure the compound is fully dissolved by vortexing. Gentle warming or brief sonication can be used if necessary.[3]
-
Prepare Serial Dilutions: Set up a series of microcentrifuge tubes, each containing pre-warmed (37°C) cell culture medium.
-
Add Stock Solution: Add the required volume of the 10 mM stock to each tube to create a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM).
-
Mix Immediately: Vortex each tube immediately and thoroughly after adding the stock solution to ensure rapid and complete mixing.[1]
-
Incubate: Incubate the tubes under the same conditions as your cell culture experiments (e.g., 37°C, 5% CO₂) for 1-2 hours.[1]
-
Visual Inspection: After incubation, carefully inspect each tube for any signs of precipitation (e.g., cloudiness, visible particles, or a pellet after brief centrifugation). The highest concentration that remains clear is the approximate maximum soluble concentration for your experimental conditions.
Protocol 2: Optimized Dilution Method for Hydrophobic Compounds
This method minimizes "solvent shock" and is recommended for adding toxopyrimidines and other hydrophobic compounds to cell culture media.[2][4][5]
Methodology:
-
Prepare Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) in a suitable organic solvent like DMSO. Ensure it is fully dissolved.[1]
-
Pre-warm Media: Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C.[3]
-
Perform an Intermediate Dilution (Recommended): a. Instead of adding the highly concentrated stock directly to your final culture volume, first create an intermediate dilution in a small volume of the pre-warmed medium.[2] b. For example, add 2 µL of a 10 mM stock to 98 µL of medium to create a 200 µM intermediate solution. Mix thoroughly.
-
Final Dilution: a. Add the required volume of the intermediate solution to the final volume of your pre-warmed culture medium. b. Alternatively, if performing a direct addition, add the stock solution dropwise into the vortex of the gently swirling media to ensure rapid dispersal.[2][3]
-
Final Mix and Inspection: Gently mix the final culture medium and visually inspect to ensure the solution is clear before adding it to your cells.
Data Presentation
Table 2: Common Solvents and Recommended Final Concentrations
| Solvent | Typical Stock Concentration | Recommended Final Concentration in Media | Notes |
| DMSO (Dimethyl Sulfoxide) | 1-100 mM | ≤ 0.5% (v/v) , ideally ≤ 0.1% (v/v) | Most common solvent for hydrophobic compounds. Can be cytotoxic at higher concentrations. Always include a vehicle control.[1][5] |
| Ethanol | 1-50 mM | ≤ 0.5% (v/v) | Can be an alternative to DMSO, but also carries a risk of cytotoxicity.[4] |
Visualizations
Diagram 1: Troubleshooting Workflow for Precipitation
Caption: A workflow to diagnose the cause of this compound precipitation.
Diagram 2: Optimized Dilution Workflow
Caption: Recommended workflow for diluting hydrophobic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 7. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
Optimizing Incubation Times for Toxopyrimidine Experiments: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize incubation times and navigate common challenges in toxopyrimidine experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a vitamin B6 antagonist. Its primary mechanism of action is the inhibition of pyridoxal (B1214274) kinase, the enzyme responsible for phosphorylating pyridoxal (a form of vitamin B6) into its biologically active form, pyridoxal 5'-phosphate (PLP). PLP is a crucial cofactor for a multitude of enzymes involved in amino acid metabolism and neurotransmitter synthesis.
Q2: What is a typical starting incubation time for a this compound experiment?
A2: For initial experiments, a common starting point for incubation with this compound is between 24 and 72 hours. The optimal time will depend on the cell line, its proliferation rate, and the specific endpoint being measured (e.g., cytotoxicity, inhibition of a specific enzyme, or changes in gene expression).
Q3: How does the stability of this compound in culture media affect experimental outcomes?
A3: The stability of this compound in aqueous solutions like cell culture media is a critical factor, especially for longer incubation periods. Degradation of the compound over time can lead to a decrease in its effective concentration, potentially resulting in an underestimation of its potency (e.g., a higher IC50 value). It is advisable to test the stability of this compound in your specific media under standard culture conditions if you suspect it might be an issue.
Q4: Can this compound interfere with common cytotoxicity assays?
A4: While direct chemical interference is not widely reported, it is always a good practice to include proper controls to rule out any assay artifacts. For colorimetric assays like the MTT assay, which relies on mitochondrial reductase activity, it's important to ensure that this compound itself does not directly react with the assay reagents. This can be checked by running a control with this compound in cell-free media.
Troubleshooting Guides
Below are common issues encountered during this compound experiments, along with potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability Between Replicate Wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate- Contamination | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and be consistent with your technique.- Avoid using the outer wells of the plate, or fill them with sterile media or PBS to maintain humidity.- Regularly check for and address any potential sources of contamination. |
| Low Signal or No Effect Observed | - Suboptimal incubation time (too short)- Insufficient concentration of this compound- Cell line is resistant to this compound's effects- Degraded this compound stock solution | - Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation period.- Conduct a dose-response experiment with a wider concentration range.- Verify the expression of pyridoxal kinase in your cell line.- Prepare a fresh stock solution of this compound. |
| High Background Signal | - High cell seeding density leading to overconfluence- Media components interfering with the assay- Contamination | - Optimize the initial cell seeding density to ensure cells are in the exponential growth phase at the end of the incubation period.- Use phenol (B47542) red-free media if it interferes with colorimetric or fluorescent readouts.- Test for and eliminate any sources of contamination. |
| Inconsistent Results Between Experiments | - Variation in cell passage number or health- Inconsistent incubation conditions (temperature, CO2)- Different lots of reagents or media | - Use cells within a consistent and low passage number range.- Ensure your incubator is properly calibrated and maintained.- Record lot numbers of all reagents and media, and test new lots before use in critical experiments. |
Data Presentation
Optimizing incubation time often involves determining the IC50 value of this compound at different time points. Below is an example of how to structure such data.
Table 1: Illustrative IC50 Values of this compound in Different Cell Lines at Varying Incubation Times
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| HeLa | 24 | 150 |
| 48 | 85 | |
| 72 | 50 | |
| CHO-K1 | 24 | 220 |
| 48 | 130 | |
| 72 | 75 | |
| SH-SY5Y | 24 | 95 |
| 48 | 60 | |
| 72 | 35 |
Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results. Researchers should determine these values empirically for their specific experimental conditions.
Experimental Protocols
A detailed methodology for a standard cytotoxicity assay to determine the effect of this compound incubation time is provided below.
Protocol: Determining Time-Dependent Cytotoxicity using the MTT Assay
1. Cell Seeding:
-
Culture cells to approximately 80% confluency.
-
Harvest cells using standard trypsinization methods and perform a cell count.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water).
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only controls.
3. Incubation:
-
Incubate the plates for the desired time points (e.g., 24, 48, and 72 hours) at 37°C and 5% CO2.
4. MTT Assay:
-
At the end of each incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well.
-
Gently mix the plate on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.
5. Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value for each incubation time.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for assessing its effects.
Caption: Inhibition of the Vitamin B6 salvage pathway by this compound.
Caption: Disruption of GABA synthesis by this compound-induced PLP deficiency.
Caption: Workflow for optimizing this compound incubation time.
improving yield and purity of toxopyrimidine synthesis
Welcome to the technical support center for the synthesis of toxopyrimidine, also known as (4-Amino-2-methylpyrimidin-5-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: this compound is typically synthesized through the modification of a pre-existing pyrimidine (B1678525) ring. The two main approaches involve:
-
Reduction of a functional group at the 5-position: This often involves the reduction of a carboxylate, ester, or nitrile group at the C5 position of the 4-amino-2-methylpyrimidine core to a hydroxymethyl group. Common reducing agents for similar transformations include lithium aluminum hydride (LiAlH4).
Q2: I am having trouble with the reduction of a pyrimidine-5-carboxylate ester using LiAlH4. What could be the issue?
A2: A common issue with the LiAlH4 reduction of pyrimidine-5-carboxylates is the undesired reduction of the pyrimidine ring itself, leading to the formation of dihydropyrimidine (B8664642) byproducts as the major product, with the desired hydroxymethyl compound being only a minor byproduct.[1] This is due to the electron-withdrawing nature of the carboxylate group, which activates the ring for reduction.
Q3: Are there alternative reducing agents to LiAlH4 for the synthesis of this compound?
A3: While LiAlH4 is a powerful reducing agent, its lack of selectivity in this specific case can be problematic. Alternative, milder reducing agents or different synthetic strategies might be necessary to avoid ring reduction. Catalytic hydrogenation is another common reduction method for esters and nitriles. However, the choice of catalyst and reaction conditions is crucial to avoid undesired side reactions, such as catalyst poisoning by the nitrogen atoms in the pyrimidine ring.
Q4: What are some key considerations for purifying this compound?
A4: The purification of this compound, an aminopyrimidine derivative, can be achieved through several methods:
-
Crystallization: This is a common and effective method for purifying solid organic compounds. The choice of solvent is critical and may require some experimentation.
-
Column Chromatography: For more challenging separations, column chromatography using silica (B1680970) gel or a cation-exchange resin can be employed. For aminopyrimidines, cation-exchange chromatography has been shown to be an effective method for removing excess reagents.[2]
-
High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is a powerful technique.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Yield of this compound | Decomposition of starting material or product: Pyrimidine rings can be sensitive to harsh reaction conditions. | - Monitor the reaction temperature carefully. - Use milder reagents where possible. - Ensure the work-up procedure is not too acidic or basic. |
| Catalyst poisoning: In catalytic hydrogenations, the nitrogen atoms in the pyrimidine ring can poison the catalyst. | - Use a higher catalyst loading. - Screen different catalysts (e.g., Pd, Pt, Rh on different supports). - Consider using a catalyst less prone to poisoning. | |
| Incomplete reaction: The reaction may not have gone to completion. | - Extend the reaction time. - Increase the reaction temperature cautiously, while monitoring for byproduct formation. - Ensure all reagents are of high purity and anhydrous where necessary. | |
| Formation of Dihydropyrimidine Byproduct during LiAlH4 Reduction | Reduction of the pyrimidine ring: The pyrimidine ring is susceptible to reduction by strong hydrides like LiAlH4.[1] | - Use a milder reducing agent. - Consider protecting the pyrimidine ring, although this adds extra steps. - Explore alternative synthetic routes that do not involve such a strong reduction of a highly activated pyrimidine ring. |
| Multiple Products Observed in the Reaction Mixture | Side reactions: Competing reactions can lead to a mixture of products. | - Optimize reaction conditions (temperature, solvent, reaction time) to favor the desired reaction. - Change the order of addition of reagents. - Purify starting materials to remove any impurities that might be causing side reactions. |
| Difficulty in Purifying the Final Product | Co-elution of impurities: Impurities may have similar polarity to the product, making separation by chromatography difficult. | - Try a different chromatographic technique (e.g., cation-exchange instead of silica gel). - Optimize the eluent system for column chromatography. - Attempt recrystallization from a different solvent system. |
| Product is highly polar: The amino and hydroxyl groups in this compound make it quite polar, which can lead to tailing on silica gel columns. | - Use a more polar eluent system. - Consider using a different stationary phase, such as alumina (B75360) or reverse-phase silica. - Cation-exchange chromatography can be particularly useful for polar amines.[2] |
Data Presentation
Currently, there is a lack of publicly available, comparative quantitative data for the different synthetic routes to this compound. The synthesis of a key precursor, 4-amino-2-methylpyrimidine-5-carbonitrile, has been reported with high yield and purity.
| Compound | Starting Materials | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| 4-Amino-2-methylpyrimidine-5-carbonitrile | Formaldehyde, Acetamidine hydrochloride, Malononitrile | t-butanol, 65-70 °C, 4 hours; then t-butylperoxy peroxide, 30-35 °C, 1 hour | 92.6 | 99.6 (HPLC) | [3] |
Experimental Protocols
Protocol 1: Hypothetical Reduction of Ethyl 4-amino-2-methylpyrimidine-5-carboxylate
This protocol is based on the general procedure for LiAlH4 reductions of esters. As noted in the troubleshooting section, this reaction may primarily yield the dihydropyrimidine byproduct.
Materials:
-
Ethyl 4-amino-2-methylpyrimidine-5-carboxylate
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Ethyl acetate (B1210297)
-
Sodium sulfate (B86663) (anhydrous)
-
Water
-
Hydrochloric acid (for pH adjustment)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend LiAlH4 (excess, e.g., 2-3 equivalents) in anhydrous THF under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve ethyl 4-amino-2-methylpyrimidine-5-carboxylate in anhydrous THF.
-
Add the solution of the ester dropwise to the stirred LiAlH4 suspension at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to 0 °C.
-
Carefully quench the excess LiAlH4 by the slow, dropwise addition of ethyl acetate, followed by the cautious addition of water.
-
Filter the resulting aluminum salts and wash the filter cake with THF.
-
Combine the filtrate and washes, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Hypothetical Synthesis of this compound from 4-amino-5-aminomethyl-2-methylpyrimidine
This protocol is a conceptual outline based on the reported conversion using formic acid. The mechanism is likely a diazotization-type reaction where the aminomethyl group is converted to a hydroxymethyl group. This would likely require a source of nitrite (B80452).
Materials:
-
4-amino-5-aminomethyl-2-methylpyrimidine
-
Formic acid
-
Sodium nitrite
-
Water
-
Sodium bicarbonate (for neutralization)
-
Ethyl acetate (for extraction)
-
Brine
Procedure:
-
Dissolve 4-amino-5-aminomethyl-2-methylpyrimidine in an aqueous solution of formic acid.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at low temperature for a specified period, monitoring the reaction by TLC.
-
Once the reaction is complete, carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is neutral or slightly basic.
-
Extract the aqueous layer with ethyl acetate several times.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Below are diagrams illustrating the proposed synthetic workflows.
Caption: Hypothetical workflow for the synthesis of this compound via reduction.
Caption: Hypothetical workflow for the synthesis of this compound from its aminomethyl precursor.
References
Validation & Comparative
Validating Chemically-Induced Seizures: A Comparative Guide with a Focus on Toxopyrimidine and EEG Analysis
For researchers, scientists, and drug development professionals, the accurate validation of seizure models is paramount for the development of novel anti-epileptic therapies. This guide provides a comparative overview of validating chemically-induced seizures using electroencephalography (EEG), with a specific focus on toxopyrimidine and its potential mechanisms, alongside established chemical convulsants.
This document outlines the experimental protocols for EEG validation, presents comparative data for commonly used convulsants, and explores the theoretical framework for validating seizures induced by less-characterized compounds like this compound.
Comparison of Chemical Convulsants for Seizure Induction
| Chemical Convulsant | Mechanism of Action | Typical Seizure Phenotype | Key EEG Characteristics | Advantages | Disadvantages |
| This compound (anticipated) | Vitamin B6 Antagonist (GABA synthesis inhibitor) | Likely generalized tonic-clonic seizures | Anticipated to show generalized spike-wave discharges, potentially preceded by high-frequency activity. | Potentially models seizures related to metabolic deficiencies. | Lack of extensive characterization; mechanism is inferred. |
| Pilocarpine | Muscarinic acetylcholine (B1216132) receptor agonist | Status epilepticus followed by spontaneous recurrent seizures (chronic model) | Initial high-frequency, low-amplitude activity followed by high-amplitude, low-frequency spike-wave discharges.[1] | Well-established model of temporal lobe epilepsy. | High mortality rate; seizures can be severe and prolonged.[2] |
| Kainic Acid | Glutamate (B1630785) receptor agonist (kainate receptor) | Status epilepticus leading to chronic epilepsy | High-frequency discharges and spike-wave activity, often originating in the hippocampus.[2] | Induces robust seizures and hippocampal pathology similar to human temporal lobe epilepsy.[2] | Can cause significant neuronal damage.[2] |
| Pentylenetetrazol (PTZ) | GABA-A receptor antagonist | Generalized tonic-clonic or absence-like seizures depending on dose.[3] | Generalized spike-wave discharges.[3] | Well-characterized acute seizure model; good for screening anticonvulsant drugs.[4][5] | Less representative of the underlying pathology of chronic epilepsy. |
| 4-Aminopyridine (4-AP) | Potassium channel blocker | Induces spontaneous recurrent seizures | Low-voltage fast activity at seizure onset.[1] | Useful for studying seizure initiation and propagation. | Can have complex, widespread effects on neuronal excitability. |
| Picrotoxin | Non-competitive GABA-A receptor antagonist | Generalized tonic-clonic seizures | Hypersynchronous seizure onset with high rates of fast ripples.[1] | Potent convulsant for studying GABAergic mechanisms. | High toxicity. |
Experimental Protocols
Animal Preparation and Electrode Implantation for EEG Recording
A standardized surgical procedure is crucial for obtaining high-quality EEG data. The following protocol is a general guideline for implanting EEG electrodes in rodents.
Materials:
-
Stereotaxic apparatus
-
Anesthesia machine (e.g., isoflurane)
-
Surgical drill
-
Stainless steel screw electrodes
-
Dental cement
-
Suturing material
-
Analgesics and antibiotics
Procedure:
-
Anesthetize the animal (e.g., with isoflurane) and mount it in a stereotaxic frame.
-
Maintain the animal's body temperature using a heating pad.
-
Make a midline incision on the scalp to expose the skull.
-
Clean and dry the skull surface.
-
Using a stereotaxic coordinate system, mark the locations for electrode placement (e.g., over the cortex and hippocampus).
-
Drill small burr holes through the skull at the marked locations, being careful not to penetrate the dura mater.
-
Gently screw the stainless-steel electrodes into the burr holes until they make contact with the dura.
-
Place a reference electrode over a region with minimal electrical activity, such as the cerebellum.
-
Secure the electrodes and the head-mounted connector with dental cement.
-
Suture the scalp incision around the implant.
-
Administer post-operative analgesics and allow the animal to recover for at least one week before experimentation.
Seizure Induction and EEG Monitoring
Materials:
-
Chemical convulsant (e.g., this compound, pilocarpine, etc.)
-
Vehicle for dissolving the convulsant (e.g., saline)
-
EEG recording system with video monitoring
-
Shielded recording chamber
Procedure:
-
Habituate the animal to the recording chamber.
-
Connect the animal's head-mounted connector to the EEG recording system.
-
Record baseline EEG for a predetermined period (e.g., 30-60 minutes).
-
Administer the chemical convulsant via the appropriate route (e.g., intraperitoneal injection).
-
Continuously record EEG and video to monitor for behavioral and electrographic seizures.
-
The duration of recording will depend on the convulsant used and the experimental design. For acute models, a few hours may be sufficient. For chronic models, continuous monitoring for days or weeks may be necessary.
-
At the end of the experiment, humanely euthanize the animal according to approved protocols.
EEG Data Analysis
The analysis of EEG data is critical for validating the occurrence and characterizing the nature of seizures.
Key Parameters to Analyze:
-
Spike and wave discharges: These are the hallmark of epileptic activity and are characterized by sharp, high-amplitude spikes followed by a slow wave.[6]
-
Seizure onset pattern: Seizures can begin with low-voltage fast activity or hypersynchronous discharges.[1]
-
Frequency analysis: Analyzing the power of different frequency bands (e.g., delta, theta, alpha, beta, gamma) can reveal changes in brain state associated with seizures.
-
High-frequency oscillations (HFOs): Ripples (80-200 Hz) and fast ripples (250-500 Hz) are considered potential biomarkers of epileptogenic tissue.[1]
-
Correlation with behavior: Time-locking the EEG recordings with video allows for the correlation of specific electrographic patterns with behavioral seizure stages (e.g., using a modified Racine scale).
Visualizing Pathways and Workflows
Signaling Pathway: Proposed Mechanism of this compound-Induced Seizures
This compound is a known antagonist of vitamin B6.[7][8] Vitamin B6, in its active form pyridoxal (B1214274) 5'-phosphate (PLP), is a critical cofactor for the enzyme glutamate decarboxylase (GAD), which synthesizes the inhibitory neurotransmitter GABA from the excitatory neurotransmitter glutamate.[8] By inhibiting the action of vitamin B6, this compound is hypothesized to reduce GABA synthesis, leading to a net increase in neuronal excitability and the generation of seizures.
References
- 1. Distinct EEG seizure patterns reflect different seizure generation mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. The convulsive and electroencephalographic changes produced by nonpeptidic delta-opioid agonists in rats: comparison with pentylenetetrazol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Several models of induction seizure and epilepsy in experimental animals - Journal of Research in Applied and Basic Medical Sciences [ijrabms.umsu.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. EEG in the Epilepsies - Electroencephalography (EEG): An Introductory Text and Atlas of Normal and Abnormal Findings in Adults, Children, and Infants - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Seizures Related to Vitamin B6 Deficiency in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ginkgotoxin Induced Seizure Caused by Vitamin B6 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Toxopyrimidine and Bicuculline in Seizure Induction Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two chemical convulsants, toxopyrimidine and bicuculline (B1666979), used in experimental models of seizure induction. The information presented herein is intended to assist researchers in selecting the appropriate agent for their specific experimental needs by providing a comprehensive overview of their mechanisms of action, experimental protocols, and comparative data.
Introduction: Two Distinct Mechanisms for Inducing Seizures
This compound and bicuculline are both potent convulsants utilized in neuroscience research to model epilepsy and investigate the underlying mechanisms of seizure generation. However, they operate through fundamentally different biochemical pathways.
This compound , also known as 4-amino-5-hydroxymethyl-2-methylpyrimidine, acts as a vitamin B6 antagonist.[1] Vitamin B6, in its active form pyridoxal (B1214274) phosphate, is an essential cofactor for the enzyme glutamic acid decarboxylase (GAD). GAD is responsible for the synthesis of the primary inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA), from the excitatory neurotransmitter glutamate (B1630785).[2] By antagonizing vitamin B6, this compound indirectly inhibits GABA synthesis, leading to a reduction in inhibitory neurotransmission and a subsequent state of neuronal hyperexcitability that manifests as seizures.[1]
In contrast, bicuculline is a phthalide-isoquinoline compound that acts as a direct, competitive antagonist of the GABA_A receptor.[3][4] The GABA_A receptor is a ligand-gated ion channel that, upon binding with GABA, allows the influx of chloride ions into the neuron, causing hyperpolarization and inhibiting the firing of action potentials. Bicuculline competitively binds to the GABA recognition site on the GABA_A receptor, thereby preventing GABA from exerting its inhibitory effect.[3] This blockade of GABAergic inhibition leads to widespread neuronal depolarization and the induction of seizures.[4][5]
Comparative Data
The following table summarizes the key quantitative parameters for seizure induction with this compound and bicuculline. It is important to note that precise quantitative data for this compound is less readily available in recent literature compared to the extensively studied bicuculline.
| Parameter | This compound | Bicuculline |
| Mechanism of Action | Vitamin B6 antagonist; indirect inhibition of GABA synthesis.[1] | Competitive GABA_A receptor antagonist.[3][4] |
| Target | Glutamic acid decarboxylase (GAD) (indirectly).[2] | GABA_A receptor.[3] |
| Convulsant Dose (CD50) | Data not readily available in recent literature. | Mouse (i.p.): ~2.9 mg/kg. Rat (i.p.): CD50 varies with age, with younger rats being more sensitive. For example, a CD50 of 2.7 mg/kg has been reported in 7-day-old rats.[1][3] |
| Route of Administration | Intraperitoneal (i.p.) injection.[2] | Intraperitoneal (i.p.), intravenous (i.v.), intracerebroventricular (i.c.v.).[1][3] |
| Latency to Seizure Onset | 1 to 2 hours after intraperitoneal injection.[2] | Typically rapid, within minutes of systemic administration.[1] |
| Typical Seizure Phenotype | Begins with a state of excitement and running fits, followed by clonic seizures, which can progress to tonic-clonic seizures.[2] | Characterized by a rapid onset of generalized seizures, often tonic-clonic in nature.[3] |
Experimental Protocols
This compound-Induced Seizure Model (General Protocol)
-
Animal Model: Mice or rats are commonly used.
-
Compound Preparation: this compound is dissolved in a suitable vehicle, such as saline.
-
Administration: The solution is administered via intraperitoneal (i.p.) injection.
-
Observation: Following injection, animals are placed in an observation chamber. The latency to the first signs of seizure activity (e.g., excitement, running fits) is recorded. The progression of seizure stages (clonic, tonic-clonic) and the duration of the seizures are monitored and scored using a standardized scale (e.g., the Racine scale). Continuous video monitoring is recommended for accurate assessment.
Bicuculline-Induced Seizure Model (Detailed Protocol for Rats)
-
Animal Model: Wistar or Sprague-Dawley rats are frequently used.
-
Compound Preparation: Bicuculline methiodide is dissolved in 0.9% saline. The pH may need to be adjusted.
-
Administration: For systemic induction, bicuculline is typically administered via intraperitoneal (i.p.) or intravenous (i.v.) injection. A common i.p. dose in rats is in the range of 2-4 mg/kg.[3]
-
Observation: Immediately following injection, the animal is placed in a transparent observation cage. The latency to the onset of the first seizure (typically a generalized tonic-clonic seizure) is recorded. Seizure severity can be scored using a standardized scale. The duration of the seizure and the post-ictal period are also important parameters to record. For more detailed analysis, electroencephalogram (EEG) recordings can be performed to correlate behavioral seizures with electrographic activity.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by each compound and a general experimental workflow for their use in seizure induction studies.
Caption: Signaling pathway of this compound-induced seizures.
Caption: Signaling pathway of bicuculline-induced seizures.
Caption: General experimental workflow for seizure induction.
Conclusion
This compound and bicuculline represent two valuable tools for inducing seizures in experimental animals, each with a distinct mechanism of action that can be leveraged to answer different research questions. Bicuculline, as a direct GABA_A receptor antagonist, provides a model of seizure induction resulting from a rapid and widespread blockade of inhibitory neurotransmission. This makes it suitable for studies investigating the acute effects of GABAergic hypofunction and for screening compounds that may potentiate GABA_A receptor activity.
This compound, on the other hand, offers a model of seizure induction based on the disruption of GABA synthesis. The slower onset of seizures with this compound may be more relevant for studying the cascade of events that lead to epileptogenesis when there is a chronic or sub-acute deficit in inhibitory neurotransmitter production.
The choice between these two convulsants will ultimately depend on the specific aims of the research. For studies requiring a rapid and robust seizure phenotype with a well-characterized, direct mechanism, bicuculline is an excellent choice. For investigations into the consequences of impaired GABA synthesis and the potential therapeutic strategies to counteract such a deficit, this compound presents a relevant, albeit less commonly used, alternative. Researchers should carefully consider the mechanistic differences and the available experimental data when designing their studies.
References
- 1. Bicuculline induced seizures in infant rats: ontogeny of behavioral and electrocortical phenomena - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ビタミンB<sub>6</sub>酵素と痙攣 (神経研究の進歩 4巻3号) | 医書.jp [webview.isho.jp]
- 3. Convulsant action of systemically administered glutamate and bicuculline methiodide in immature rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bicuculline induced seizures in infant rats: ontogeny of behavioral and electrocortical phenomena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bicuculline-induced blockade of neocortical rapid kindling suggesting facilitative GABAergic action on seizure development - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Toxopyrimidine and Ginkgotoxin for Researchers, Scientists, and Drug Development Professionals
An in-depth guide to the mechanisms, toxicity, and experimental investigation of two potent pyridoxine (B80251) antagonists.
This guide provides a comprehensive comparative analysis of toxopyrimidine and ginkgotoxin, two notable neurotoxins that function as antagonists to vitamin B6 (pyridoxine). Both compounds are of significant interest to researchers in toxicology, neurobiology, and drug development due to their potent effects on the central nervous system, primarily through the inhibition of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes. This document outlines their mechanisms of action, presents available quantitative data on their biological activities, and details relevant experimental protocols for their study.
Introduction: Two Potent Vitamin B6 Antagonists
This compound is a synthetic pyrimidine (B1678525) derivative, while ginkgotoxin (4'-O-methylpyridoxine) is a naturally occurring neurotoxin found in the seeds of the Ginkgo biloba tree.[1][2] Despite their different origins, both molecules are structurally related to pyridoxine and act as antivitamins by interfering with vitamin B6 metabolism.[1][3] This interference leads to a deficiency in the active coenzyme form of vitamin B6, pyridoxal 5'-phosphate (PLP), which is crucial for the function of numerous enzymes in the brain. The primary consequence of this PLP deficiency is the impairment of γ-aminobutyric acid (GABA) synthesis, the main inhibitory neurotransmitter in the central nervous system, leading to excitotoxicity and convulsions.[4]
Chemical and Physical Properties
A fundamental comparison begins with the distinct chemical structures of these two neurotoxins.
| Property | This compound | Ginkgotoxin (4'-O-methylpyridoxine) |
| Chemical Formula | C₆H₉N₃O | C₉H₁₃NO₃ |
| Molar Mass | 139.15 g/mol | 183.20 g/mol |
| Structure | A pyrimidine ring with amino and hydroxymethyl groups | A pyridine (B92270) ring with hydroxyl, hydroxymethyl, and methoxymethyl groups |
| Source | Synthetic | Naturally occurring in Ginkgo biloba seeds[3] |
| Synonyms | 2-methyl-4-amino-5-hydroxymethylpyrimidine | 4'-O-methylpyridoxine, MPN |
Mechanism of Action: Inhibition of Pyridoxal Kinase
The primary molecular target for both this compound and ginkgotoxin is pyridoxal kinase, the enzyme responsible for phosphorylating pyridoxal to its active form, PLP.[5] By inhibiting this crucial step in the vitamin B6 salvage pathway, both compounds effectively deplete the cellular pool of PLP.
The resulting PLP deficiency directly impacts the activity of PLP-dependent enzymes, most notably glutamate (B1630785) decarboxylase (GAD). GAD catalyzes the conversion of glutamate, the primary excitatory neurotransmitter, to GABA.[4] Reduced GAD activity leads to decreased GABAergic inhibition, resulting in a state of neuronal hyperexcitability that manifests as seizures.[3]
Signaling Pathway Diagram
Caption: Inhibition of Vitamin B6 metabolism and subsequent GABA synthesis by this compound and ginkgotoxin.
Comparative Toxicity
Both this compound and ginkgotoxin are potent convulsants, with their toxicity directly linked to the induction of seizures.[1][3] Quantitative data on their acute toxicity is presented below. It is important to note that direct comparative studies under identical conditions are limited, and toxicity can vary significantly between species and routes of administration.
| Compound | Animal Model | Route of Administration | LD50 / Convulsant Dose |
| Ginkgotoxin | Guinea Pig | Intraperitoneal (ip) | 11 mg/kg (convulsant dose)[8] |
| Ginkgotoxin | Rabbit | Intraperitoneal (ip) | ~30 mg/kg (LD50)[8] |
| Ginkgo Biloba Extract (EGb761) | Mouse | Oral | 7700 mg/kg (LD50)[9] |
| Ginkgo Biloba Extract (EGb761) | Rat | Oral | >10,000 mg/kg (LD50)[9] |
| This compound | Mouse/Rat | Oral/Intraperitoneal | Specific LD50 values not found in the provided results. Further research is needed for direct comparison. |
Experimental Protocols
Investigating the effects of this compound and ginkgotoxin requires a range of biochemical and in vivo assays. Below are detailed methodologies for key experiments.
Pyridoxal Kinase (PLK) Activity Assay
This assay measures the rate of PLP formation to determine the inhibitory potential of this compound and ginkgotoxin.
Materials and Reagents:
-
Tissue homogenate or purified PLK
-
Assay buffer (e.g., 50 mM Potassium phosphate, pH 6.0)
-
Pyridoxal (PL) solution (substrate)
-
ATP solution
-
Reaction stop solution (e.g., 10% Trichloroacetic acid)
-
HPLC system with fluorescence detection
Procedure:
-
Sample Preparation: Prepare a cytosolic fraction from tissue homogenate by centrifugation. Determine the protein concentration.
-
Enzymatic Reaction: In a microfuge tube, combine the tissue homogenate, assay buffer, and PL solution. Pre-incubate at 37°C.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Termination: Stop the reaction by adding the cold TCA solution.
-
PLP Quantification: Centrifuge to pellet precipitated protein. Analyze the supernatant for PLP concentration using HPLC with fluorescence detection.[3]
Glutamate Decarboxylase (GAD) Activity Assay
This assay quantifies the conversion of glutamate to GABA, providing a measure of the downstream effects of PLP depletion.
Materials and Reagents:
-
Brain tissue homogenate
-
Assay buffer
-
L-glutamate solution (substrate)
-
PLP solution (as a control for direct GAD inhibition)
-
Reagents for GABA detection (e.g., o-phthalaldehyde (B127526) for HPLC)
-
HPLC system with fluorescence or electrochemical detection
Procedure:
-
Homogenate Preparation: Prepare a brain tissue homogenate in a suitable buffer.
-
Reaction Mixture: In a reaction tube, combine the homogenate, assay buffer, and PLP (if testing direct inhibition). Pre-incubate at 37°C.
-
Initiation: Add L-glutamate to start the reaction.
-
Incubation: Incubate at 37°C for a specific time.
-
Termination: Stop the reaction (e.g., by boiling or adding acid).
-
GABA Quantification: Centrifuge the sample and analyze the supernatant for GABA content using HPLC.[2][10]
In Vivo Seizure Induction and Assessment
Animal models are essential for studying the convulsant effects of these compounds.
Animal Model:
-
Rats, mice, or zebrafish larvae are commonly used.[11]
Procedure (Rodent Model):
-
Compound Administration: Administer this compound or ginkgotoxin via the desired route (e.g., intraperitoneal injection).
-
Behavioral Observation: Continuously monitor the animals for seizure activity. Seizures can be scored using a standardized scale (e.g., the Racine scale).[4]
-
Electroencephalography (EEG): For more detailed analysis, surgically implant electrodes to record brain electrical activity and detect epileptiform discharges.[12]
Procedure (Zebrafish Larvae Model):
-
Exposure: Incubate zebrafish larvae in a solution containing ginkgotoxin.[11]
-
Behavioral Analysis: Record and quantify seizure-like behavior, such as hyperactivity and convulsive swimming patterns.[11]
Experimental Workflow Diagram
Caption: A typical experimental workflow for the comprehensive analysis of vitamin B6 antagonists.
Summary and Conclusion
This compound and ginkgotoxin are valuable research tools for investigating the critical role of vitamin B6 in neuronal function. Both compounds effectively induce a state of PLP deficiency by inhibiting pyridoxal kinase, leading to impaired GABA synthesis and convulsive seizures. While ginkgotoxin's inhibitory potency on human pyridoxal kinase has been quantified, further studies are needed to determine a precise Ki for this compound to allow for a direct comparison. The experimental protocols outlined in this guide provide a framework for the continued investigation of these and other potential vitamin B6 antagonists, which is crucial for both toxicological risk assessment and the development of novel therapeutic strategies for neurological disorders.
References
- 1. chemisgroup.us [chemisgroup.us]
- 2. Glutamate Decarboxylase (GAD) Assay Kit - Profacgen [profacgen.com]
- 3. benchchem.com [benchchem.com]
- 4. focusonseveresuffering.co.uk [focusonseveresuffering.co.uk]
- 5. Glutamate Decarboxylase Activity Assay Kit (Fluorometric) (ab282914) is not available | Abcam [abcam.com]
- 6. Competitive inhibition between 4'-substituted pyridoxine analogues and pyridoxal for pyridoxal kinase from mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemically Induced Models of Seizures | Springer Nature Experiments [experiments.springernature.com]
- 8. The effects of anticonvulsant agents on 4-aminopyridine induced epileptiform activity in rat hippocampus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lethal doses ld50: Topics by Science.gov [science.gov]
- 10. A high-throughput colorimetric assay to measure the activity of glutamate decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A high performance liquid chromatography method with electrochemical detection of gamma-aminobutyric acid, glutamate and glutamine in rat brain homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of Glutamate, GABA, Noradrenaline, Dopamine, Serotonin, and Metabolites Using Microbore UHPLC with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Vitamin B6 Antagonist Effect of Toxopyrimidine In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of toxopyrimidine and other known vitamin B6 antagonists, with a focus on their in vivo effects and the experimental data supporting their mechanisms of action. Vitamin B6, in its biologically active form, pyridoxal (B1214274) 5'-phosphate (PLP), is a critical coenzyme for a vast number of metabolic reactions. Antagonists of this vitamin are invaluable tools for studying these pathways and hold potential for therapeutic development. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant pathways to facilitate a comprehensive understanding of these compounds.
Mechanism of Action: Interference with the Vitamin B6 Salvage Pathway
The primary mechanism by which this compound and other antagonists exert their effects is by interfering with the vitamin B6 salvage pathway, which converts dietary forms of vitamin B6 into the active coenzyme, PLP. This interference can occur at two key points:
-
Inhibition of Pyridoxal Kinase (PdxK): This enzyme is responsible for the phosphorylation of pyridoxal, pyridoxine (B80251), and pyridoxamine. Antagonists can act as competitive substrates, leading to the formation of inactive phosphorylated analogues.
-
Inhibition of PLP-Dependent Enzymes: The phosphorylated antagonists can then competitively inhibit enzymes that rely on PLP as a cofactor, disrupting numerous metabolic pathways.
This compound is known to be phosphorylated to this compound phosphate, which then acts as a competitive inhibitor of PLP-dependent enzymes, a key mechanism in its vitamin B6 antagonist activity. A significant in vivo manifestation of this antagonism is the induction of seizures, which can be counteracted by the administration of pyridoxine.
Comparative In Vivo Efficacy of Vitamin B6 Antagonists
| Antagonist | Animal Model | Dosage | Duration | Effect on Plasma PLP | Reference |
| 4'-Deoxypyridoxine HCl (dPN) | Mice | 0.1 mg/mL in drinking water | 5 months | Significant decrease compared to control | [1] |
| Isoniazid (B1672263) (INH) | Mice | 0.4 mg/mL in drinking water | 5 months | Lowest plasma PLP levels among tested antagonists | [1] |
| This compound | Not specified | Not specified | Not specified | Data not available |
Table 1: In Vivo Effects of Vitamin B6 Antagonists on Plasma Pyridoxal-5'-Phosphate (PLP) Levels.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for inducing vitamin B6 deficiency in vivo using antagonists.
Protocol 1: Induction of Vitamin B6 Deficiency in Mice via Drinking Water
This protocol is adapted from a study investigating the effects of dPN and INH on endothelial cells in mice.[1]
-
Animals: Male mice.
-
Housing: Standard laboratory conditions.
-
Experimental Groups:
-
Control Group: Fed normal laboratory chow and distilled water.
-
dPN Group: Fed normal laboratory chow and distilled water containing 0.1 mg/mL of 4'-deoxypyridoxine HCl.
-
INH Group: Fed normal laboratory chow and distilled water containing 0.4 mg/mL of isoniazid.
-
-
Duration: 5 months.
-
Endpoint Analysis:
-
Plasma PLP and Pyridoxal (PL) Analysis: Blood samples are collected, and plasma concentrations of PLP and PL are determined by high-performance liquid chromatography (HPLC).
-
Functional Assays: Endothelial function can be assessed by measuring prostacyclin (PGI2) production from aortic and arterial endothelial cells using thin-layer chromatography (TLC).
-
Ultrastructural Analysis: Aorta and arterioles can be examined under transmission electron microscopy (TEM) to assess the ultrastructure of endothelial cells.
-
Protocol 2: Induction of Seizures with this compound
While a specific, standardized protocol with dose-response data for this compound-induced seizures was not detailed in the reviewed literature, the general approach involves the administration of this compound to an animal model and observing the onset, severity, and duration of convulsive episodes. The dose would need to be determined empirically. The antagonistic effect can be validated by demonstrating that pre-treatment or co-administration of pyridoxine can prevent or reduce the severity of the seizures.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows discussed.
Conclusion
The available evidence strongly supports the classification of this compound as a vitamin B6 antagonist. Its ability to induce seizures that are reversible with pyridoxine is a compelling in vivo validation of its mechanism of action, which involves the inhibition of PLP-dependent enzymes. While quantitative in vivo data on its effect on plasma PLP levels is less prevalent compared to other antagonists like 4'-deoxypyridoxine and isoniazid, the qualitative physiological effects are well-documented. For researchers in neuroscience and drug development, this compound remains a valuable tool for studying the roles of vitamin B6 in neuronal function and for modeling conditions of vitamin B6 deficiency. Future studies focusing on a direct quantitative comparison of this compound with other antagonists on key biomarkers would be beneficial for a more complete understanding of its relative potency and specific effects.
References
A Comparative Guide to Toxopyrimidine and Chemical Kindling Models of Epilepsy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two distinct approaches to modeling epilepsy in a preclinical research setting: the use of the vitamin B6 antagonist, toxopyrimidine, and the widely established chemical kindling models. While both methodologies aim to induce seizures for the study of epileptogenesis and the evaluation of potential therapeutics, they operate through fundamentally different mechanisms, resulting in distinct seizure phenotypes and experimental considerations.
Executive Summary
The this compound model of epilepsy induction, while mechanistically intriguing due to its targeted disruption of GABA synthesis, is not a widely documented or standardized model in contemporary epilepsy research. In contrast, chemical kindling, particularly with agents like pentylenetetrazole (PTZ), represents a robust and extensively characterized method for inducing a chronic epileptic state that mimics aspects of human temporal lobe epilepsy.
This guide will delineate the known mechanisms of action, available experimental data, and procedural outlines for both models. A significant disparity in the volume of available research will be evident, with chemical kindling being the far more comprehensively studied and validated approach.
Mechanism of Action
This compound: A Vitamin B6 Antagonist
This compound, chemically known as 4-amino-5-hydroxymethyl-2-methylpyrimidine, exerts its convulsant effects by acting as a vitamin B6 antagonist. Vitamin B6, in its active form pyridoxal (B1214274) phosphate, is an essential cofactor for the enzyme glutamic acid decarboxylase (GAD). GAD is responsible for the synthesis of the primary inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA), from its precursor, glutamate (B1630785).
By competitively inhibiting the action of vitamin B6, this compound disrupts this critical step in GABA synthesis. The resulting depletion of GABA levels leads to a reduction in inhibitory neurotransmission, upsetting the delicate balance between excitation and inhibition in the brain and lowering the seizure threshold.
Signaling pathway of this compound-induced seizures.
Chemical Kindling: A Model of Epileptogenesis
Chemical kindling is a phenomenon where repeated administration of a subconvulsive dose of a chemical convulsant leads to a progressive and permanent increase in seizure susceptibility.[1] This process models epileptogenesis, the gradual development of epilepsy. One of the most common agents used for chemical kindling is pentylenetetrazole (PTZ), a non-competitive antagonist of the GABA-A receptor.[2]
By repeatedly blocking GABA-A receptors, PTZ induces a state of heightened neuronal excitability. This repeated stimulation triggers a cascade of neuroplastic changes, including alterations in gene expression, receptor density, and synaptic reorganization, ultimately leading to a state where the brain is predisposed to generating spontaneous seizures.[2] Other chemical kindling agents include picrotoxin, which also blocks the GABA-A receptor chloride channel, and bicuculline, a competitive GABA-A receptor antagonist.[3]
Workflow of the chemical kindling process.
Experimental Protocols
This compound-Induced Seizure Model
Note: There is a significant lack of standardized and published protocols for the use of this compound as a seizure model in rodents. The following is a generalized and hypothetical protocol based on its known mechanism of action. Researchers should conduct extensive dose-finding studies and adhere to all institutional animal care and use guidelines.
Objective: To induce acute seizures for observational studies.
Materials:
-
This compound
-
Vehicle (e.g., saline, DMSO)
-
Rodents (species, strain, age, and sex to be determined by the researcher)
-
Observation chambers
-
Video recording equipment
-
EEG recording system (optional)
Procedure:
-
Dose Preparation: Prepare a stock solution of this compound in a suitable vehicle. Further dilute to the desired final concentrations for injection.
-
Animal Preparation: Acclimate animals to the experimental environment. If performing EEG, surgically implant electrodes prior to the experiment and allow for recovery.
-
Administration: Administer this compound via a chosen route (e.g., intraperitoneal, subcutaneous). The dose required to induce seizures is currently not well-documented and must be determined empirically.
-
Observation: Immediately place the animal in an observation chamber and record behavioral manifestations of seizures for a predetermined period.
-
Seizure Scoring: Score the severity of seizures using a standardized scale, such as a modified Racine scale.
-
Data Analysis: Analyze seizure latency, duration, and severity scores. If applicable, analyze EEG recordings for epileptiform activity.
Chemical Kindling Model (Pentylenetetrazole)
Objective: To induce a chronic epileptic state for the study of epileptogenesis and the evaluation of anti-epileptic drugs.
Materials:
-
Pentylenetetrazole (PTZ)
-
Saline
-
Rodents (typically rats or mice)
-
Observation chambers
-
Video recording equipment
-
EEG recording system (optional)
Procedure:
-
Dose Preparation: Dissolve PTZ in saline to a final concentration for injection (e.g., 35-40 mg/kg for rats).[4]
-
Animal Preparation: Acclimate animals to the experimental environment.
-
Kindling Injections: Administer a subconvulsive dose of PTZ (e.g., 35 mg/kg, i.p.) to each animal every other day for a period of several weeks (e.g., 4-5 weeks).[4][5]
-
Observation and Scoring: After each injection, place the animal in an observation chamber and record seizure behavior for at least 30 minutes. Score the seizure severity using the Racine scale.[3]
-
Assessment of Kindling: An animal is considered fully kindled when it consistently exhibits a stage 4 or 5 seizure on the Racine scale in response to the subconvulsive PTZ dose.[3]
-
Post-Kindling Studies: Once kindled, animals can be used for various studies, including the testing of anti-epileptic drugs or the investigation of long-term neurobiological changes.
Data Presentation: A Comparative Overview
Due to the scarcity of published data on the this compound model, a direct quantitative comparison with chemical kindling is not feasible. The following tables present a conceptual comparison based on known mechanisms and the extensive data available for the PTZ kindling model.
Table 1: Comparison of Model Characteristics
| Feature | This compound Model | Chemical Kindling (PTZ) Model |
| Mechanism of Action | Vitamin B6 antagonism, leading to decreased GABA synthesis.[6] | GABA-A receptor antagonism.[2] |
| Model Type | Acute seizure model (presumed) | Chronic epilepsy model (epileptogenesis).[1] |
| Seizure Induction | Single administration of a convulsive dose (dose not well-established). | Repeated administration of subconvulsive doses.[4] |
| Seizure Phenotype | Not well-characterized in the literature. | Progressive development of seizures from mild (e.g., facial clonus) to severe generalized tonic-clonic seizures.[7] |
| Long-term Effects | Unknown, likely dependent on dose and frequency of administration. | Permanent increase in seizure susceptibility, modeling a chronic epileptic state.[1] |
Table 2: Quantitative Parameters (Hypothetical for this compound)
| Parameter | This compound Model | Chemical Kindling (PTZ) Model (Fully Kindled) |
| Seizure Latency | Data not available | Variable, but typically shortens with repeated PTZ injections.[8] |
| Seizure Duration | Data not available | Variable, often increases with seizure severity.[8] |
| Seizure Severity (Racine Scale) | Data not available | Consistently Stage 4-5.[3] |
| EEG Characteristics | Data not available | Characterized by spike-and-wave discharges and other epileptiform activity. |
Table 3: Racine Scale for Seizure Scoring
| Score | Behavioral Manifestation |
| 0 | No response |
| 1 | Mouth and facial movements |
| 2 | Head nodding |
| 3 | Forelimb clonus |
| 4 | Rearing with forelimb clonus |
| 5 | Rearing and falling with loss of posture |
Conclusion
The this compound model, based on its unique mechanism of inhibiting GABA synthesis, holds theoretical interest for studying the fundamental role of GABA in seizure generation. However, the lack of established protocols and quantitative data in the scientific literature makes it a challenging and currently unvalidated model for routine epilepsy research.
In stark contrast, chemical kindling models, particularly with PTZ, are well-established, highly reproducible, and have been instrumental in advancing our understanding of epileptogenesis and in the discovery of new anti-epileptic drugs. Researchers seeking a robust and well-characterized model of chronic epilepsy will find chemical kindling to be a superior and more reliable choice.
Further research is required to explore the potential of the this compound model, including dose-response studies, detailed behavioral and electrophysiological characterization of the induced seizures, and a comparison of its predictive validity for anti-epileptic drug screening against established models like chemical kindling. Until such data becomes available, the this compound model remains a niche area of investigation rather than a mainstream tool in epilepsy research.
References
- 1. researchgate.net [researchgate.net]
- 2. Pentylenetetrazole kindling-induced epilepsy rat models: Insight on the severity state, a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histopathology of Human Epilepsy - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 横井 紀彦 (Norihiko Yokoi) - Chemical corrector treatment ameliorates increased seizure susceptibility in a mouse model of familial epilepsy - 論文 - researchmap [researchmap.jp]
- 5. resource.aminer.org [resource.aminer.org]
- 6. GABA and glutamate in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The human photosensitive epilepsy model for clinical proof‐of‐principle trials of novel antiseizure medications: 2. Analysis of drug trials and predictive value of the model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of glutamate and GABA transport on brain excitatory/inhibitory balance - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating the Molecular Mechanisms of Toxopyrimidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of toxopyrimidine derivatives, focusing on their mechanisms of action as potent therapeutic agents. By presenting supporting experimental data, detailed methodologies, and clear visual representations of key signaling pathways, this document aims to facilitate further research and development in this promising class of compounds.
This compound and its derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Understanding the precise molecular mechanisms underlying these activities is crucial for the rational design of more potent and selective drug candidates. This guide delves into the primary modes of action, offering a comparative analysis of their efficacy.
Comparative Efficacy of this compound Derivatives
The anticancer activity of various this compound derivatives has been extensively evaluated against a range of cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of their potency.
| Compound/Derivative | Cell Line | IC50 (µM) | Target/Mechanism | Reference |
| Thieno[2,3-d]pyrimidine 6j | HCT116 (Colon) | 0.6 - 1.2 | Apoptosis, Oxidative Stress, Mitotic Catastrophe | [1] |
| OV2008 (Ovarian) | 0.6 - 1.2 | Apoptosis, Oxidative Stress, Mitotic Catastrophe | [1] | |
| A2780 (Ovarian) | 0.6 - 1.2 | Apoptosis, Oxidative Stress, Mitotic Catastrophe | [1] | |
| Pyrido[2,3-d]pyrimidine 10c | HCT-116 (Colorectal) | Close to Doxorubicin | Cytotoxic | [2] |
| MCF-7 (Breast) | Close to Doxorubicin | Cytotoxic | [2] | |
| HEPG-2 (Hepatocellular) | Close to Doxorubicin | Cytotoxic | [2] | |
| 2,4-diaminopyrimidine 22 | MV4-11 (Leukemia) | 0.208 | CDK7 Inhibitor | |
| Anilinopyrimidine 5f | - | 0.479 | CDK7 Inhibitor | |
| Anilinopyrimidine 5d | - | 0.716 | CDK8 Inhibitor | |
| Anilinopyrimidine 5b | - | 0.059 | CDK9 Inhibitor | |
| Pyrido[2,3-d]pyrimidine 4 | MCF-7 (Breast) | 0.57 | PIM-1 Kinase Inhibitor, Apoptosis Induction | [3] |
| Pyrido[2,3-d]pyrimidine 11 | MCF-7 (Breast) | 1.31 | PIM-1 Kinase Inhibitor, Apoptosis Induction | [3] |
| HepG2 (Hepatocellular) | 0.99 | PIM-1 Kinase Inhibitor, Apoptosis Induction | [3] |
| Compound/Derivative | Kinase Target | IC50 (nM) | Reference |
| Thienopyrimidine Derivative 1 | Aurora B | 0.2 | [4] |
| Thienopyrimidine Derivative 2 | Aurora B | 3.8 | [4] |
| 2,4-diaminopyrimidine 22 | CDK7 | 7.21 | |
| Pyrido[2,3-d]pyrimidine 4 | PIM-1 | 11.4 | [3] |
| Pyrido[2,3-d]pyrimidine 10 | PIM-1 | 17.2 | [3] |
Key Mechanisms of Action and Experimental Protocols
The diverse biological effects of this compound derivatives stem from their ability to interact with multiple cellular targets and signaling pathways. The primary mechanisms confirmed through experimental validation are detailed below, along with the methodologies used for their investigation.
Kinase Inhibition
A significant number of this compound derivatives function as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.
Affected Kinases:
-
Aurora Kinases: These are key regulators of mitosis, and their inhibition by this compound derivatives can lead to mitotic arrest and apoptosis.[5][6][7]
-
Cyclin-Dependent Kinases (CDKs): By inhibiting CDKs, such as CDK7, CDK8, and CDK9, these compounds can halt the cell cycle and suppress transcription.
-
Receptor Tyrosine Kinases (RTKs): Derivatives have been shown to target RTKs like EGFR, VEGFR, and members of the class III family (e.g., KIT, PDGFR), thereby blocking cancer cell proliferation and angiogenesis.
-
PIM-1 Kinase: Inhibition of this kinase by certain derivatives leads to the induction of apoptosis.[3]
Experimental Protocol: In Vitro Kinase Inhibition Assay (FRET-based)
This protocol outlines a common method for determining the inhibitory activity of a compound against a specific kinase.
-
Reagents and Materials:
-
Purified recombinant kinase
-
Fluorescently labeled substrate peptide
-
ATP (Adenosine triphosphate)
-
This compound derivative (test compound)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
384-well microplate
-
Plate reader capable of measuring fluorescence resonance energy transfer (FRET)
-
-
Procedure:
-
Prepare serial dilutions of the this compound derivative in DMSO.
-
In the microplate, add the assay buffer, the kinase, and the fluorescently labeled substrate.
-
Add the diluted test compound to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding a specific concentration of ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Measure the fluorescence signal using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Topoisomerase IIα Inhibition
Certain pyrimidine (B1678525) derivatives can inhibit the activity of topoisomerase IIα, an enzyme essential for resolving DNA topological problems during replication and transcription.[2] Inhibition leads to DNA double-strand breaks and subsequent apoptosis.[2]
Experimental Protocol: Topoisomerase II Decatenation Assay
This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.
-
Reagents and Materials:
-
Purified human topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
This compound derivative (test compound)
-
Assay buffer (e.g., Tris-HCl, KCl, MgCl2, ATP)
-
Loading dye
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator
-
-
Procedure:
-
In a microcentrifuge tube, combine the assay buffer, kDNA, and the test compound at various concentrations.
-
Add purified topoisomerase IIα to initiate the reaction. Include a positive control (e.g., etoposide) and a negative control (no enzyme).
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution containing SDS and proteinase K.
-
Add loading dye to each reaction and load the samples onto an agarose gel.
-
Perform electrophoresis to separate the catenated (unreacted) and decatenated (product) DNA.
-
Stain the gel with a DNA stain and visualize the DNA bands under UV light.
-
Inhibition is observed as a decrease in the amount of decatenated DNA compared to the control. Quantify the band intensities to determine the IC50 value.
-
Induction of Apoptosis
A common downstream effect of the above mechanisms is the induction of programmed cell death, or apoptosis. This is a key indicator of the anticancer potential of this compound derivatives.
Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Reagents and Materials:
-
Cancer cell line of interest
-
This compound derivative (test compound)
-
Annexin V-FITC staining kit (containing Annexin V-FITC, Propidium Iodide, and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 or 48 hours). Include an untreated control.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) to determine the pro-apoptotic effect of the compound.[3]
-
Signaling Pathways and Experimental Workflow
To visually represent the complex interactions and experimental processes, the following diagrams have been generated using Graphviz.
References
- 1. NF-κB - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
Cross-Validation of Toxopyrimidine Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic effects of pyrimidine (B1678525) derivatives, with a focus on available data for compounds structurally related to toxopyrimidine, in various cancer cell lines. Due to a scarcity of publicly available cross-validation studies on this compound itself, this guide utilizes data from closely related pyrimidine derivatives to illustrate the comparative analysis approach and provide a framework for future research. The primary focus of the presented data is on pyrimethamine (B1678524), a well-studied pyrimidine derivative, to highlight the differential effects observed across various cell lines.
Comparative Cytotoxicity of Pyrimidine Derivatives
The following table summarizes the in vitro cytotoxic activity of pyrimethamine, a pyrimidine derivative, against a panel of human lung cancer cell lines and a normal human lung fibroblast cell line. The half-maximal inhibitory concentration (GI50) values are presented to facilitate a direct comparison of the anti-proliferative effects.
| Cell Line | Cancer Type | DX2 Level | GI50 (µM) of Pyrimethamine[1] | GI50 (µM) of Taxol (Control)[1] |
| H460 | Lung Cancer | High | 0.01 | 0.02 |
| A549 | Lung Cancer | Moderate | 0.8 | 0.03 |
| HCC-1359 | Lung Cancer | Moderate | 14.3 | 0.08 |
| HCC-366 | Lung Cancer | Moderate | 22.3 | 0.05 |
| H2087 | Lung Cancer | Low | >100 | 0.03 |
| WI-26 | Normal Lung Fibroblast | Low | >100 | 0.04 |
Note: The cytotoxic potency of pyrimethamine appears to correlate with the expression level of AIMP2-DX2 (DX2), a splice variant of a tumor suppressor protein.[1]
Mechanism of Action and Signaling Pathways
This compound is known to act as a vitamin B6 antagonist.[2] By interfering with vitamin B6-dependent enzymes, it can disrupt the synthesis of neurotransmitters like GABA.[2] In the context of cancer, the mechanisms of pyrimidine derivatives are diverse. For instance, pyrimethamine has been shown to induce the ubiquitination and degradation of the DX2 protein, an oncogenic factor in certain lung cancers.[1] This leads to the suppression of tumor growth.
Below is a diagram illustrating the proposed signaling pathway for pyrimethamine's anti-cancer activity.
References
Comparative Efficacy of Pyrimidine-Based Antivirals: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antiviral efficacy of various pyrimidine-based compounds. This analysis is supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways.
The term "toxopyrimidine" is not standard in virological literature; this guide focuses on the broader, well-established class of pyrimidine (B1678525) derivatives exhibiting antiviral properties. These compounds employ diverse mechanisms of action, from direct inhibition of viral enzymes to interference with host-cell pathways essential for viral replication. This guide compares two distinct classes of pyrimidine-based antivirals: pyrimido[4,5-d]pyrimidines, which are heterocyclic compounds with a fused pyrimidine ring system, and inhibitors of de novo pyrimidine biosynthesis. For a broader context, data for Favipiravir, a pyrazine (B50134) derivative with a similar six-membered heterocyclic structure, is also included.
Data Presentation: Comparative Antiviral Efficacy
The following tables summarize the in vitro efficacy of representative pyrimidine-based antiviral compounds against various viruses. The data is compiled from multiple studies, and direct comparison should be approached with caution due to potential variations in experimental conditions.
Table 1: Antiviral Activity of 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines against Human Coronavirus 229E (HCoV-229E)
| Compound | EC₅₀ (µM) | CC₅₀ (µM) in HEL299 cells | Selectivity Index (SI) |
| 7a | 11 ± 2 | >100 | >9.1 |
| 7b | 12 ± 2 | >100 | >8.3 |
| 7f | 10 ± 1 | >100 | >10 |
| Remdesivir (Control) | 0.04 ± 0.005 | >10 | >250 |
EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits the viral cytopathic effect by 50%. CC₅₀ (50% cytotoxic concentration) is the concentration that reduces the viability of uninfected cells by 50%. The Selectivity Index (SI) is the ratio of CC₅₀ to EC₅₀.
Table 2: Antiviral Activity of Pyrimidine Biosynthesis Inhibitors and Favipiravir
| Compound | Virus | EC₅₀ (µM) | CC₅₀ (µM) | Cell Line | Selectivity Index (SI) |
| Brequinar | SARS-CoV-2 (Beta) | 2.67 | >25 | A549/ACE2 | >9.4 |
| Favipiravir (T-705) | Influenza A (H1N1) | 11.36 - 17.05 | >1000 | MDCK | >58.6 - >88 |
| Favipiravir (T-705) | Influenza B | 0.039 - 0.089 (µg/mL) | >2000 (µg/mL) | MDCK | >22,471 - >51,282 |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: A generalized diagram of the viral replication cycle.
Caption: Inhibition of de novo pyrimidine biosynthesis by Brequinar.
Caption: Workflow for a Cytopathic Effect (CPE) Inhibition Assay.
Experimental Protocols
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the virus-induced cell death or morphological changes known as the cytopathic effect.
1. Cell Preparation:
- A confluent monolayer of a suitable host cell line (e.g., MRC-5 for HCoV-229E, MDCK for influenza) is prepared in 96-well microtiter plates.
- Cells are seeded at a density that allows for the formation of a confluent monolayer within 24 hours.
2. Compound Preparation and Addition:
- The test compound is serially diluted in cell culture medium to create a range of concentrations.
- The medium from the cell plates is removed, and the diluted compound is added to the wells. Control wells with medium only (cell control) and medium with virus but no compound (virus control) are included.
3. Virus Infection:
- A pre-titered virus stock is diluted to a concentration that causes a complete cytopathic effect in 3-5 days (e.g., 100 TCID₅₀).
- The virus dilution is added to all wells except the cell control wells.
4. Incubation:
- The plates are incubated at the optimal temperature and CO₂ concentration for the specific virus-cell system (e.g., 33-37°C, 5% CO₂).
- The plates are monitored daily for the development of CPE.
5. Quantification of CPE:
- When the virus control wells show 80-100% CPE, the assay is terminated.
- Cell viability is quantified using a suitable method:
- Crystal Violet Staining: Surviving cells are fixed with formalin and stained with a 0.5% crystal violet solution. The dye is then eluted, and the absorbance is read on a microplate reader.
- MTT/XTT Assay: A colorimetric assay that measures the metabolic activity of viable cells.
6. Data Analysis:
- The percentage of CPE inhibition is calculated for each compound concentration relative to the cell and virus controls.
- The EC₅₀ and CC₅₀ values are determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Plaque Reduction Assay
This assay quantifies the concentration of an antiviral agent required to reduce the number of viral plaques.
1. Cell Preparation:
- A confluent monolayer of host cells is prepared in 6-well or 12-well plates.
2. Virus and Compound Incubation:
- A known titer of virus (e.g., 50-100 plaque-forming units, PFU) is pre-incubated with serial dilutions of the antiviral compound for 1 hour at 37°C.
3. Cell Infection:
- The growth medium is removed from the cell monolayers, and the cells are washed with PBS.
- The virus-compound mixtures are added to the cells, and the plates are incubated for 1-2 hours to allow for viral adsorption.
4. Overlay Application:
- The inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict virus spread to adjacent cells. This overlay medium also contains the respective concentrations of the antiviral compound.
5. Incubation for Plaque Formation:
- The plates are incubated for a period sufficient for plaques to develop (typically 2-5 days).
6. Plaque Visualization and Counting:
- The cells are fixed with a fixative (e.g., 10% formalin).
- The overlay is removed, and the cell monolayer is stained with crystal violet to visualize the plaques (clear zones where cells have been lysed).
- The number of plaques in each well is counted.
7. Data Analysis:
- The percentage of plaque reduction is calculated for each compound concentration compared to the virus control.
- The IC₅₀ (50% inhibitory concentration) is determined from the dose-response curve.
Validating Toxopyrimidine as a Tool for Epilepsy Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of toxopyrimidine with other established chemical convulsants used in epilepsy research. It aims to objectively evaluate its performance and utility as a tool for studying seizure mechanisms and for the preclinical assessment of potential anti-seizure medications. This document summarizes available quantitative data, presents detailed experimental protocols, and visualizes key pathways and workflows to aid researchers in making informed decisions about the most suitable models for their specific research questions.
Introduction to Chemical Convulsant Models in Epilepsy Research
Epilepsy is a neurological disorder characterized by recurrent seizures resulting from excessive neuronal excitability. Animal models that replicate seizure activity are indispensable for understanding the pathophysiology of epilepsy and for the discovery and development of novel therapeutics.[1] Among these, chemically induced seizure models are widely used due to their relative simplicity, reproducibility, and the ability to control the timing and severity of seizures.[1] These models involve the administration of a proconvulsant agent that disrupts the balance of excitatory and inhibitory neurotransmission in the brain.
This guide focuses on this compound, a vitamin B6 antagonist, and compares it with other commonly used chemoconvulsants such as Pentylenetetrazol (PTZ), Kainic Acid, and Pilocarpine (B147212). Each of these compounds induces seizures through distinct mechanisms, offering different advantages and limitations for specific research applications.
Mechanism of Action: A Comparative Overview
The utility of a chemical convulsant in epilepsy research is largely determined by its mechanism of action. Understanding how these compounds induce seizures provides insight into the specific neuronal pathways being targeted and the translational relevance of the model to different forms of human epilepsy.
This compound: A Vitamin B6 Antagonist
This compound, also known as 4-amino-5-hydroxymethyl-2-methylpyrimidine, induces convulsions by acting as a vitamin B6 antagonist.[2] Vitamin B6, in its active form pyridoxal (B1214274) phosphate, is an essential cofactor for the enzyme glutamate (B1630785) decarboxylase (GAD), which catalyzes the synthesis of the primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), from the excitatory neurotransmitter glutamate.[3][4]
By inhibiting the action of vitamin B6-dependent enzymes, this compound disrupts the synthesis of GABA.[3] This reduction in GABAergic inhibition leads to a state of neuronal hyperexcitability, culminating in seizures.[3] This specific mechanism makes this compound a valuable tool for investigating the role of GABA synthesis deficits in epileptogenesis.
Signaling Pathway of this compound's Action
Mechanism of this compound-induced seizures.
Pentylenetetrazol (PTZ): A GABA-A Receptor Antagonist
PTZ is a widely used chemoconvulsant that acts as a non-competitive antagonist of the GABA-A receptor.[5][6] By binding to the picrotoxin (B1677862) site on the GABA-A receptor-chloride ionophore complex, PTZ prevents the influx of chloride ions into the neuron, thereby reducing the inhibitory effect of GABA.[5] This leads to widespread neuronal depolarization and generalized seizures.[1] The PTZ model is often used to study generalized seizures, particularly absence and myoclonic seizures, and to screen for drugs that enhance GABAergic neurotransmission.[6]
Kainic Acid: A Glutamate Receptor Agonist
Kainic acid is a potent analog of the excitatory neurotransmitter glutamate.[7][8] It primarily acts as an agonist at kainate receptors, a subtype of ionotropic glutamate receptors.[7] Over-activation of these receptors leads to excessive neuronal excitation, excitotoxicity, and seizures that often originate in the limbic system, particularly the hippocampus.[7][8] The kainic acid model is widely used to study temporal lobe epilepsy, the most common form of focal epilepsy in adults, and to investigate the mechanisms of seizure-induced brain damage.[7]
Pilocarpine: A Muscarinic Acetylcholine (B1216132) Receptor Agonist
Pilocarpine is a cholinergic agonist that primarily activates muscarinic acetylcholine receptors.[9][10] Its pro-convulsant effects are mediated by the overstimulation of these receptors, leading to an imbalance between excitatory and inhibitory neurotransmission.[9] The pilocarpine model induces a state of status epilepticus, followed by a latent period and the development of spontaneous recurrent seizures, closely mimicking the progression of human temporal lobe epilepsy.[9][10]
Quantitative Performance Comparison
While direct, side-by-side quantitative comparisons of this compound with other chemoconvulsants are limited in the published literature, we can compile representative data from various studies to provide a comparative overview. The following table summarizes key parameters for seizure induction in rodent models. It is important to note that these values can vary significantly based on the animal species, strain, age, sex, and specific experimental protocol.
| Parameter | This compound | Pentylenetetrazol (PTZ) | Kainic Acid | Pilocarpine |
| Primary Mechanism | Vitamin B6 Antagonist (Inhibits GABA Synthesis) | GABA-A Receptor Antagonist | Glutamate Receptor Agonist | Muscarinic Acetylcholine Receptor Agonist |
| Typical Seizure Type | Generalized clonic-tonic | Generalized (absence, myoclonic, clonic-tonic) | Focal (limbic), evolving to generalized | Focal (limbic), evolving to status epilepticus |
| Typical Route of Administration | Intraperitoneal (i.p.) | Subcutaneous (s.c.), Intraperitoneal (i.p.) | Intraperitoneal (i.p.), Intrahippocampal | Intraperitoneal (i.p.) |
| Reported Effective Dose (Mice) | Data not readily available | 30-35 mg/kg (i.p.) for kindling[11] | 10-30 mg/kg (i.p.)[12] | 280 mg/kg (i.p.)[13] |
| Reported Effective Dose (Rats) | Data not readily available | 35 mg/kg (i.p.) for acute seizures[12] | 10 mg/kg (i.p.)[12] | 320 mg/kg (i.p.)[14] |
| Latency to Seizure Onset | Data not readily available | Minutes[15] | 5-60 minutes (intrahippocampal)[7] | Within an hour[13] |
| Key Advantages | Specific mechanism targeting GABA synthesis | Well-established model for generalized seizures | Models key features of temporal lobe epilepsy | Induces spontaneous recurrent seizures |
| Key Limitations | Limited quantitative data available | High mortality at higher doses | Can cause significant and variable neuronal damage | High mortality, requires intensive animal care |
Experimental Protocols
Detailed and standardized protocols are crucial for the reproducibility of experimental findings. Below are representative protocols for inducing seizures with this compound and other common chemoconvulsants.
This compound-Induced Seizure Model
-
Objective: To induce acute seizures in rodents by inhibiting GABA synthesis.
-
Materials:
-
This compound (4-amino-5-hydroxymethyl-2-methylpyrimidine)
-
Sterile saline (0.9% NaCl)
-
Rodents (e.g., adult male Wistar rats or C57BL/6 mice)
-
Syringes and needles for injection
-
Observation chamber
-
Video recording equipment
-
-
Procedure:
-
Preparation of this compound Solution: Dissolve this compound in sterile saline to the desired concentration. The solubility and stability of the solution should be determined prior to the experiment. Due to the limited availability of recent, detailed protocols, a dose-finding study is recommended to determine the optimal dose for the desired seizure severity and latency in the specific animal strain being used.
-
Animal Preparation: Acclimatize animals to the experimental environment to reduce stress. Weigh each animal to calculate the precise injection volume.
-
Administration: Administer the this compound solution via intraperitoneal (i.p.) injection.
-
Observation: Immediately place the animal in an observation chamber and begin video recording. Observe the animal for a minimum of 60 minutes for the onset, severity, and duration of seizures. Seizure severity can be scored using a modified Racine scale.
-
Pentylenetetrazol (PTZ)-Induced Seizure Model
-
Objective: To induce acute generalized seizures.
-
Materials:
-
Pentylenetetrazol (PTZ)
-
Sterile saline (0.9% NaCl)
-
Rodents
-
-
Procedure:
-
Preparation of PTZ Solution: Dissolve PTZ in sterile saline. A common concentration is 2 mg/mL.[11]
-
Administration: For an acute seizure model in mice, a single i.p. injection of 30-35 mg/kg is often used.[11] For a kindling model, repeated injections of a sub-convulsive dose are administered over several days.[2]
-
Observation: Monitor animals for seizure activity, typically for 30 minutes post-injection. Score seizure severity using the Racine scale.
-
Kainic Acid-Induced Seizure Model
-
Objective: To model temporal lobe epilepsy.
-
Materials:
-
Kainic acid monohydrate
-
Sterile saline (0.9% NaCl)
-
Rodents
-
-
Procedure:
-
Preparation of Kainic Acid Solution: Dissolve kainic acid in sterile saline.
-
Administration: For systemic administration in mice, i.p. injections of 10-30 mg/kg are common.[12] For intrahippocampal administration, stereotaxic surgery is required to inject a small volume of a concentrated solution (e.g., 20 mM) directly into the hippocampus.
-
Observation: Monitor animals for behavioral seizures. For chronic models, long-term video-EEG monitoring is often employed to detect spontaneous recurrent seizures.
-
Pilocarpine-Induced Seizure Model
-
Objective: To induce status epilepticus and subsequent spontaneous recurrent seizures.
-
Materials:
-
Pilocarpine hydrochloride
-
Scopolamine (B1681570) methyl nitrate (B79036) (to reduce peripheral cholinergic effects)
-
Diazepam or another benzodiazepine (B76468) (to terminate status epilepticus)
-
Sterile saline (0.9% NaCl)
-
Rodents
-
-
Procedure:
-
Pre-treatment: Administer scopolamine (e.g., 1 mg/kg, i.p.) 30 minutes prior to pilocarpine.[13]
-
Pilocarpine Administration: Inject pilocarpine (e.g., 280 mg/kg, i.p. in mice).[13]
-
Seizure Monitoring: Observe for the onset of status epilepticus, typically within an hour.
-
Termination of Status Epilepticus: After a predetermined duration of status epilepticus (e.g., 1-3 hours), administer diazepam to terminate the seizures.[13]
-
Long-term Monitoring: After a latent period of several days to weeks, monitor for the development of spontaneous recurrent seizures.[13]
-
Experimental Workflow for Chemically Induced Seizure Models
A generalized workflow for studies using chemical convulsants.
Conclusion and Recommendations
This compound presents a unique tool for epilepsy research due to its specific mechanism of action targeting the synthesis of GABA. This makes it particularly valuable for studies investigating the role of GABAergic deficits in the generation of seizures. However, the available quantitative data on its in vivo effects are limited compared to more established chemoconvulsants like PTZ, kainic acid, and pilocarpine.
Recommendations for Researchers:
-
For studies focused on GABA synthesis: this compound is a highly relevant tool. However, preliminary dose-response studies are essential to establish a reliable protocol for the specific animal model being used.
-
For general screening of anti-seizure drugs: PTZ remains a robust and well-characterized model for generalized seizures, while kainic acid and pilocarpine are the models of choice for temporal lobe epilepsy.
-
Future Directions: There is a clear need for further research to quantitatively characterize the dose-dependent effects of this compound on seizure induction and to directly compare its performance with other chemoconvulsants in standardized experimental settings. Such studies would greatly enhance its validation and utility as a tool for the epilepsy research community.
By carefully considering the mechanism of action, available data, and specific research aims, scientists can select the most appropriate chemical convulsant model to advance our understanding of epilepsy and develop more effective therapies.
References
- 1. ijrabms.umsu.ac.ir [ijrabms.umsu.ac.ir]
- 2. shutterstock.com [shutterstock.com]
- 3. researchgate.net [researchgate.net]
- 4. Reactome | GABA synthesis [reactome.org]
- 5. An illustration of two pathways for GABA synthesis from glutamine [pfocr.wikipathways.org]
- 6. mdpi.com [mdpi.com]
- 7. Seizures Triggered by Systemic Administration of 4-Aminopyridine in Rats Lead to Acute Brain Glucose Hypometabolism, as Assessed by [18F]FDG PET Neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A comparative study to optimize experimental conditions of pentylenetetrazol and pilocarpine-induced epilepsy in zebrafish larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The human photosensitive epilepsy model for clinical proof‐of‐principle trials of novel antiseizure medications: 2. Analysis of drug trials and predictive value of the model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. A comparative study to optimize experimental conditions of pentylenetetrazol and pilocarpine-induced epilepsy in zebrafish larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mitochondrial toxin 3-nitropropionic acid evokes seizures in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scialert.net [scialert.net]
- 15. The toxic natural product tutin causes epileptic seizures in mice by activating calcineurin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Toxopyrimidine and 4'-O-Methylpyridoxine for Researchers
An objective guide for scientists and drug development professionals on the mechanisms, toxicity, and experimental considerations of two potent vitamin B6 antagonists.
This guide provides a detailed comparative study of toxopyrimidine and 4'-O-methylpyridoxine (4'-O-MP), also known as ginkgotoxin. Both compounds are recognized for their potent antagonism of vitamin B6, leading to significant neurological effects, primarily convulsions. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, available toxicity data, and relevant experimental protocols to support further investigation and drug development efforts.
Introduction
This compound and 4'-O-methylpyridoxine are structurally distinct compounds that share a common mechanism of disrupting vitamin B6 metabolism. Vitamin B6, in its active form, pyridoxal (B1214274) 5'-phosphate (PLP), is an essential cofactor for a vast array of enzymatic reactions, including the synthesis of key neurotransmitters. By interfering with PLP-dependent pathways, these antagonists induce a state of functional vitamin B6 deficiency, leading to severe neurological consequences. Understanding the nuances of their interaction with biological systems is critical for both toxicological assessment and the exploration of their potential as research tools or therapeutic agents.
Mechanism of Action: Interference with Vitamin B6 Metabolism
The primary mechanism of action for both this compound and 4'-O-methylpyridoxine is the inhibition of pyridoxal phosphate (B84403) (PLP)-dependent enzymes. PLP is the active form of vitamin B6 and serves as a critical coenzyme for numerous metabolic reactions, particularly in the brain.
4'-O-Methylpyridoxine (Ginkgotoxin):
4'-O-methylpyridoxine, found in the seeds of the Ginkgo biloba tree, acts as a potent inhibitor of pyridoxal kinase .[1] This enzyme is responsible for the phosphorylation of pyridoxal to the biologically active PLP. By inhibiting pyridoxal kinase, 4'-O-MP effectively depletes the cellular pool of PLP.[2] This depletion has a profound impact on the synthesis of neurotransmitters, most notably the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) from the excitatory neurotransmitter glutamate (B1630785), a reaction catalyzed by the PLP-dependent enzyme glutamate decarboxylase (GAD).[2][3] The resulting imbalance, characterized by reduced GABAergic inhibition, is believed to be the primary cause of the convulsions associated with 4'-O-MP toxicity.[3]
This compound:
This compound, a pyrimidine (B1678525) derivative, also functions as a vitamin B6 antagonist. Its phosphorylated form, This compound phosphate , acts as a direct inhibitor of PLP-dependent enzymes.[4] Research has demonstrated its inhibitory effect on enzymes such as glutamic-decarboxylase and glutamic-oxalacetic transaminase in the brains of rats.[5] By interfering with these enzymes, this compound disrupts amino acid metabolism and, similar to 4'-O-MP, is thought to decrease the levels of GABA, leading to its potent convulsant effects.[1]
Quantitative Data Presentation
A direct quantitative comparison of the toxicity of this compound and 4'-O-methylpyridoxine is challenging due to the limited availability of standardized toxicological data for this compound. However, the following tables summarize the available quantitative information for each compound.
Table 1: In Vivo Toxicity Data
| Compound | Animal Model | Route of Administration | Observed Effect | Dosage | Citation |
| 4'-O-Methylpyridoxine | Rat | Intragastric | Pathological changes in brain and heart tissues | 50 mg/kg BW | [6] |
| Rat | Intragastric | Significant increase in plasma VB6 analogs | 10 and 30 mg/kg BW | [6] | |
| Mouse | Intrathecal | Hyperactivity and seizures | 5-80 nmol | ||
| This compound | Rat | Not Specified | Altered GABA and glutamic acid content in brain | Not Specified |
Table 2: In Vitro Data
| Compound | System | Effect | Concentration/Value | Citation |
| 4'-O-Methylpyridoxine | Human Pyridoxal Kinase | Inhibition | Ki not specified, acts as an alternate substrate | [7] |
| This compound Phosphate | Bacterial PLP-dependent enzymes | Inhibition | Not Specified | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible investigation of these compounds. Below are representative protocols for key experiments.
In Vivo Neurotoxicity Assessment in Rodents
This protocol outlines a general procedure for evaluating the convulsant effects of this compound or 4'-O-methylpyridoxine in a rodent model.
Materials:
-
This compound or 4'-O-methylpyridoxine
-
Vehicle (e.g., saline, DMSO)
-
Rodents (e.g., mice or rats)
-
Observation chambers
-
Tools for tissue dissection
-
Reagents for biochemical analysis (e.g., HPLC)
Procedure:
-
Animal Acclimatization: House animals in a controlled environment for at least one week prior to the experiment.
-
Grouping: Randomly assign animals to control (vehicle) and treatment groups.
-
Compound Administration: Prepare the desired concentration of the compound in the appropriate vehicle. Administer the compound via the chosen route (e.g., intraperitoneal injection, oral gavage).
-
Behavioral Observation: Immediately after administration, place animals in individual observation chambers and record the latency to the first convulsion, the duration and severity of seizures, and any other behavioral changes for a defined period.
-
Tissue Collection: At predetermined time points, euthanize the animals according to approved protocols.
-
Brain Dissection: Rapidly dissect the brain and specific regions of interest (e.g., hippocampus, cortex).
-
Biochemical Analysis: Process the brain tissue for the measurement of GABA, glutamate, and PLP levels using techniques such as High-Performance Liquid Chromatography (HPLC).
Pyridoxal Kinase Inhibition Assay
This protocol describes an in vitro assay to measure the inhibitory effect of a compound on pyridoxal kinase activity.
Materials:
-
Purified or recombinant pyridoxal kinase
-
Assay buffer (e.g., potassium phosphate buffer)
-
Substrates: Pyridoxal and ATP
-
Test compound (4'-O-methylpyridoxine or this compound)
-
Detection reagents (e.g., for measuring ADP production or PLP formation via HPLC)
Procedure:
-
Reaction Setup: In a microplate or reaction tube, combine the assay buffer, pyridoxal kinase, and the test compound at various concentrations.
-
Pre-incubation: Incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrates (pyridoxal and ATP).
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.
-
Reaction Termination: Stop the reaction (e.g., by adding a quenching agent or by heat inactivation).
-
Detection: Measure the product formation (ADP or PLP). For PLP detection, HPLC with fluorescence detection is a common method.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Conclusion
This compound and 4'-O-methylpyridoxine are valuable research tools for investigating the roles of vitamin B6 in neurological function and for studying the mechanisms of epilepsy. While both compounds act as potent vitamin B6 antagonists, they exhibit differences in their specific molecular targets within the vitamin B6 metabolic pathway. 4'-O-methylpyridoxine is a well-characterized inhibitor of pyridoxal kinase, while this compound phosphate directly inhibits PLP-dependent enzymes.
A significant gap in the current literature is the lack of comprehensive, comparative toxicity data, particularly for this compound. Further studies are warranted to establish a more complete toxicological profile for this compound, which would enable a more direct and quantitative comparison with 4'-O-methylpyridoxine. The experimental protocols and data presented in this guide provide a foundation for researchers to design and execute further studies to elucidate the detailed mechanisms of action and comparative toxicities of these important neurotoxic agents. This knowledge will be instrumental in advancing our understanding of vitamin B6 metabolism and its role in neurological health and disease.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Buy this compound | 73-67-6 [smolecule.com]
- 3. Buy this compound (EVT-318639) | 73-67-6 [evitachem.com]
- 4. This compound phosphate as an inhibitor of bacterial enzyme systems that require pyridoxal phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aphis.usda.gov [aphis.usda.gov]
- 6. benchchem.com [benchchem.com]
- 7. In vivo γ-aminobutyric acid measurement in rats with spectral editing at 4.7T - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Toxopyrimidine
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
The proper disposal of Toxopyrimidine, a vitamin B6 antagonist, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes risks to personnel and ensures compliance with regulatory standards. This document provides a comprehensive, step-by-step guide to the safe handling and disposal of this compound waste.
I. Immediate Safety and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure.
Table 1: Personal Protective Equipment (PPE) Requirements for Handling this compound Waste
| PPE Category | Specification |
| Eye Protection | Wear tightly fitting safety goggles or a face shield. |
| Hand Protection | Use chemical-resistant gloves, such as nitrile or neoprene. Gloves must be inspected for integrity before each use. |
| Body Protection | A laboratory coat or chemical-resistant apron is mandatory to prevent skin contact. |
| Respiratory Protection | In a poorly ventilated area or when there is a risk of generating dust or aerosols, a NIOSH/MSHA-approved respirator should be used. Always work in a well-ventilated area or under a fume hood. |
II. Step-by-Step Disposal Procedure for this compound Waste
The primary method for the disposal of this compound is through a licensed hazardous waste disposal company.[1] The following steps outline the process for accumulating and preparing this waste for pickup.
-
Waste Identification and Segregation:
-
Treat all materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and PPE, as hazardous waste.
-
Segregate this compound waste from other waste streams to prevent unintended chemical reactions. Specifically, avoid mixing it with strong oxidizing agents.[1]
-
-
Waste Collection and Containerization:
-
Collect solid this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
For liquid waste containing this compound, use a compatible, non-reactive container with a secure, tight-fitting lid. It is often recommended to use plastic containers to minimize the risk of breakage.
-
Do not fill waste containers beyond 90% of their capacity to allow for expansion and prevent spills.
-
-
Labeling of Hazardous Waste:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound" or "(4-Amino-2-methylpyrimidin-5-yl)methanol".
-
Indicate the date when the waste was first added to the container.
-
Include the name and contact information of the responsible researcher or laboratory.
-
-
Storage of Waste:
-
Store the sealed and labeled waste container in a designated and secure satellite accumulation area within the laboratory.
-
This area should be under the control of laboratory personnel and away from general laboratory traffic.
-
Ensure the storage area is well-ventilated.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide an accurate description of the waste to the disposal company.
-
Figure 1: Logical Workflow for this compound Disposal
Caption: Workflow for the proper disposal of this compound waste.
III. Spill Cleanup Procedures
In the event of a this compound spill, immediate and appropriate action is necessary to contain the material and decontaminate the area.
-
Evacuate and Secure the Area:
-
Alert personnel in the immediate vicinity of the spill.
-
If the spill is large or in a poorly ventilated area, evacuate the laboratory and contact your institution's EHS.
-
-
Don Appropriate PPE:
-
Before attempting to clean the spill, ensure you are wearing the correct PPE as outlined in Table 1.
-
-
Contain the Spill:
-
For solid spills, carefully sweep the material to avoid generating dust.
-
For liquid spills, use an inert absorbent material like vermiculite (B1170534) or sand to cover and contain the spill.
-
-
Collect and Dispose of Spilled Material:
-
Carefully collect the absorbed material or swept solid and place it in a labeled hazardous waste container.
-
All materials used for cleanup (e.g., absorbent pads, contaminated PPE) must also be disposed of as hazardous waste.
-
-
Decontaminate the Area:
-
Clean the spill area with soap and water.
-
Ensure the area is well-ventilated during and after the cleanup.
-
IV. Experimental Protocols for Deactivation (Neutralization)
Currently, there are no widely published and validated experimental protocols for the routine chemical neutralization or deactivation of this compound for disposal purposes in a standard laboratory setting. The recommended and safest approach is to treat it as hazardous waste and transfer it to a specialized disposal facility.[1] These facilities are equipped with high-temperature incinerators with afterburners and scrubbers to ensure complete and environmentally sound destruction of the chemical.[1]
Disclaimer: This guide is intended to provide essential information on the proper disposal of this compound. Always consult your institution's specific safety protocols and your local and federal regulations to ensure full compliance. Your institution's Environmental Health and Safety (EHS) department is the primary resource for guidance on hazardous waste management.
References
Essential Safety and Operational Guide for Handling Toxopyrimidine
For researchers, scientists, and drug development professionals, ensuring laboratory safety and operational efficiency is paramount. This guide provides essential, immediate safety and logistical information for handling Toxopyrimidine, including detailed personal protective equipment (PPE) requirements, step-by-step operational procedures, and compliant disposal plans.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on best practices for similar chemical compounds.
| Protection Type | Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Tight-sealing safety goggles are mandatory to protect against dust particles and splashes. A face shield should be worn over goggles during procedures with a heightened risk of splashing or explosion.[1][2] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves provide effective short-term protection. For prolonged contact or when handling larger quantities, consult the manufacturer's chemical resistance guide to select the appropriate glove material (e.g., neoprene or butyl rubber). Always inspect gloves for integrity before use.[1][2][3][4] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned to maximize skin coverage. For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.[1][2][3] |
| Respiratory Protection | NIOSH/MSHA or EN 149 Approved Respirator | A respirator should be used if engineering controls like a fume hood are not available or if exposure limits may be exceeded. For solid compounds, a particulate filter conforming to EN 143 is recommended.[2][4] |
Experimental Protocols: Handling and Disposal
The following diagram and detailed steps outline the standard operating procedure for the safe handling of this compound from receipt to disposal.
Step-by-Step Handling Procedure:
-
Preparation :
-
Handling :
-
Disposal :
-
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.[2]
-
Solid Waste : Collect any unused or waste this compound in a clearly labeled, sealed, and appropriate waste container.[2]
-
Contaminated Materials : Any materials that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, should be considered contaminated and disposed of in a designated hazardous waste container.[2][5]
-
Emergency Procedures: Spill and Exposure
In the event of a spill or exposure, immediate and appropriate action is crucial.
Spill Response:
-
Immediate Actions :
-
Cleanup :
-
For small, manageable spills, trained personnel should handle the cleanup.
-
Don appropriate PPE, including respiratory protection if necessary.[7]
-
Contain the spill using an inert absorbent material like vermiculite (B1170534) or sand.[4][6]
-
Carefully sweep or scoop up the contained material and place it in a labeled hazardous waste container.[3][4]
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water.[4] All cleanup materials should be disposed of as hazardous waste.[4][6]
-
Exposure Response:
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[3][6]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen.[3]
-
Ingestion : Do not induce vomiting. Rinse mouth with water.[3]
-
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.[3]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
